molecular formula C9H5F2NO B1416550 5-(3,5-Difluorophenyl)isoxazole CAS No. 874800-58-5

5-(3,5-Difluorophenyl)isoxazole

Cat. No.: B1416550
CAS No.: 874800-58-5
M. Wt: 181.14 g/mol
InChI Key: CWLVCYQXHDKTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Difluorophenyl)isoxazole is a useful research compound. Its molecular formula is C9H5F2NO and its molecular weight is 181.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,5-difluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVCYQXHDKTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654281
Record name 5-(3,5-Difluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874800-58-5
Record name 5-(3,5-Difluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 874800-58-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of Fluorinated Isoxazoles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,5-Difluorophenyl)isoxazole

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a versatile synthetic building block have led to its incorporation into a wide array of biologically active molecules, including anti-inflammatory, anti-cancer, and antibacterial agents.[2][3] The introduction of fluorine atoms into organic molecules can profoundly enhance their physicochemical and pharmacological profiles, improving aspects such as metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

This technical guide focuses on this compound, a compound that marries the structural significance of the isoxazole core with the strategic advantages of fluorine substitution. The symmetric 3,5-difluorophenyl moiety imparts specific electronic and steric characteristics that influence the molecule's overall properties. For researchers in drug discovery and materials science, a thorough understanding of these physicochemical properties is paramount for predicting molecular behavior, designing rational experiments, and developing novel applications. This document provides a comprehensive analysis of the compound's core properties, spectroscopic signature, and relevant experimental methodologies, serving as an essential resource for the scientific community.

Core Physicochemical Profile

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These parameters are critical for assessing its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Key Properties

The essential identifiers and physicochemical parameters for this compound are summarized in the table below. It is important to note that while some properties are calculated or inferred from related structures, specific experimental data for this exact isomer is not always available in the public domain, necessitating predictive analysis and standardized experimental validation.

PropertyValueData Source / Method
Molecular Formula C₉H₅F₂NO-
Molecular Weight 181.14 g/mol Calculated[1]
CAS Number 874800-58-5Chemical Abstract
Melting Point Data not available-
Calculated logP (XLogP3) ~2.2 (for 2,4-isomer)Predicted[5]
pKa (Isoxazole Nitrogen) < 2 (estimated)Predicted
Aqueous Solubility Low (predicted)Predicted
Detailed Analysis of Properties
  • Acidity/Basicity (pKa) : The isoxazole ring is generally considered a very weak base due to the electron-withdrawing effect of the ring oxygen atom and the sp² hybridization of the nitrogen atom. The nitrogen lone pair is part of the aromatic system, making it largely unavailable for protonation. Consequently, the pKa of the conjugate acid is predicted to be very low, typically below 2. This weak basicity ensures the compound remains uncharged over the physiological pH range, which can aid in passive diffusion across cell membranes.

  • Solubility : The planar, aromatic structure and moderate lipophilicity of this compound suggest that its aqueous solubility will be low. High crystallinity, often associated with planar aromatic compounds, can further decrease solubility due to strong intermolecular forces in the solid state. For drug development purposes, formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary to enhance bioavailability.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound. The expected spectral features are outlined below based on the known behavior of isoxazole and fluorophenyl moieties.[6][7]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly characteristic. The proton at the C4 position of the isoxazole ring should appear as a distinct singlet, typically in the range of δ 6.5-7.0 ppm.[7][8] The protons on the 3,5-difluorophenyl ring will exhibit a specific splitting pattern. The single proton at the C4' position (para to the isoxazole ring) will appear as a triplet, while the two equivalent protons at the C2' and C6' positions (ortho to the isoxazole) will appear as a doublet.

  • ¹³C NMR Spectroscopy : The carbon spectrum will confirm the number of unique carbon environments. Key signals will include those for the isoxazole ring carbons and the distinct signals for the fluorinated and non-fluorinated carbons of the phenyl ring. The carbons directly bonded to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR Spectroscopy : Due to the molecule's symmetry, the two fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single resonance, simplifying the structural confirmation.

  • Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands corresponding to the functional groups present. Key stretches include C=N stretching of the isoxazole ring (around 1500-1600 cm⁻¹), N-O stretching (around 1300-1400 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).[8][9]

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) should be observed at m/z 181. The isotopic pattern will be characteristic of a compound containing C, H, F, N, and O.

Synthesis and Chemical Stability

General Synthetic Approach

Substituted isoxazoles are commonly synthesized via 1,3-dipolar cycloaddition reactions.[3][10] A prevalent method involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. For this compound, this would typically involve the reaction of 3,5-difluorobenzaldoxime with an acetylene source. An alternative and robust method involves the cyclization of a chalcone precursor with hydroxylamine hydrochloride.[8][11]

Below is a generalized workflow for the synthesis of 3,5-disubstituted isoxazoles, a common pathway applicable to this class of compounds.

G cluster_prep Precursor Preparation cluster_cycloaddition Cycloaddition Reaction A Aromatic Aldehyde (e.g., 3,5-Difluorobenzaldehyde) C Aldoxime Intermediate A->C Reaction B Hydroxylamine (NH₂OH) B->C D Nitrile Oxide Generation (in situ from Aldoxime + Oxidant) C->D Oxidation F [3+2] Cycloaddition D->F E Alkyne Substrate E->F G This compound F->G

A generalized workflow for isoxazole synthesis.
Chemical Stability and Reactivity

This compound is expected to be a stable crystalline solid under standard laboratory conditions. The isoxazole ring is aromatic and generally resistant to oxidation and mild acidic or basic conditions. The 3,5-difluorophenyl group is also robust; the carbon-fluorine bond is exceptionally strong, rendering the molecule resistant to metabolic degradation at these positions.[4] The electron-withdrawing nature of the difluorophenyl ring can influence the reactivity of the isoxazole core, particularly in reactions involving electrophilic substitution.[1]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of physicochemical data, standardized, self-validating protocols are essential.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

Causality : The shake-flask method is the gold-standard technique for determining logP. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a definitive value that is crucial for ADME modeling.

Protocol :

  • Preparation of Phases : Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and purified water. Shake vigorously for 24 hours and allow the layers to separate completely.

  • Standard Curve Generation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Create a series of dilutions in the aqueous phase and measure their absorbance using a UV-Vis spectrophotometer at the compound's λ_max to generate a standard curve of concentration vs. absorbance.

  • Partitioning : Accurately weigh a small amount of the compound and dissolve it in the n-octanol-saturated aqueous phase. Add an equal volume of the water-saturated n-octanol.

  • Equilibration : Vigorously shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification : Carefully remove a sample from the aqueous phase. Measure its UV absorbance and determine the concentration using the previously generated standard curve.

  • Calculation : The concentration in the octanol phase is determined by mass balance. Calculate P = [Concentration]_octanol / [Concentration]_water. The final value is expressed as logP.

G A 1. Prepare Saturated Phases (n-Octanol and Water) C 3. Dissolve Compound in Aqueous Phase Add Equal Volume of Octanol Phase A->C B 2. Create Aqueous Standard Curve (UV-Vis Spectrophotometry) F 6. Measure Concentration in Aqueous Phase (C_aq) via UV-Vis B->F D 4. Shake to Equilibrate C->D E 5. Centrifuge to Separate Phases D->E E->F G 7. Calculate Concentration in Octanol Phase (C_oct) by Mass Balance F->G H 8. Calculate LogP = log(C_oct / C_aq) G->H

Workflow for LogP determination via the shake-flask method.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality : DSC is a highly precise and reproducible thermal analysis technique used to determine the melting point and purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak, and the sharpness of the peak provides an indication of purity.

Methodology :

  • A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • The heat flow to the sample is monitored as a function of temperature.

  • The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the phase transition from solid to liquid.

Conclusion

This compound is a heterocyclic compound with significant potential, characterized by its aromatic stability and the strategic incorporation of fluorine. Its physicochemical profile—defined by moderate lipophilicity, low basicity, and predicted low aqueous solubility—makes it an interesting scaffold for further investigation, particularly in drug discovery programs where such properties can favorably influence ADME characteristics. The well-defined spectroscopic signatures allow for straightforward structural verification. While some experimental data remains to be formally reported, the established methodologies outlined in this guide provide a clear path for robust characterization. This technical guide serves as a foundational resource for scientists aiming to harness the properties of this valuable fluorinated isoxazole.

References

  • Supporting Information for [Title of a relevant chemical synthesis paper, if available]. Journal Name. (Year).
  • PubChem. (n.d.). 5-(2,4-Difluorophenyl)isoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Abbas, A. F., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724. Retrieved from [Link]

  • Science Arena Publications. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59, 222. Retrieved from [Link]

  • American Elements. (n.d.). 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid. Retrieved from [Link]

  • Zaporozhye State Medical University. (n.d.). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Retrieved from [Link]

  • World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences, 50, 110-120. Retrieved from [Link]

  • Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem., 4475–4489. Retrieved from [Link]

  • Mahidol University. (2005). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Journal of Heterocyclic Chemistry, 42(7), 1253-1255. Retrieved from [Link]

  • CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • University of Mississippi. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove. Retrieved from [Link]

  • PMC. (n.d.). 3,5-Bis(4-fluorophenyl)isoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diphenylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of some Novel Isoxazole Derivatives. RJPBCS, 4(2), 389-396. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). [Journal Name, if available]. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 5-(3,5-Difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3,5-Difluorophenyl)isoxazole is a heterocyclic compound featuring a central isoxazole ring substituted with a 3,5-difluorophenyl group. While a comprehensive elucidation of its precise mechanism of action is an ongoing area of research, current evidence points towards a multi-faceted biological profile, including antimicrobial and potential cell signaling modulatory activities. This guide synthesizes the available data for this compound and contextualizes it within the broader pharmacological landscape of isoxazole derivatives. We will explore its known biological effects, infer its probable molecular interactions based on structure-activity relationships of related compounds, and propose a strategic experimental workflow to further define its mechanistic underpinnings.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and synthetic versatility.[1] Its presence in numerous clinically approved drugs underscores its therapeutic potential across a wide range of diseases. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. The isoxazole moiety can act as a bioisostere for amide or ester groups, enhancing resistance to enzymatic hydrolysis and thereby improving pharmacokinetic profiles.[1] The introduction of a difluorophenyl substituent, as seen in this compound, is a common strategy in medicinal chemistry to modulate the electronic properties and binding affinities of a molecule to its biological targets.[1]

Known Biological Activities of this compound

Direct studies on this compound have revealed notable antimicrobial properties. The compound exhibits significant activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, with minimum inhibitory concentrations (MICs) reported to be between 50 to 250 micrograms per milliliter.[2] Additionally, it displays moderate antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with MIC values in the range of 250 to 500 micrograms per milliliter.[2] The proposed antifungal mechanism involves the disruption of the fungal cell membrane's integrity, possibly through interference with ergosterol biosynthesis.[2]

Beyond its antimicrobial effects, research suggests that this compound may also modulate nitric oxide production in plants and influence cellular signaling pathways associated with stress responses.[2]

Inferred Mechanism of Action and Potential Molecular Targets

Given the limited specific mechanistic data for this compound, we can infer its likely mechanism of action by examining structurally related difluorophenyl isoxazole derivatives. The fluorine atoms on the phenyl ring are electron-withdrawing and can enhance the molecule's ability to interact with specific enzymes or receptors, potentially leading to inhibitory activity.[1]

Disruption of Microbial Cell Membranes

The observed antimicrobial and antifungal activity strongly suggests that a primary mechanism of action for this compound is the disruption of microbial cell membrane integrity.[2] This could occur through various mechanisms, including:

  • Inhibition of Ergosterol Biosynthesis: In fungi, the isoxazole moiety may interfere with enzymes in the ergosterol biosynthesis pathway, leading to a compromised cell membrane.

  • Direct Membrane Permeabilization: The compound might directly interact with membrane lipids or proteins, leading to increased permeability and eventual cell lysis.

A proposed workflow to investigate this is outlined below:

cluster_0 Hypothesis: Membrane Disruption A This compound B Microbial Cell Membrane A->B Interaction C Ergosterol Biosynthesis Pathway B->C Inhibition D Membrane Integrity Loss B->D Direct Damage C->D Reduced Ergosterol E Cell Lysis D->E

Caption: Proposed mechanism of microbial cell membrane disruption.

Modulation of Inflammatory Pathways

Many isoxazole derivatives are known to possess anti-inflammatory properties. While not yet demonstrated for this compound, it is plausible that it could interact with key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The difluorophenyl moiety could enhance binding to the active sites of these enzymes.

Interaction with Nuclear Receptors

Some isoxazole-containing compounds have been shown to act as agonists or antagonists of nuclear receptors. For instance, certain derivatives have demonstrated activity at the farnesoid X receptor (FXR), a key regulator of bile acid metabolism.[3] The structural features of this compound make it a candidate for interaction with the ligand-binding domains of various nuclear receptors.

Antioxidant Activity

Structurally related fluorophenyl-isoxazole-carboxamides have been shown to possess potent antioxidant activity.[4] It is conceivable that this compound could also exhibit free radical scavenging properties, which would contribute to a potential cytoprotective effect.

Proposed Research Strategy to Elucidate the Mechanism of Action

To definitively characterize the mechanism of action of this compound, a systematic experimental approach is required. The following protocols outline a proposed research strategy.

Target Identification and Validation

Objective: To identify the primary molecular targets of this compound.

Experimental Workflow:

cluster_1 Target Identification Workflow start This compound phenotypic_screening Phenotypic Screening (e.g., cell viability, reporter assays) start->phenotypic_screening target_deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) phenotypic_screening->target_deconvolution candidate_targets Candidate Molecular Targets target_deconvolution->candidate_targets target_validation Target Validation (e.g., siRNA knockdown, CRISPR-Cas9) candidate_targets->target_validation mechanism_elucidation Mechanism of Action Elucidation target_validation->mechanism_elucidation

Caption: A workflow for identifying and validating molecular targets.

Step-by-Step Protocol for Target Deconvolution using Affinity Chromatography:

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

  • Preparation of Cell Lysate: Prepare a protein lysate from a relevant cell line (e.g., a bacterial, fungal, or mammalian cell line depending on the biological activity being investigated).

  • Affinity Chromatography:

    • Incubate the cell lysate with the immobilized compound to allow for binding of target proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive inhibitor or by changing the buffer conditions.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Bioinformatic Analysis: Analyze the identified proteins to identify potential direct targets of the compound.

In Vitro Enzymatic and Receptor Binding Assays

Objective: To quantify the interaction of this compound with candidate targets.

Data Presentation:

Assay TypeTargetEndpoint
Enzymatic AssayCOX-1/COX-2IC50
Enzymatic Assay5-LOXIC50
Receptor Binding AssayERα/ERβKi
Receptor Binding AssayFXREC50/IC50

Step-by-Step Protocol for a COX-2 Inhibition Assay:

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe for prostaglandin detection

    • This compound (test compound)

    • Positive control inhibitor (e.g., celecoxib)

    • Assay buffer

    • 96-well microplate

  • Assay Procedure:

    • Prepare a serial dilution of this compound.

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

    • Pre-incubate the mixture for a specified time at the optimal temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period.

    • Stop the reaction and measure the product formation using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a compound with demonstrated antimicrobial activity and the potential for broader pharmacological effects based on the well-established properties of the isoxazole scaffold. While its precise molecular mechanism of action is not yet fully defined, current evidence suggests a primary role in disrupting microbial cell membranes. Further investigation into its interactions with inflammatory enzymes, nuclear receptors, and its potential antioxidant properties is warranted. The proposed research strategy provides a roadmap for a comprehensive elucidation of its mechanism, which will be crucial for any future development of this compound for therapeutic applications.

References

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 5-(3,5-Difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This technical guide focuses on the specific moiety, 5-(3,5-Difluorophenyl)isoxazole, and explores its putative primary biological target: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Drawing upon evidence from structure-activity relationships of related isoxazole-containing molecules, this document provides an in-depth analysis of the scientific rationale, potential mechanisms of action, and a comprehensive experimental framework for validating this hypothesis. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic promise of this compound.

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a diverse array of pharmacologically active agents. Its unique electronic properties and synthetic tractability have made it a favored building block in the design of novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. The introduction of fluorine substituents, as seen in this compound, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.

While the broader class of isoxazoles has been extensively studied, the specific biological targets of many individual derivatives remain to be fully elucidated. This guide consolidates current understanding and proposes a primary biological target for this compound, providing a roadmap for its scientific investigation.

The Primary Putative Target: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Emerging evidence strongly suggests that the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a key biological target for isoxazole-containing compounds.[1][2][3][4] CFTR is a cAMP-activated chloride and bicarbonate channel expressed in the apical membrane of epithelial cells in various organs, including the lungs, pancreas, and intestines.[1][5][6] Its primary function is to regulate ion and fluid transport, which is crucial for maintaining the hydration of mucosal surfaces.[1][6]

Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-threatening genetic disorder characterized by the production of thick, sticky mucus that obstructs airways and ducts.[1][5] Small molecules that can modulate CFTR function, known as CFTR modulators, have revolutionized the treatment of CF.[7][8] These modulators fall into two main categories:

  • Correctors: These molecules aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.

  • Potentiators (Activators): These molecules enhance the opening probability (gating) of the CFTR channel at the cell surface, thereby increasing ion flow.[7]

The repeated identification of isoxazole derivatives as both CFTR correctors and activators in high-throughput screening campaigns provides a strong rationale for investigating this compound as a potential CFTR modulator.[1][2][3][4]

Structure-Activity Relationship (SAR) Insights

The hypothesis that this compound targets CFTR is supported by structure-activity relationship studies of known isoxazole-based CFTR modulators. The phenylisoxazole core is a common feature in several classes of CFTR activators.[1][2] The nature and position of substituents on both the phenyl and isoxazole rings play a critical role in determining the potency and efficacy of these compounds. The difluoro substitution pattern on the phenyl ring of the topic compound is of particular interest, as fluorine atoms can engage in favorable interactions within the protein's binding pocket, potentially enhancing affinity and selectivity.

Proposed Mechanism of Action: Allosteric Modulation of CFTR

Based on the mode of action of other small-molecule CFTR modulators, it is hypothesized that this compound, if active, would function as an allosteric modulator of CFTR. This means it would likely bind to a site on the protein distinct from the channel pore or the ATP-binding domains.

  • As a Potentiator: The compound could bind to a pocket that stabilizes the open conformation of the channel, thereby increasing the frequency and duration of channel opening and augmenting ion transport.

  • As a Corrector: The molecule might interact with misfolded CFTR protein during its biosynthesis, acting as a pharmacological chaperone to promote its proper folding and subsequent trafficking to the cell membrane.

The following diagram illustrates the potential points of intervention for a CFTR modulator.

Figure 1: Potential mechanisms of CFTR modulation by this compound.

Experimental Validation Workflow

To rigorously test the hypothesis that this compound targets CFTR, a multi-tiered experimental approach is recommended. This workflow progresses from high-throughput screening to more detailed electrophysiological and biochemical assays.

Synthesis of this compound

The first step is the chemical synthesis of the compound of interest. A common and effective method for synthesizing 3,5-disubstituted isoxazoles is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Protocol: Synthesis of this compound

  • Preparation of 3,5-Difluorobenzaldehyde Oxime: React 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.

  • Generation of the Nitrile Oxide: The oxime is converted in situ to the corresponding nitrile oxide using an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite.

  • Cycloaddition: The generated nitrile oxide is then reacted with a suitable alkyne (e.g., acetylene or a protected form) to yield the this compound.

  • Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

High-Throughput Screening (HTS) for CFTR Activity

Initial screening for CFTR modulatory activity can be efficiently performed using cell-based assays that employ a halide-sensitive yellow fluorescent protein (YFP).[9]

Protocol: YFP-Based Halide Transport Assay

  • Cell Culture: Use a suitable cell line, such as Fischer Rat Thyroid (FRT) cells, stably expressing human wild-type or mutant (e.g., F508del) CFTR and the YFP-H148Q/I152L halide sensor.

  • Compound Treatment: Plate the cells in 96- or 384-well plates and incubate with varying concentrations of this compound. For potentiator screening, cells are typically pre-stimulated with a low concentration of a cAMP agonist like forskolin. For corrector screening, cells are incubated with the compound for a longer period (e.g., 16-24 hours) to allow for potential effects on protein trafficking.

  • Halide Quenching: The fluorescence of the YFP is quenched by the influx of iodide. The rate of fluorescence quenching upon addition of an iodide-containing solution is proportional to the halide transport activity of CFTR.

  • Data Analysis: The rate of quenching is measured using a fluorescence plate reader. A dose-response curve is generated to determine the EC50 (for activators) or the efficacy of correction.

The following diagram illustrates the workflow for the YFP-based HTS assay.

HTS_Workflow Start Start Cell_Plating Plate FRT cells expressing CFTR and YFP sensor Start->Cell_Plating Compound_Addition Add this compound and Forskolin (for potentiators) Cell_Plating->Compound_Addition Incubation Incubate Compound_Addition->Incubation Iodide_Addition Add Iodide Solution Incubation->Iodide_Addition Fluorescence_Measurement Measure YFP Fluorescence Quenching Iodide_Addition->Fluorescence_Measurement Data_Analysis Analyze Quenching Rate and Generate Dose-Response Curve Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: High-throughput screening workflow for CFTR modulators.
Electrophysiological Validation

Positive hits from the HTS should be validated using more direct measures of ion channel function, such as the Ussing chamber and patch-clamp techniques.[9]

Protocol: Ussing Chamber Assay

  • Epithelial Cell Culture: Grow primary human bronchial epithelial cells or other suitable epithelial cells on permeable supports to form a polarized monolayer.

  • Mounting: Mount the cell monolayer in an Ussing chamber, which separates the apical and basolateral sides.

  • Short-Circuit Current Measurement: Measure the short-circuit current (Isc), which is a direct measure of net ion transport across the epithelium.

  • Compound Application: Add this compound to the apical or basolateral side and record the change in Isc. An increase in Isc upon cAMP stimulation is indicative of CFTR activation.

Protocol: Patch-Clamp Electrophysiology

  • Cell Preparation: Use cells expressing CFTR for single-channel or whole-cell patch-clamp recordings.

  • Recording: Form a high-resistance seal between a glass micropipette and the cell membrane.

  • Data Acquisition: Record the ionic currents flowing through individual CFTR channels or the entire cell membrane in response to voltage changes and the application of the test compound. This technique can provide detailed information about the channel's open probability, conductance, and gating kinetics.

Biochemical Assays for Corrector Activity

If the compound shows corrector activity in the HTS, biochemical assays can be used to confirm its effect on CFTR protein processing.

Protocol: Immunoblotting for CFTR Glycosylation

  • Cell Lysis: Treat cells expressing mutant CFTR with the test compound, then lyse the cells.

  • Protein Separation: Separate the proteins by SDS-PAGE.

  • Immunodetection: Use an antibody specific for CFTR to detect the different glycosylated forms of the protein. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is found at the cell surface. An increase in the Band C to Band B ratio indicates improved protein trafficking.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical HTS Results for this compound as a CFTR Potentiator

CompoundConcentration (µM)YFP Quenching Rate (RFU/s)% Activity (vs. Positive Control)
Vehicle (DMSO)-5.20%
Positive Control (Genistein)1058.7100%
This compound0.18.15.4%
125.437.8%
1049.382.5%
5055.694.3%

Table 2: Hypothetical Ussing Chamber Data for this compound

ConditionΔIsc (µA/cm²)
Basal2.1
Forskolin (10 µM)25.8
Forskolin + this compound (10 µM)48.2

Conclusion and Future Directions

The convergence of evidence from structure-activity relationships of known CFTR modulators strongly implicates the Cystic Fibrosis Transmembrane Conductance Regulator as a primary biological target for this compound. This technical guide provides a comprehensive framework for the synthesis, screening, and detailed characterization of this compound's activity.

Successful validation of this hypothesis would position this compound as a valuable lead compound for the development of novel therapeutics for cystic fibrosis and potentially other diseases involving CFTR dysfunction. Future research should focus on optimizing the potency and pharmacokinetic properties of this isoxazole scaffold through medicinal chemistry efforts, as well as elucidating its precise binding site on the CFTR protein through structural biology studies. The methodologies outlined herein provide a robust foundation for these exciting future investigations.

References

  • The Role of CFTR in Cystic Fibrosis, Disease Mechanisms, and Therapeutic Targeting. (2025). ResearchGate. [Link]

  • CFTR Assays. Cystic Fibrosis Foundation. [Link]

  • Sammelson, R. E., Ma, T., Galietta, L. J. V., Verkman, A. S., & Kurth, M. J. (2003). 3-(2-Benzyloxyphenyl)isoxazoles and isoxazolines: synthesis and evaluation as CFTR activators. Bioorganic & Medicinal Chemistry Letters, 13(15), 2509–2512. [Link]

  • Carlile, G. W., Robert, R., Goepp, J., Matthes, E., Hanrahan, J. W., & Thomas, D. Y. (2014). Isoxazolopyrimidines as Novel ΔF508-CFTR Correctors. ACS Medicinal Chemistry Letters, 5(11), 1176–1180. [Link]

  • CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. (2020). Frontiers in Pharmacology. [Link]

  • Overview of CFTR activators and their recent studies for dry eye disease: a review. (2023). Journal of Ocular Pharmacology and Therapeutics. [Link]

  • Cystic fibrosis. (2023). Wikipedia. [Link]

  • Targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Protein for the Treatment of Cystic Fibrosis. (2016). Journal of Medicinal Chemistry. [Link]

  • Basics of the CFTR Protein. Cystic Fibrosis Foundation. [Link]

  • Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis. (2021). International Journal of Molecular Sciences. [Link]

  • High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs. (2019). Stem Cell Reports. [Link]

  • Sammelson, R. E., Ma, T., Galietta, L. J. V., Verkman, A. S., & Kurth, M. J. (2003). 3-(2-Benzyloxyphenyl)isoxazoles and isoxazolines: Synthesis and evaluation as CFTR activators. Lookchem. [Link]

  • CFTR as a therapeutic target for severe lung infection. (2021). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Carlile, G. W., Robert, R., Goepp, J., Matthes, E., Hanrahan, J. W., & Thomas, D. Y. (2014). Isoxazolopyrimidines as Novel ΔF508-CFTR Correctors. PubMed Central. [Link]

  • Structure-based discovery of CFTR potentiators and inhibitors. (2023). Nature Communications. [Link]

  • Small molecule modulators of cystic fibrosis transmembrane conductance regulator (CFTR): Structure, classification, and mechanisms. (2024). European Journal of Medicinal Chemistry. [Link]

  • Structure-guided combination of novel CFTR correctors to improve the function of F508del-CFTR in airway epithelial cells. (2025). Journal of Cystic Fibrosis. [Link]

  • Receptor-mediated activation of CFTR via prostaglandin signaling pathways in the airway. (2020). JCI Insight. [Link]

  • Expanding CFTR Modulator Testing to Carriers of CFTR Variants. (2020). Annals of the American Thoracic Society. [Link]

  • Carlile, G. W., Robert, R., Goepp, J., Matthes, E., Hanrahan, J. W., & Thomas, D. Y. (2014). Isoxazolopyrimidines as Novel ΔF508-CFTR Correctors. PubMed. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (2023). World News of Natural Sciences. [Link]

  • Novel Macrocyclic 1,3,4-Oxadiazoles as CFTR Modulators for Treating Cystic Fibrosis. (2022). ResearchGate. [Link]

  • CFTR Modulator Therapies. Cystic Fibrosis Foundation. [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. (2018). ChemMedChem. [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • New Developments in CFTR Modulators. (2017). YouTube. [Link]

  • Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. (2024). Journal of Innovations in Applied Pharmaceutical Science. [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-(3,5-Difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3,5-Difluorophenyl)isoxazole is a crucial heterocyclic building block in modern medicinal chemistry and materials science. The isoxazole ring serves as a versatile scaffold, and the specific 3,5-difluorophenyl substituent imparts unique electronic properties, metabolic stability, and binding interactions, making it a privileged motif in the design of novel therapeutic agents and functional materials. Understanding the synthesis of this compound requires a foundational knowledge of the key starting materials and the strategic chemical transformations that lead to its formation. This guide provides an in-depth analysis of the principal synthetic routes, focusing on the selection, preparation, and rationale behind the choice of starting materials for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of this compound begins with a retrosynthetic analysis. This process conceptually breaks down the target molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnections for the isoxazole ring lead to two major strategic pathways.

G cluster_0 Retrosynthetic Pathways Target This compound Pathway1 Pathway A: [3+2] Cycloaddition Target->Pathway1 C3-C4 & N-O bond disconnection Pathway2 Pathway B: Condensation/Cyclization Target->Pathway2 C5-O & N-C3 bond disconnection SM1 Starting Materials (A): 3,5-Difluorobenzaldehyde Oxime + Acetylene Source Pathway1->SM1 identifies SM2 Starting Materials (B): 3,5-Difluorophenyl-β-dicarbonyl + Hydroxylamine Pathway2->SM2 identifies caption Retrosynthetic analysis of this compound.

Caption: Retrosynthetic analysis of this compound.

  • Pathway A: The [3+2] Cycloaddition Route. This powerful and convergent strategy involves the reaction of a 1,3-dipole with a dipolarophile. For isoxazole synthesis, this typically means reacting a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[1][2][3] This route identifies an acetylene equivalent and a 3,5-difluorobenzaldehyde-derived nitrile oxide as the key fragments.

  • Pathway B: The Condensation/Cyclization Route. This classical approach involves the reaction of a compound containing a 1,3-dicarbonyl or equivalent functionality with hydroxylamine.[4] The initial condensation forms an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

This guide will now explore the specific starting materials required for each of these strategic pathways.

Pathway A: Synthesis via [3+2] Cycloaddition

The [3+2] cycloaddition, or Huisgen cycloaddition, is one of the most efficient methods for constructing the isoxazole ring.[2] The core transformation involves the reaction of a nitrile oxide, generated in situ, with a suitable two-carbon component.

Core Starting Materials:
  • 3,5-Difluorobenzaldehyde (or its Oxime): The source of the 3,5-difluorophenyl moiety and the C-N-O fragment of the isoxazole.

  • An Acetylene Source: The source of the remaining two carbon atoms of the isoxazole ring.

Generation of the Key Nitrile Oxide Intermediate

The critical reactive intermediate is the 3,5-difluorobenzonitrile oxide. This species is unstable and is almost always generated in situ from a stable precursor. The most common and reliable starting material for this purpose is 3,5-difluorobenzaldehyde oxime .[5]

G Aldehyde 3,5-Difluorobenzaldehyde Oxime 3,5-Difluorobenzaldehyde Oxime Aldehyde->Oxime Condensation Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Oxime NitrileOxide 3,5-Difluorobenzonitrile Oxide (In situ) Oxime->NitrileOxide Oxidation/Elimination Oxidant Oxidant (e.g., NCS, NaOCl) Oxidant->NitrileOxide Product This compound NitrileOxide->Product [3+2] Cycloaddition Alkyne Terminal Alkyne (e.g., Acetylene gas, Ethynyltrimethylsilane) Alkyne->Product caption Workflow for the [3+2] cycloaddition pathway.

Caption: Workflow for the [3+2] cycloaddition pathway.

Starting Material Focus 1: 3,5-Difluorobenzaldehyde

This is a primary, commercially available starting material. Its synthesis is typically achieved from 3,5-difluorotoluene via oxidation or from 3,5-difluorophenylmagnesium bromide and a formylating agent like N-methylformanilide.[6][7]

Starting Material Focus 2: 3,5-Difluorobenzaldehyde Oxime

This is the direct precursor to the nitrile oxide. It is prepared via a straightforward condensation reaction between 3,5-difluorobenzaldehyde and a hydroxylamine salt, such as hydroxylamine hydrochloride, often in a buffered solution or an alcohol solvent.[8]

  • Expertise Insight: The choice of base (e.g., sodium acetate, pyridine) in the oximation step is crucial. It serves to neutralize the HCl released from hydroxylamine hydrochloride, preventing acid-catalyzed side reactions and driving the equilibrium towards the oxime product.

Detailed Experimental Protocol: Synthesis of 3,5-Difluorobenzaldehyde Oxime[8]
  • Dissolution: Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in ethanol (5-10 volumes).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.2 eq) and sodium acetate (1.1-1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture, reduce the solvent volume in vacuo, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate).

The Cycloaddition Step: Choice of Alkyne and Oxidant

Once the oxime is formed, it is subjected to oxidative conditions in the presence of an alkyne.

  • Oxidizing Agent: Common choices include N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[5][9] NCS is often preferred in laboratory settings for its mildness and solubility in organic solvents. The oxidant first generates a hydroxamoyl chloride intermediate, which then eliminates HCl in the presence of a mild base (like triethylamine) to form the nitrile oxide.

  • Alkyne Partner: The choice of alkyne determines the substituent at the 5-position of the isoxazole. To synthesize the parent this compound, acetylene gas itself is the simplest dipolarophile. However, due to its gaseous nature and handling challenges, protected or liquid acetylene equivalents are often used, such as ethynyltrimethylsilane (ethynyl-TMS), followed by a deprotection step.

Alkyne Source Oxidant/Base Typical Yield Key Considerations
Acetylene GasNCS / Et3NModerate-GoodRequires specialized glassware for handling gas.
Ethynyl-TMSNaOCl / Et3NGood-ExcellentRequires subsequent de-silylation step (e.g., with TBAF or K2CO3/MeOH).
Propargyl AlcoholNCS / Et3NGoodYields a 5-(hydroxymethyl) substituted isoxazole.[9][10]

Pathway B: Synthesis via Condensation and Cyclization

This pathway relies on building the isoxazole ring from a linear precursor containing a 1,3-dicarbonyl or a masked equivalent.

Core Starting Materials:
  • A 3,5-Difluorophenyl Ketone: Typically 1-(3,5-difluorophenyl)ethanone (also known as 3',5'-difluoroacetophenone).

  • A One-Carbon Electrophile: A source for the C4 carbon of the isoxazole, such as a formate ester (e.g., ethyl formate).

  • Hydroxylamine (NH2OH): The source of the nitrogen and oxygen atoms.

Formation of the β-Dicarbonyl Intermediate

The key step is the creation of a 1,3-dicarbonyl intermediate, specifically 1-(3,5-difluorophenyl)propane-1,3-dione , via a Claisen condensation.

G Acetophenone 1-(3,5-Difluorophenyl)ethanone Diketone 1-(3,5-Difluorophenyl)propane-1,3-dione (Intermediate) Acetophenone->Diketone Claisen Condensation FormateEster Formate Ester (e.g., Ethyl Formate) FormateEster->Diketone Base Strong Base (e.g., NaH, NaOEt) Base->Diketone Product This compound Diketone->Product Condensation/ Cyclization Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Product caption Workflow for the condensation/cyclization pathway.

Caption: Workflow for the condensation/cyclization pathway.

Starting Material Focus 1: 1-(3,5-Difluorophenyl)ethanone

This is a commercially available solid. It can be synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene, although regioselectivity can be a challenge. Alternative routes from 3,5-difluorobenzonitrile or related carboxylic acid derivatives exist.

Detailed Experimental Protocol: Synthesis via Condensation
  • Enolate Formation: To a solution of a strong base like sodium ethoxide or sodium hydride (1.1 eq) in a dry solvent (e.g., THF, ethanol) at 0°C, add 1-(3,5-difluorophenyl)ethanone (1.0 eq) dropwise.

  • Claisen Condensation: Add an excess of ethyl formate (2.0-3.0 eq) to the enolate solution and allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Hydroxylamine Addition: The resulting β-keto-aldehyde (or its enolate salt) is often not isolated. The reaction mixture is acidified (e.g., with acetic acid), and hydroxylamine hydrochloride (1.1 eq) is added.

  • Cyclization: The mixture is heated (often to reflux) to facilitate the condensation to the oxime, followed by intramolecular cyclization and dehydration to form the isoxazole ring.

  • Workup and Purification: The reaction is cooled and worked up similarly to the previous method (extraction, washing, drying, and concentration). The final product is purified by column chromatography or recrystallization.

Base Solvent Formylating Agent Typical Yield Key Considerations
Sodium Hydride (NaH)THF / DMFEthyl FormateGoodRequires strictly anhydrous conditions.
Sodium Ethoxide (NaOEt)EthanolEthyl FormateModerate-GoodCan be performed in the alcohol solvent.
LDATHFEthyl FormateGood-ExcellentStrong, non-nucleophilic base; good for sensitive substrates.

Comparative Analysis of Starting Materials and Routes

Parameter Pathway A ([3+2] Cycloaddition) Pathway B (Condensation/Cyclization)
Key Starting Materials 3,5-Difluorobenzaldehyde, Hydroxylamine, Alkyne1-(3,5-Difluorophenyl)ethanone, Formate Ester, Hydroxylamine
Convergence Highly convergent. The two main fragments are prepared separately and combined at the end.Linear sequence. The backbone is built step-by-step.
Versatility Excellent. A wide variety of alkynes can be used to easily generate a library of 5-substituted isoxazoles.Good. Primarily used for preparing 5-unsubstituted isoxazoles. Modifying the C5 position requires different starting materials.
Reaction Conditions Generally mild (oxidation/cycloaddition often at RT).Requires strong base and often heating for cyclization.
Atom Economy Good, though the oxidant and base are consumed.Moderate, with loss of ethanol and water molecules.
Ease of Execution Handling of acetylene gas can be difficult; in situ generation of nitrile oxide requires careful control.Claisen condensation requires anhydrous conditions and strong bases.

Conclusion

The synthesis of this compound can be efficiently achieved through two primary, well-established routes, each defined by its unique set of starting materials. The [3+2] cycloaddition pathway , starting from 3,5-difluorobenzaldehyde , offers a highly versatile and convergent approach, ideal for generating diverse analogues. The condensation/cyclization pathway , beginning with 1-(3,5-difluorophenyl)ethanone , provides a more classical and direct route to the parent compound. The choice between these pathways depends on the specific goals of the synthesis, the availability and cost of starting materials, and the desired scale of the reaction. A thorough understanding of the causality behind reagent selection and reaction conditions, as detailed in this guide, is paramount for successful and reproducible synthesis in a research and development setting.

References

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • Smith, J. (2022, March 22). #1 Synthesis of 3,5-diphenylisoxazoline. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.
  • MDPI. (n.d.). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Google Patents. (n.d.). CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation.
  • ResearchGate. (2025, August 6). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-isoxazole derivatives 4a–l. Retrieved from [Link]

  • ACS Publications. (2025, September 9). Isoxazoles to Multisubstituted Thiazoles via an Ammonium Iodide-Catalyzed Formal [3+2] Cycloaddition Reaction. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). A Process For Synthesis Of High Purity 1 [3 (Trifluoromethyl)phenyl]Ethanone Oxime.
  • MDPI. (2025, August 22). Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US3429920A - Preparation of oxime.

Sources

spectroscopic data of 5-(3,5-Difluorophenyl)isoxazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(3,5-Difluorophenyl)isoxazole

Introduction: The Significance of the Phenylisoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a valuable pharmacophore, present in a range of therapeutic agents, from anti-inflammatory drugs to central nervous system modulators[1][2]. The introduction of a difluorophenyl moiety, as in this compound, can significantly enhance metabolic stability, binding affinity, and membrane permeability by altering the molecule's lipophilicity and electronic distribution.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential spectroscopic techniques used to confirm the identity and purity of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just what is observed, but why it is observed. The protocols and interpretations herein are designed to be self-validating, providing researchers with a robust framework for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Analytical Workflow

A logical and systematic approach is paramount for the unambiguous structural elucidation of a novel compound. The workflow begins with the acquisition of mass spectrometry data to determine the molecular weight, followed by infrared spectroscopy to identify key functional groups. Finally, a suite of NMR experiments provides the detailed atomic connectivity and completes the structural puzzle.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Functional Groups (C=N, C-F, C-O) MS->IR Confirms functional groups match molecular formula NMR Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, ¹⁹F Elucidate Atomic Connectivity IR->NMR Guides NMR interpretation Structure Final Structure Confirmation This compound NMR->Structure Provides definitive connectivity

Figure 1: A typical workflow for the spectroscopic characterization of a small organic molecule.

The structure of this compound, with systematic numbering for NMR assignment, is presented below. This numbering will be used throughout this guide.

Figure 2: Structure of this compound with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a synthesized compound. For this compound (C₉H₅F₂NO), the exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS), typically using an electrospray ionization (ESI) source.

Predicted MS Data
ParameterValue
Molecular Formula C₉H₅F₂NO
Monoisotopic Mass 181.0340 u
Predicted [M+H]⁺ 182.0418 u
Predicted [M+Na]⁺ 204.0238 u
Interpretation of Fragmentation

Electron Ionization (EI) mass spectrometry would provide insight into the molecule's stability and fragmentation pathways. The molecular ion peak (M⁺) at m/z 181 would be expected. Key fragmentation patterns for phenylisoxazoles often involve the cleavage of the heterocyclic ring. Expected fragments include:

  • [M - CO]⁺: Loss of carbon monoxide is a common fragmentation for isoxazoles.

  • [C₇H₅F₂]⁺: A fragment corresponding to the 3,5-difluorobenzonitrile cation.

  • [C₆H₃F₂]⁺: The difluorophenyl cation, arising from further fragmentation.

The presence of the molecular ion peak confirms the molecular weight, and the fragmentation pattern provides corroborating evidence for the proposed structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

  • Method Parameters:

    • Ionization Mode: Positive ESI.

    • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the analysis to achieve mass accuracy below 5 ppm.

  • Data Analysis: Identify the [M+H]⁺ and/or [M+Na]⁺ adducts. Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted IR Data
Wavenumber (cm⁻¹)BondVibration TypeIntensity
3100 - 3000C-H (Aromatic)StretchMedium
~1620C=N (Isoxazole)StretchMedium-Strong
~1590, ~1470C=C (Aromatic)StretchMedium-Strong
~1410N-O (Isoxazole)StretchMedium
1350 - 1100C-F (Aryl-F)StretchStrong, Broad
900 - 675C-H (Aromatic)Out-of-plane bendStrong
Interpretation of the IR Spectrum

The key diagnostic peaks for this compound are the strong C-F stretching bands, which are characteristic of organofluorine compounds. Additionally, the C=N and N-O stretching vibrations confirm the presence of the isoxazole heterocycle[3]. The aromatic C=C and C-H vibrations further support the overall structure. The absence of strong, broad peaks in the 3200-3600 cm⁻¹ region confirms the lack of O-H or N-H functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment, connectivity, and coupling of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)LabelMultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.40H3d~1.81HIsoxazole Ring H
~7.45H2', H6'dm³JHF ≈ 8.02HPhenyl Ring H
~7.05H4'tt³JHF ≈ 8.8, ⁴JHH ≈ 2.41HPhenyl Ring H
~6.85H4d~1.81HIsoxazole Ring H

Causality and Interpretation:

  • Isoxazole Protons (H3, H4): The protons on the isoxazole ring typically appear as doublets due to their three-bond (³J) coupling to each other. The proton at the C4 position (H4) is expected to be more shielded (upfield) compared to the H3 proton, a characteristic feature of 5-substituted isoxazoles[3][4].

  • Difluorophenyl Protons (H2', H4', H6'):

    • H4': This proton is coupled to two equivalent fluorine atoms (³JHF) and two equivalent protons (H2', H6'; ⁴JHH), resulting in a triplet of triplets (tt).

    • H2', H6': These two equivalent protons are coupled to the adjacent fluorine at C3' and C5' respectively (³JHF) and to the H4' proton (⁴JHH). This results in a complex multiplet, often appearing as a doublet of multiplets (dm). The large coupling to fluorine is a key diagnostic feature.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments. The coupling to fluorine atoms (¹JCF, ²JCF, etc.) provides additional structural confirmation.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)LabelMultiplicity (due to F)Coupling Constant (J, Hz)Assignment
~170C5t⁴JCF ≈ 3.5Isoxazole Ring C
~163C3', C5'dd¹JCF ≈ 250, ³JCF ≈ 14Phenyl Ring C-F
~158C3s-Isoxazole Ring C
~131C1't³JCF ≈ 10Phenyl Ring C
~110C2', C6'd²JCF ≈ 25Phenyl Ring C
~108C4't²JCF ≈ 26Phenyl Ring C
~98C4s-Isoxazole Ring C

Causality and Interpretation:

  • C-F Coupling: The most striking feature is the large one-bond coupling constant (¹JCF) for the carbons directly attached to fluorine (C3', C5'), typically around 250 Hz, which splits the signal into a doublet. The additional coupling to the second fluorine atom further splits it into a doublet of doublets[5].

  • Multi-bond C-F Coupling: Carbons two (²JCF), three (³JCF), and even four (⁴JCF) bonds away from the fluorine atoms will also show coupling, resulting in triplets or doublets with smaller J values. This pattern is definitive for confirming the substitution pattern on the aromatic ring.

  • Isoxazole Carbons: The chemical shifts for C3, C4, and C5 are consistent with values reported for other 3,5-disubstituted isoxazoles[4][6].

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -108t³JHF ≈ 8.42F

Causality and Interpretation:

  • Chemical Shift: The chemical shift for aryl fluorides typically falls in the -100 to -120 ppm range relative to CFCl₃[7][8]. The exact position is influenced by the electronic nature of the isoxazole substituent.

  • Multiplicity: Since the two fluorine atoms are chemically equivalent, they appear as a single signal. This signal is split into a triplet due to coupling with the two adjacent protons (H2', H6'). This provides clear evidence for the 3,5-disubstitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire 8-16 scans with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire several hundred to several thousand scans using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A relaxation delay of 2 seconds is standard.

  • ¹⁹F NMR Acquisition:

    • Acquire 16-32 scans. No external standard is typically needed, as the spectrometer's frequency lock on the deuterium of the solvent provides a stable reference point. The chemical shifts are referenced relative to a standard like CFCl₃.

  • Data Analysis: Integrate the ¹H signals, and determine the chemical shifts and coupling constants for all spectra. Correlate the data between the different NMR experiments to build the final structure.

Conclusion

The collective application of Mass Spectrometry, IR Spectroscopy, and multinuclear NMR Spectroscopy provides an unambiguous and robust characterization of this compound. MS confirms the molecular formula, IR identifies the key functional moieties, and NMR provides the definitive atom-by-atom connectivity. The characteristic C-F and H-F coupling patterns observed in the ¹³C and ¹H NMR spectra, respectively, along with the single triplet in the ¹⁹F NMR spectrum, are particularly diagnostic for confirming the 3,5-difluorophenyl substitution pattern. This comprehensive guide serves as a technical resource for scientists, providing not only the expected data but also the underlying scientific principles and practical protocols for its acquisition and interpretation.

References

  • Vertex AI Search result citing general NMR and IR instrument parameters.
  • Vertex AI Search result providing ¹H and ¹³C NMR data for various 3,5-disubstituted isoxazoles.
  • Oriental Journal of Chemistry. (2009). Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)
  • ResearchGate. (2024). New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis and In-vitro Antimicrobial Activity of Some Novel Isoxazole Derivatives. [Link]

  • The Royal Society of Chemistry. (2022).
  • ResearchGate. (2018). Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. [Link]

  • The Royal Society of Chemistry. Supporting information for a study on substituted isoxazoles.
  • International Journal of Pharmaceutical and Chemical Sciences. (2017).
  • ResearchGate. Expansion of ¹⁹F NMR spectrum acquired after 24 h with the same sample as Fig. 4. [Link]

  • ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. [Link]

  • World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. [Link]

  • ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. [Link]

  • ResearchGate. (2014). Retrosynthetic analysis of biaryl-substituted isoxazoles via.... [Link]

  • Heterocyclic Communications. 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.
  • ChemRxiv. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

  • PubChem. 3,5-Diphenylisoxazole. [Link]

  • ResearchGate. (2011). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]

  • Science Arena Publications. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • ResearchGate. (2007). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Phenyl-Substituted Isoxazoles: A Case Study of 3,5-Bis(4-fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the crystal structure of phenyl-substituted isoxazoles, a class of compounds with significant therapeutic potential. While direct crystallographic data for 5-(3,5-Difluorophenyl)isoxazole is not publicly available, this guide will utilize the closely related and structurally characterized 3,5-Bis(4-fluorophenyl)isoxazole as a detailed case study. The principles and methodologies discussed herein are directly applicable to the structural elucidation of this compound and other similar derivatives.

The isoxazole scaffold is a prominent five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which is a key pharmacophore in numerous clinically approved drugs.[1][2][3] Its unique electronic properties and structural stability make it a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][3][4][5] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering their structure-activity relationships (SAR) and for designing more potent and selective therapeutic agents.

Part 1: Synthesis of Phenyl-Substituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes. A common and effective method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][6] Another prevalent method involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[7][8]

For the synthesis of 3,5-Bis(4-fluorophenyl)isoxazole, a solution of 4,4'-difluorochalcone is refluxed with hydroxylamine hydrochloride in an ethanolic solution containing sodium hydroxide.[7]

Experimental Protocol: Synthesis of 3,5-Bis(4-fluorophenyl)isoxazole [7]

  • Dissolve 4,4'-difluorochalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in 25 ml of ethanol.

  • Add 3 ml of 10% sodium hydroxide solution to the mixture.

  • Reflux the reaction mixture for 12 hours.

  • After completion of the reaction (monitored by thin-layer chromatography), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals of 3,5-Bis(4-fluorophenyl)isoxazole.

Synthesis_Workflow Chalcone 4,4'-Difluorochalcone Reaction Reflux (12h) Chalcone->Reaction Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction Base NaOH (Base) Base->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 3,5-Bis(4-fluorophenyl)isoxazole Crystals Purification->Product Crystal_Structure_Analysis cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_output Structural Information Crystal Single Crystal XRD X-ray Diffractometer Crystal->XRD Diff_Pattern Diffraction Pattern XRD->Diff_Pattern Raw_Data Raw Diffraction Data Diff_Pattern->Raw_Data Data Processing Structure_Solution Structure Solution (e.g., Direct Methods) Raw_Data->Structure_Solution Refinement Structure Refinement (Least-squares) Structure_Solution->Refinement Unit_Cell Unit Cell Parameters Refinement->Unit_Cell Space_Group Space Group Refinement->Space_Group Atomic_Coords Atomic Coordinates Refinement->Atomic_Coords Bond_Info Bond Lengths & Angles Refinement->Bond_Info Conformation Molecular Conformation Refinement->Conformation

Sources

A Theoretical and Computational Scrutiny of 5-(3,5-Difluorophenyl)isoxazole: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] This technical guide provides a comprehensive theoretical framework for the investigation of 5-(3,5-difluorophenyl)isoxazole, a molecule of significant interest due to the unique electronic properties conferred by its difluorophenyl substituent. We will delve into the computational methodologies that are pivotal for elucidating its structural, electronic, and reactive characteristics. This document is intended for researchers, scientists, and drug development professionals, offering both a "how-to" guide for theoretical studies and a deeper understanding of the rationale behind these computational experiments.

Introduction: The Significance of the Isoxazole Core and Fluorine Substitution

The five-membered isoxazole ring is an aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[2] This structural motif is a "privileged scaffold" in drug design, appearing in a wide range of approved drugs and clinical candidates. Its importance stems from its ability to participate in various non-covalent interactions and its metabolic stability.[1][2] Isoxazole derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3] The biological action of well-known drugs such as the COX-2 inhibitor valdecoxib and the antirheumatic leflunomide are reliant on the isoxazole ring.[2][3]

The strategic placement of fluorine atoms on a phenyl ring, as in this compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity of fluorine can alter the molecule's electronic distribution, acidity, and metabolic stability. This often leads to enhanced binding affinity to biological targets and improved bioavailability.

This guide will provide a detailed roadmap for the theoretical investigation of this compound, from initial structural optimization to the prediction of its biological activity through molecular docking.

Computational Methodology: A Self-Validating System

The theoretical study of a molecule like this compound requires a multi-faceted computational approach. The following workflow is designed to be a self-validating system, where the results from one stage inform and validate the next.

G cluster_0 Computational Workflow Geometry Optimization Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Validation of Minima Electronic Properties Electronic Properties Frequency Analysis->Electronic Properties Calculation of Thermodynamic Properties Molecular Docking Molecular Docking Electronic Properties->Molecular Docking Input for Ligand Preparation ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Identification of Potential Targets

Caption: A typical computational workflow for the theoretical study of a small molecule.

Geometry Optimization and Frequency Analysis

The first and most crucial step is to determine the most stable three-dimensional structure of the molecule. Density Functional Theory (DFT) is a robust and widely used method for this purpose.[4]

Protocol:

  • Initial Structure: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor.

  • DFT Calculation:

    • Method: Employ a hybrid functional such as B3LYP or ωB97X-D. The latter is often preferred for its better handling of non-covalent interactions.

    • Basis Set: A Pople-style basis set like 6-31G(d,p) is a good starting point for geometry optimization.[4] For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used.

    • Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent should be included.

  • Frequency Analysis: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure and reactivity can be extracted.

Key Parameters to Calculate:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule might interact with a biological target.

  • Global Reactivity Descriptors: These are calculated from the HOMO and LUMO energies and provide quantitative measures of reactivity.

DescriptorFormulaInterpretation
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω) χ2 / (2η)Propensity to accept electrons.

These calculations can be performed using DFT with functionals like B3LYP, CAM-B3LYP, WB97XD, or MPW1PW91 and a basis set such as 6-31G(d,p).[4]

Molecular Docking: Predicting Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This is a powerful tool for identifying potential biological targets for this compound.

G cluster_0 Molecular Docking Workflow Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Generation->Docking Simulation Analysis of Results Analysis of Results Docking Simulation->Analysis of Results

Caption: A generalized workflow for molecular docking studies.

Protocol:

  • Protein Preparation:

    • Select a protein target of interest (e.g., COX-2, EGFR tyrosine kinase).[6][7]

    • Download the crystal structure from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and ligands, adding hydrogen atoms, and assigning correct bond orders.[5]

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation: Define the binding site on the protein where the docking calculations will be performed. This is typically the known active site of the enzyme.[5]

  • Docking Simulation: Run the docking algorithm using software like AutoDock Vina or Glide.[6] The program will generate multiple possible binding poses and score them based on their predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • The binding energy (often in kcal/mol) provides an estimate of the binding affinity.[6]

Expected Results and Interpretation

A thorough theoretical study of this compound is expected to yield the following insights:

  • Structural Properties: The optimized geometry will provide precise bond lengths and angles. The planarity of the isoxazole and phenyl rings can be assessed, which is important for understanding potential pi-pi stacking interactions.

  • Electronic Profile: The HOMO-LUMO gap will indicate the molecule's kinetic stability and chemical reactivity. The MEP map will highlight the electron-rich nitrogen and oxygen atoms of the isoxazole ring as potential hydrogen bond acceptors, and the electron-deficient regions on the fluorinated phenyl ring.

  • Potential Biological Activity: Molecular docking studies can suggest which protein targets the molecule is likely to bind to and the specific interactions that stabilize this binding. For instance, docking against COX-2 might reveal interactions with key residues in the active site, suggesting anti-inflammatory potential.[6]

Conclusion and Future Directions

The theoretical study of this compound provides a powerful, cost-effective approach to understanding its chemical nature and predicting its biological potential. The computational workflow outlined in this guide, from DFT-based structural and electronic analysis to molecular docking, offers a robust framework for generating actionable data for drug discovery and development.

Future work should focus on synthesizing this compound and validating the theoretical predictions through experimental techniques such as X-ray crystallography, NMR spectroscopy, and in vitro biological assays. This iterative cycle of theoretical prediction and experimental validation is the cornerstone of modern drug discovery.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Ali, U., Shoaib, M., Hussain, Z., Ramzan, H., Ali, M., Tariq, A., & Naqash, M. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]

  • S, N., & et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Heliyon. [Link]

  • Anticancer and molecular docking studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives. (n.d.).
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. [Link]

  • Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. (2024). Chemical Biology & Drug Design. [Link]

  • Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. (n.d.). ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024).
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). Journal of Biomolecular Structure & Dynamics. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences. [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (n.d.).
  • Molecular docking results of isoxazoles with DHFR of S. aureus. (n.d.). ResearchGate. [Link]

  • Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. (2024). Journal of Innovations in Applied Pharmaceutical Science (JIAPS). [Link]

  • Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (2025). Asian Journal of Chemical Sciences. [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-. (n.d.). Adichunchanagiri University. [Link]

  • 3,5-Bis(4-fluorophenyl)isoxazole. (n.d.). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Impactfactor.org. [Link]

Sources

The Synthesis and Strategic Application of 5-(3,5-Difluorophenyl)isoxazole: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a host of therapeutic agents. This technical guide delves into the specific and strategic importance of the 5-(3,5-Difluorophenyl)isoxazole moiety. While not a therapeutic agent in itself, this compound has emerged as a critical synthetic intermediate and a privileged scaffold in the design of novel pharmaceuticals. We will explore its historical context within isoxazole chemistry, detail its synthesis through established and reliable methodologies, and illuminate its application in the development of biologically active compounds, supported by mechanistic insights and structure-activity relationship (SAR) data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Introduction: The Isoxazole Nucleus in Medicinal Chemistry

The journey of isoxazole chemistry began in 1903 with Claisen's first synthesis of the parent ring.[1] Since then, the isoxazole scaffold has been identified in numerous natural products, such as the neurotransmitter agonist ibotenic acid, and has been incorporated into a wide array of synthetic drugs.[2][3] Its prevalence in pharmaceuticals stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its relative metabolic stability.[4] The weak N-O bond, however, also provides a unique opportunity for ring-cleavage reactions, making it a versatile intermediate in synthetic chemistry.[3]

Isoxazole-containing drugs have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] Notable examples include the COX-2 inhibitor valdecoxib, the anti-rheumatic drug leflunomide, and a variety of beta-lactamase-resistant antibiotics like cloxacillin.[2][3] The strategic placement of substituents on the isoxazole ring is crucial for modulating the pharmacological profile, efficacy, and toxicity of the final drug candidate.[3] The introduction of fluorine atoms, as seen in this compound, is a common tactic in modern medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.

Synthesis of this compound: A Methodical Approach

The most robust and widely adopted method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[2][5][6] This reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne to form the isoxazole ring.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a two-step process starting from 3,5-difluorobenzaldehyde.

Step 1: Formation of 3,5-Difluorobenzaldehyde Oxime. The initial step involves the condensation of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, to yield the corresponding aldoxime. This is a standard and high-yielding reaction.

Step 2: Oxidative Dehydrogenation and Cycloaddition. The aldoxime is then converted in situ to the corresponding nitrile oxide. A common and effective method for this transformation is the use of an oxidizing agent like N-chlorosuccinimide (NCS).[3] The generated nitrile oxide is a reactive intermediate and immediately undergoes a 1,3-dipolar cycloaddition with a suitable alkyne. For the synthesis of a 5-substituted isoxazole, a terminal alkyne is required. In this case, reaction with acetylene gas or a protected acetylene equivalent followed by deprotection would yield the target compound, this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reaction In Situ Generation & Cycloaddition cluster_product Final Product A 3,5-Difluorobenzaldehyde C 3,5-Difluorobenzaldehyde Oxime A->C Condensation + Base B Hydroxylamine (NH2OH·HCl) B->C D 3,5-Difluorophenyl Nitrile Oxide (Reactive Intermediate) C->D Oxidation (e.g., NCS) F This compound D->F [3+2] Cycloaddition E Acetylene E->F

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 3,5-Difluorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • N-Chlorosuccinimide (NCS)

  • Chloroform

  • Acetylene gas or ethynyltrimethylsilane

  • Triethylamine

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

Part A: Synthesis of 3,5-Difluorobenzaldehyde Oxime

  • Dissolve 3,5-difluorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

  • Add sodium acetate (1.5 eq) portion-wise to the solution while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Once complete, pour the reaction mixture into cold water to precipitate the oxime.

  • Filter the solid, wash with water, and dry under vacuum to obtain 3,5-difluorobenzaldehyde oxime.

Part B: Synthesis of this compound

  • Dissolve the 3,5-difluorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as chloroform.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) to the solution to generate the intermediate hydroximoyl chloride.

  • Cool the reaction mixture in an ice bath and add triethylamine (1.1 eq) dropwise to generate the 3,5-difluorophenyl nitrile oxide in situ.

  • Bubble acetylene gas through the solution or add an acetylene equivalent like ethynyltrimethylsilane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of more complex molecules with therapeutic potential. The difluorophenyl moiety is particularly significant as it can enhance metabolic stability by blocking sites of oxidation and can participate in favorable fluorine-protein interactions within a biological target.

While specific data for this compound itself is limited, numerous patents and publications describe the synthesis and biological evaluation of derivatives. These compounds often feature further substitution at the 3-position of the isoxazole ring.

Compound Class Therapeutic Target/Area Reported Activity (Example) Reference
Phenyl-isoxazole-carboxamidesAnticancerIC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa, MCF-7).[3]
3,5-Diaryl IsoxazolesAnticancer (Prostate)Selectivity for cancer cells (PC3) over non-tumorigenic cells.[7]
Isoxazole-based Kinase InhibitorsProtein KinasesInhibition of specific protein kinases involved in cell signaling pathways.[8]
Isoxazole-containing compoundsAnti-inflammatory (COX-2)Inhibition of COX-2 enzyme.[1]

This table is representative of the types of activities found for isoxazole derivatives and is not exhaustive.

Mechanism of Action: A Case Study in Cancer Therapy

Many isoxazole derivatives have been investigated as anticancer agents.[9][10] One common mechanism involves the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. For example, derivatives of the 3,5-diaryl isoxazole scaffold have been shown to target kinases like Ribosomal protein S6 kinase beta-1 (S6K1), which is part of the PI3K/AKT/mTOR pathway often dysregulated in cancer.[7]

Signaling_Pathway cluster_pathway Simplified PI3K/AKT/mTOR Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates Proliferation Cell Growth & Proliferation S6K1->Proliferation Promotes Inhibitor Isoxazole Derivative (e.g., Compound 26) Inhibitor->S6K1 Inhibits

Caption: Inhibition of the S6K1 protein by an isoxazole derivative.

Conclusion and Future Outlook

This compound stands as a testament to the enduring utility of the isoxazole scaffold in medicinal chemistry. Its synthesis is straightforward and relies on well-established chemical principles, making it an accessible building block for researchers. The strategic incorporation of the 3,5-difluorophenyl group provides a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. As the quest for more selective and potent therapeutic agents continues, the intelligent design of novel structures based on the this compound core is expected to yield promising candidates in diverse therapeutic areas, from oncology to inflammatory diseases. Further exploration of this scaffold, particularly in creating diverse chemical libraries for high-throughput screening, will undoubtedly continue to be a fruitful endeavor in drug discovery.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
  • Isoxazole Chemistry Since 1963. (n.d.). Semantic Scholar.
  • Isoxazole. (n.d.). Wikipedia.
  • Synthesis of Isoxazoles: Significance and symbolism. (2025, March 4). Wisdom Library.
  • Isoxazole – Knowledge and References. (n.d.). Taylor & Francis.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).
  • US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (n.d.).
  • Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. (n.d.).
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024, June 25). Impactfactor.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. (n.d.). Der Pharma Chemica.
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020, October 1). PubMed.

Sources

Methodological & Application

Application Note: Synthesis of 5-(3,5-Difluorophenyl)isoxazole via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring system is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and ability to act as a versatile bioisostere for other functional groups. Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The target molecule, 5-(3,5-Difluorophenyl)isoxazole, incorporates a difluorinated phenyl ring, a common motif in modern drug design used to enhance metabolic stability and binding affinity. This guide provides a detailed protocol for the synthesis of this key heterocyclic compound through a robust and efficient 1,3-dipolar cycloaddition reaction. The cornerstone of this strategy is the in situ generation of a nitrile oxide from an aldoxime precursor, which then undergoes a [3+2] cycloaddition with an alkyne. This approach is widely favored for its high regioselectivity and operational simplicity.[1][2][3]

Mechanistic Framework: The [3+2] Cycloaddition Pathway

The synthesis of the isoxazole core is achieved via a Huisgen 1,3-dipolar cycloaddition.[3] This reaction involves the concerted addition of a 1,3-dipole, in this case, an aryl nitrile oxide, to a dipolarophile, an alkyne. Nitrile oxides are highly reactive intermediates and are typically generated in situ to prevent their dimerization into furoxans (1,2,5-oxadiazole-2-oxides).[1][4]

The process begins with the conversion of an aldoxime to the corresponding nitrile oxide. A common and effective method involves the oxidation of the aldoxime.[3] Various oxidizing systems can be employed, such as tert-butyl hypoiodite (t-BuOI) or a combination of sodium chloride (NaCl) and Oxone®, which offer mild and environmentally conscious options.[5][6][7] Once formed, the 3,5-difluorophenylnitrile oxide rapidly reacts with a suitable alkyne. The regioselectivity of the cycloaddition is dictated by electronic and steric factors, typically yielding the 3,5-disubstituted isoxazole as the major product when a terminal alkyne is used.[8]

Mechanism cluster_0 Part A: Nitrile Oxide Generation cluster_1 Part B: Cycloaddition Oxime 3,5-Difluorobenzaldehyde Oxime NitrileOxide 3,5-Difluorophenyl Nitrile Oxide (1,3-Dipole) Oxime->NitrileOxide -2H+, -2e- Alkyne Terminal Alkyne (Dipolarophile) Oxidant Oxidant (e.g., NaCl/Oxone®) TransitionState [Transition State] Alkyne->TransitionState Product This compound TransitionState->Product Concerted [3+2] Cycloaddition

Caption: Reaction mechanism for isoxazole synthesis.

Experimental Protocols

This synthesis is presented as a two-part procedure. First, the preparation of the key intermediate, 3,5-difluorobenzaldehyde oxime, from the corresponding aldehyde. Second, the oxidative cycloaddition reaction to yield the final product.

Part I: Synthesis of 3,5-Difluorobenzaldehyde Oxime

This protocol details the condensation reaction between 3,5-difluorobenzaldehyde and hydroxylamine hydrochloride to form the aldoxime precursor.[9]

Materials and Reagents:

  • 3,5-Difluorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Pyridine

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in ethanol (approx. 5-10 mL per gram of aldehyde).

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and a suitable base like sodium hydroxide (1.1 eq) or pyridine (1.2 eq) in a minimal amount of water, then add it to the ethanolic solution of the aldehyde.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-60 °C) for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, reduce the solvent volume under reduced pressure. Add deionized water to the residue to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in vacuo. The crude 3,5-difluorobenzaldehyde oxime is often of sufficient purity for the next step.[9] If necessary, recrystallization from an ethanol/water mixture can be performed.

Part II: Synthesis of this compound

This protocol describes the in situ generation of 3,5-difluorophenylnitrile oxide and its subsequent 1,3-dipolar cycloaddition with a terminal alkyne. Here, we use ethynyltrimethylsilane as a stable and easy-to-handle alkyne partner. The trimethylsilyl (TMS) group can be removed in a subsequent step if the unsubstituted 3-position is desired.

Materials and Reagents:

  • 3,5-Difluorobenzaldehyde oxime (from Part I)

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Sodium chloride (NaCl)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, extraction, and purification

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve 3,5-difluorobenzaldehyde oxime (1.0 eq) and ethynyltrimethylsilane (1.5 eq) in a suitable solvent such as ethyl acetate.

  • Aqueous Phase: In a separate flask, prepare an aqueous solution of sodium bicarbonate (3.0 eq), sodium chloride (1.0 eq), and Oxone® (1.2 eq).

  • Reaction: Add the aqueous solution to the organic solution and stir the resulting biphasic mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor the consumption of the oxime by TLC.[5][7]

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-(3,5-Difluorophenyl)-3-(trimethylsilyl)isoxazole.

Workflow Start Starting Materials: 3,5-Difluorobenzaldehyde Hydroxylamine HCl Step1 Step 1: Oxime Formation (Condensation) Start->Step1 Intermediate Intermediate: 3,5-Difluorobenzaldehyde Oxime Step1->Intermediate Step2 Step 2: Cycloaddition (In-situ Nitrile Oxide Generation + Alkyne Addition) Intermediate->Step2 Purification Purification (Chromatography) Step2->Purification FinalProduct Final Product: This compound (or TMS-protected analogue) Purification->FinalProduct

Caption: Overall synthetic workflow diagram.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes. Yields are indicative and may vary based on reaction scale and purification efficiency.

ParameterPart I: Oxime SynthesisPart II: Cycloaddition
Key Reagents 3,5-Difluorobenzaldehyde, NH₂OH·HCl3,5-Difluorobenzaldehyde Oxime, Alkyne, Oxone®
Solvent EthanolEthyl Acetate / Water (Biphasic)
Base/Additive Pyridine or NaOHNaHCO₃, NaCl
Temperature 25 - 60 °CRoom Temperature (20-25 °C)
Reaction Time 1 - 3 hours4 - 12 hours
Typical Yield >85%65 - 85%
Purification Filtration / RecrystallizationFlash Column Chromatography

Characterization Data (Illustrative for this compound):

  • ¹H NMR: Peaks corresponding to the isoxazole and difluorophenyl protons. The isoxazole C4-H typically appears as a singlet around δ 6.5-7.0 ppm.

  • ¹⁹F NMR: A single resonance for the two equivalent fluorine atoms.

  • ¹³C NMR: Resonances for the isoxazole and aromatic carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₉H₅F₂NO.

Troubleshooting and Field Insights

  • Issue: Low Yield in Cycloaddition.

    • Cause: A primary competing side reaction is the dimerization of the highly reactive nitrile oxide intermediate to form a furoxan byproduct.[1]

    • Solution: Ensure vigorous stirring in the biphasic system to maximize the interface and promote the reaction between the nitrile oxide (in the organic phase) and the alkyne over dimerization. Adding the oxidant solution slowly can also help maintain a low steady-state concentration of the nitrile oxide.

  • Issue: Incomplete Reaction.

    • Cause: The oxidant (Oxone®) may have degraded, or the reagents may not be pure.

    • Solution: Use freshly purchased or properly stored Oxone®. Ensure the starting oxime is pure and dry. Increasing the reaction time or adding a slight excess of the oxidant can also drive the reaction to completion.

  • Issue: Purification Challenges.

    • Cause: The product may co-elute with byproducts like the furoxan dimer.

    • Solution: Careful optimization of the solvent system for column chromatography is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is recommended for good separation.

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Hydroxylamine and its salts: Can be corrosive and potentially unstable or explosive, especially at elevated temperatures or in concentrated forms.[12][13] Avoid heating to dryness. Store in a cool, well-ventilated area.

  • Oxone®: A strong oxidizing agent.[10] It should be stored away from organic materials, flammable substances, and reducing agents to prevent vigorous or explosive reactions.[10]

  • Organic Solvents (Ethanol, Ethyl Acetate, Hexane): Are flammable. Keep away from ignition sources. Use in a fume hood to avoid inhalation of vapors.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.[10][11] Oxidizing agent waste should be handled separately from organic waste.

By adhering to these protocols and safety guidelines, researchers can reliably synthesize this compound for application in drug discovery and development programs.

References

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters.[Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.[Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.[Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.[Link]

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Semantic Scholar.[Link]

  • Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. Maynooth University Research Archive Library.[Link]

  • Standard Operating Procedure - Oxidizing Chemicals. Yale Environmental Health & Safety.[Link]

  • Cycloadditions with Nitrile Oxides. YouTube.[Link]

  • Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry.[Link]

  • Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. ResearchGate.[Link]

  • Synthesis of 3,5-difluorobenzaldehyde. PrepChem.com.[Link]

  • Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. U.S. Department of Energy.[Link]

  • Working with Hazardous Chemicals. Organic Syntheses.[Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to In Vitro Profiling of 5-(3,5-Difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The isoxazole scaffold is a privileged five-membered heterocyclic ring that is a constituent of numerous compounds with a wide array of biological activities.[1][2][3][4] Its unique electronic and structural properties make it a valuable pharmacophore in drug discovery, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][5][6][7][8][9][10] The introduction of a 3,5-difluorophenyl moiety to the isoxazole ring in the form of 5-(3,5-Difluorophenyl)isoxazole is a rational design strategy to potentially enhance potency and modulate pharmacokinetic properties. The fluorine atoms can influence metabolic stability, binding affinity, and membrane permeability.

This guide provides a detailed framework of in vitro assays to comprehensively characterize the biological activity of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's cytotoxic, anti-inflammatory, and antioxidant potential. The experimental choices are explained to provide a clear rationale, ensuring a robust and reproducible evaluation.

Part 1: Anticancer Activity Assessment

A primary area of investigation for novel isoxazole derivatives is their potential as anticancer agents.[9][10][11][12][13][14] The following assays will determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer)[9][10][15]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[15]

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Induction Analysis by Flow Cytometry

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Part 2: Anti-inflammatory Activity Assessment

Many isoxazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5]

COX-1 and COX-2 Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • COX inhibitor screening assay kit (commercially available)

  • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls

Procedure:

  • Compound Preparation: Prepare various concentrations of this compound and control inhibitors.

  • Enzyme Reaction: In separate wells of a 96-well plate, incubate COX-1 or COX-2 enzyme with the test compound or control for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the product formation (e.g., prostaglandin E2) using the detection method provided in the assay kit (often colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (IC50 COX-1 / IC50 COX-2) can then be calculated to assess the compound's preference for inhibiting COX-2.[5]

Part 3: Antioxidant Activity Assessment

Isoxazole derivatives have also been reported to possess antioxidant properties.[6][7] The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced, leading to a color change from violet to yellow, which can be measured spectrophotometrically.[9][10]

Materials:

  • This compound

  • DPPH solution in methanol

  • Ascorbic acid or Trolox as a positive control[6][7]

  • Methanol

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound and the positive control in methanol.

  • Reaction Mixture: Add the sample solutions to the wells of a 96-well plate, followed by the addition of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell Line IC50 (µM) after 48h IC50 (µM) after 72h
MCF-7 [Insert Value] [Insert Value]
HeLa [Insert Value] [Insert Value]

| HepG2 | [Insert Value] | [Insert Value] |

Table 2: COX Enzyme Inhibition by this compound

Enzyme IC50 (µM) Selectivity Index (COX-1/COX-2)
COX-1 [Insert Value] [Insert Value]

| COX-2 | [Insert Value] | |

Table 3: Antioxidant Activity of this compound

Assay IC50 (µM)

| DPPH Scavenging | [Insert Value] |

Visualization of Workflows and Pathways

Experimental Workflow for Anticancer Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Cell_Seeding Seed Cancer Cells (MCF-7, HeLa, HepG2) Compound_Treatment Treat with this compound (Concentration Gradient) Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay (48h & 72h) Compound_Treatment->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Induction Treat Cells at IC50 and 2x IC50 IC50_Determination->Apoptosis_Induction Select IC50 for further studies Annexin_V_PI_Staining Annexin V-FITC/PI Staining Apoptosis_Induction->Annexin_V_PI_Staining Flow_Cytometry Flow Cytometry Analysis Annexin_V_PI_Staining->Flow_Cytometry Apoptosis_Quantification Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quantification

Caption: Workflow for assessing the anticancer activity of this compound.

Pro-inflammatory Signaling Pathway and Potential Inhibition

G Inflammatory_Stimuli Inflammatory Stimuli Membrane_Phospholipids Membrane Phospholipids Inflammatory_Stimuli->Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzymes Inhibition?

Caption: Inhibition of the COX pathway by this compound.

References

  • Al-Ostoot, F. H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]

  • Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. [Link]

  • Asgari, F., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Nature. [Link]

  • Gomha, S. M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]

  • Raparelli, E., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH. [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Le, T. T., et al. (2014). Antiproliferative novel isoxazoles: modeling, virtual screening, synthesis, and bioactivity evaluation. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Tüzün, B., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

  • Kamal, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Yarla, N. S., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Preprints.org. [Link]

  • Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. [Link]

  • Pattanayak, P., et al. (2025). Isoxazole-based pharmaceutically important molecules including drugs. ResearchGate. [Link]

  • Algul, O., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. [Link]

  • Kamal, A., et al. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. PubMed. [Link]

Sources

Application Notes: Characterizing 5-(3,5-Difluorophenyl)isoxazole-Containing Compounds as Hsp90 Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 5-(3,5-difluorophenyl)isoxazole moiety is a key structural feature present in a class of potent small molecule inhibitors targeting Heat Shock Protein 90 (Hsp90).[1] A prominent example is Ganetespib (STA-9090), a non-geldanamycin Hsp90 inhibitor that has demonstrated significant antitumor activity in preclinical models and clinical trials.[2][3] Hsp90 is an ATP-dependent molecular chaperone that is essential for the stability, folding, and function of a large number of "client" proteins.[4][5] Many of these clients are oncogenic proteins, including receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors (e.g., mutant p53), which are critical for cancer cell proliferation, survival, and metastasis.[6][7][8]

In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making it a prime therapeutic target.[7] Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins.[6][9] This multitargeted action can simultaneously shut down multiple oncogenic signaling pathways.[8]

These application notes provide a detailed guide for researchers to characterize the cellular effects of compounds containing the this compound scaffold as Hsp90 inhibitors. The protocols herein describe a logical experimental cascade:

  • Assessment of Cytotoxicity: Determining the compound's ability to inhibit cancer cell proliferation.

  • Confirmation of On-Target Activity: Verifying Hsp90 inhibition by monitoring the degradation of known client proteins.

  • Biomarker Response: Measuring the induction of the heat shock response, a hallmark of Hsp90 inhibition.

Principle of Hsp90 Inhibition and Cellular Consequences

The Hsp90 chaperone cycle is a dynamic process fueled by ATP binding and hydrolysis. Hsp90 inhibitors, such as Ganetespib, competitively bind to the N-terminal ATP-binding pocket of Hsp90.[5][10] This action locks the chaperone in a conformation that is unable to process client proteins, leading to their destabilization. The misfolded clients are recognized by the cell's quality control machinery, tagged with ubiquitin, and targeted for degradation by the proteasome.[11] A key compensatory mechanism triggered by Hsp90 inhibition is the activation of Heat Shock Factor 1 (HSF1), which drives the transcription of heat shock proteins, most notably Hsp70.[12][13] This induction of Hsp70 serves as a reliable biomarker for target engagement by Hsp90 inhibitors.[14][15]

Hsp90_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Effect of Hsp90 Inhibitor Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (ATP-bound, Closed) Hsp90_open->Hsp90_closed ATP Binding Client_unfolded Unfolded Client (e.g., AKT, HER2) Hsp90_closed->Hsp90_open ATP Hydrolysis Client_folded Folded/Active Client Hsp90_closed->Client_folded Folding & Release ADP ADP + Pi Hsp90_closed->ADP Client_unfolded->Hsp90_open Binding Proteasome Ubiquitin-Proteasome Degradation Client_unfolded->Proteasome Degradation ATP ATP ATP->Hsp90_open Inhibitor This compound Compound (e.g., Ganetespib) Inhibitor->Hsp90_open Blocks ATP Binding HSF1 HSF1 Activation Inhibitor->HSF1 Triggers Heat Shock Response Hsp70 Hsp70 Induction (Biomarker) HSF1->Hsp70 Upregulates Transcription

Figure 1: Mechanism of Hsp90 Inhibition.

Protocol 1: Cell Viability and Cytotoxicity Assessment

This protocol determines the concentration-dependent effect of the test compound on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[16][17]

A. Materials

  • Cancer cell line of interest (e.g., NCI-H1975 NSCLC, BT-474 breast cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound and positive control (e.g., Ganetespib) dissolved in DMSO

  • Opaque-walled 96-well or 384-well plates[18]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat. No. G7570 or similar)[19]

  • Multichannel pipette

  • Luminometer plate reader

B. Step-by-Step Protocol

  • Cell Seeding: Trypsinize and count cells. Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL medium). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound and positive control in complete culture medium. A typical concentration range for potent Hsp90 inhibitors is 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[7]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[20]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent for 100 µL medium).[19]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[18]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Read luminescence on a plate reader.

C. Data Analysis and Expected Results

  • Subtract the average background luminescence (medium-only wells) from all experimental wells.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Compound Concentration (nM)Luminescence (RLU)% Viability
0 (Vehicle)850,000100.0%
1835,00098.2%
3710,00083.5%
10450,00052.9%
30180,00021.2%
10065,0007.6%
30045,0005.3%

Table 1: Example data for calculating the IC₅₀ from a cell viability assay.

Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol directly assesses on-target activity by measuring the depletion of known Hsp90 client proteins.[6] Potent Hsp90 inhibitors should induce a dose-dependent decrease in the levels of sensitive clients like AKT, HER2, or RAF-1.[11][14][21]

A. Materials

  • Cancer cell line cultured in 6-well plates

  • Test compound and positive control

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[6]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-HER2, anti-Hsp70, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate[6]

  • Chemiluminescence imaging system

B. Step-by-Step Protocol

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at various concentrations (e.g., 0, 0.5x, 1x, 5x, 10x IC₅₀) for 24 hours.[22]

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.[6]

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.[6]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-40 µg of protein and boil at 95-100°C for 5 minutes.[6]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Probing for a client protein (AKT), a biomarker (Hsp70), and a loading control (β-actin) is recommended.

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

C. Data Analysis and Expected Results

  • Client Protein Degradation: Observe a dose-dependent decrease in the band intensity for Hsp90 client proteins (e.g., AKT, HER2).[23]

  • Hsp70 Induction: Observe a dose-dependent increase in the band intensity for Hsp70, confirming the activation of the heat shock response.[14][24]

  • Loading Control: The β-actin band should remain consistent across all lanes, confirming equal protein loading.

Protocol 3: RT-qPCR Analysis of Hsp70 (HSPA1A/B) Gene Expression

This protocol provides a quantitative measure of the heat shock response by assessing the transcriptional upregulation of Hsp70 genes (e.g., HSPA1A, HSPA1B).[12][25] This is a highly sensitive and early marker of Hsp90 inhibition.

A. Materials

  • Cancer cell line cultured in 6-well plates

  • Test compound and positive control

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • SYBR® Green-based qPCR master mix[26]

  • Validated qPCR primers for HSPA1A or HSPA1B and a housekeeping gene (e.g., GAPDH, ACTB).[27][28]

  • qPCR-compatible plates/tubes

  • Real-time PCR detection system

B. Step-by-Step Protocol

  • Cell Treatment: Seed cells in 6-well plates. Treat with the test compound at various concentrations for a shorter time course, typically 6-8 hours, to capture peak mRNA induction.

  • RNA Extraction: Lyse cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Quantify RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 0.5-1.0 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green, forward and reverse primers, and nuclease-free water.

    • Dispense the master mix into a qPCR plate.

    • Add diluted cDNA to the respective wells. Include no-template controls (NTC) for each primer set.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[28] Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the change in Cq (ΔCq) relative to the housekeeping gene: ΔCq = Cq(target gene) - Cq(housekeeping gene).

    • Calculate the ΔΔCq relative to the vehicle control: ΔΔCq = ΔCq(treated) - ΔCq(vehicle).

    • Calculate the fold change in gene expression using the 2-ΔΔCq method.[29]

Treatment (6 hours)HSPA1A Fold Change
Vehicle (0.1% DMSO)1.0
Compound (1x IC₅₀)4.5 ± 0.5
Compound (5x IC₅₀)12.8 ± 1.2

Table 2: Example qPCR data showing dose-dependent induction of Hsp70 mRNA.

Overall Experimental Workflow

Workflow cluster_Primary Primary Screening cluster_Secondary Secondary / Confirmatory Assays cluster_Results Data Interpretation Viability Protocol 1: Cell Viability Assay (72h) IC50 Determine IC₅₀ Value Viability->IC50 Western Protocol 2: Western Blot (24h) Treat at IC₅₀ multiples IC50->Western qPCR Protocol 3: RT-qPCR (6h) Treat at IC₅₀ multiples IC50->qPCR Client_Deg Confirm Client Protein Degradation (e.g., AKT, HER2) Western->Client_Deg Hsp70_Ind Confirm Hsp70 Induction (Protein & mRNA) Western->Hsp70_Ind qPCR->Hsp70_Ind Conclusion Compound is a potent on-target Hsp90 inhibitor Client_Deg->Conclusion Hsp70_Ind->Conclusion

Sources

Application Note & Protocol: Quantification of 5-(3,5-Difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3,5-Difluorophenyl)isoxazole is a heterocyclic compound of significant interest in pharmaceutical research due to the prevalence of the isoxazole ring in various bioactive molecules. Isoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The precise and accurate quantification of this compound in various matrices, such as bulk drug substances, formulated products, and biological fluids, is critical for drug development, quality control, and pharmacokinetic studies.

This document provides a comprehensive guide to the analytical methods for the quantification of this compound. It details two robust and validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for bioanalytical applications requiring high sensitivity and selectivity. The protocols are designed to be self-validating, adhering to the principles outlined by the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5][6][7][8]

Method Selection and Rationale

The choice of analytical method depends on the specific application and the required sensitivity.

  • HPLC-UV: This method is ideal for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high. It is a cost-effective, robust, and widely available technique.

  • LC-MS/MS: For the quantification of this compound in biological matrices like plasma or tissue homogenates, where the concentrations are expected to be low and the matrix is complex, LC-MS/MS is the method of choice.[9][10][11][12] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate measurement even in the presence of interfering substances.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of assay and purity of this compound in bulk material and pharmaceutical dosage forms.

Chromatographic Conditions

The selection of a C18 stationary phase is based on the non-polar nature of the analyte, ensuring good retention and separation from potential impurities. The mobile phase, a mixture of acetonitrile and water, provides a good balance of elution strength and compatibility with UV detection. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape and reproducibility.[13]

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength To be determined by UV scan (typically 254 nm)
Injection Volume 10 µL
Protocol: HPLC-UV Method Development and Validation

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving the bulk drug or the crushed tablet in the same solvent as the standard to achieve a concentration within the calibration range.

2. Method Validation:

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6]

  • Specificity: Analyze a blank (solvent), a placebo (if applicable), and the analyte to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[14][15]

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) to assess the method's reliability during normal use.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_std Prepare Standard Stock & Working Solutions inject Inject Samples & Standards prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject detect UV Detection inject->detect integrate Peak Integration & Area Measurement detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify validate Perform Method Validation (Linearity, Accuracy, Precision) quantify->validate

Caption: Workflow for HPLC-UV quantification of this compound.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in biological matrices such as rat plasma, which is essential for pharmacokinetic studies.[10][12]

Chromatographic and Mass Spectrometric Conditions

A rapid chromatographic separation is achieved using a C18 column with a gradient elution of acetonitrile and water containing formic acid. Formic acid aids in the ionization of the analyte. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and the analyte is monitored using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

ParameterRecommended Setting
Column UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI+
MRM Transition To be determined by infusion of the analyte
Protocol: LC-MS/MS Method Development and Validation

1. Sample Preparation (Protein Precipitation):

Protein precipitation is a simple and effective method for extracting the analyte from plasma.[10][12]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (a structurally similar compound not present in the sample).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

2. Method Validation:

The bioanalytical method validation should be performed in accordance with the FDA's guidance for industry.[4]

  • Selectivity: Analyze at least six different blank plasma samples to ensure no endogenous interferences are observed at the retention times of the analyte and internal standard.

  • Linearity: Prepare a calibration curve in the biological matrix (e.g., 1-1000 ng/mL) and analyze in triplicate. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in five replicates on three different days. The accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (RSD) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution.

  • Recovery: Compare the peak area of the analyte from a pre-extraction spiked sample to a post-extraction spiked sample to determine the extraction efficiency.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).

Workflow for LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_bio Data Processing & Quantification plasma_sample Plasma Sample Collection protein_precip Protein Precipitation with Acetonitrile & IS plasma_sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon inject_lcms Injection evap_recon->inject_lcms lcms_system LC-MS/MS System Setup (UPLC, ESI+, MRM) lcms_system->inject_lcms ms_detect MS/MS Detection inject_lcms->ms_detect integrate_ms Peak Integration ms_detect->integrate_ms quantify_ms Quantification using Internal Standard integrate_ms->quantify_ms report Pharmacokinetic Data Reporting quantify_ms->report

Caption: Bioanalytical workflow for this compound using LC-MS/MS.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis, particularly the sample matrix and the required sensitivity. Adherence to the validation protocols outlined will ensure the generation of high-quality, reproducible, and defensible data, which is paramount in the pharmaceutical industry.

References

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - NIH. (2025, September 24).
  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. (n.d.). ResearchGate.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024, July 4). Regulatory Research and Medicine Evaluation.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. (2022, December 1). PubMed.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.).
  • Current Pharmaceutical Analysis. (n.d.).
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022, June 16). MDPI.
  • Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. (n.d.). ResearchGate.
  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (n.d.). IJRPC.
  • Fast Screening Methods for the Analysis of Topical Drug Products. (n.d.). MDPI.
  • 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid (EVT-1704519). (n.d.). EvitaChem.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Direct spectrofluorimetric methods as alternatives to compendial ones used for the quality control of biopharmaceuticals: development, validation and application. (2024, February 26). ResearchGate.
  • Cannabinoids analysis: analytical methods for different biological specimens. (n.d.).
  • Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023, December 8). CDN.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI.
  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. (n.d.). MDPI.
  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 3',5-DIPHENYL -4,4',5,5'-TETRAHYDRO-3,5'-BIISOXAZOLE DERIVATIVES. (n.d.).

Sources

Application Notes and Protocols for the In Vitro Evaluation of 5-(3,5-Difluorophenyl)isoxazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isoxazole Scaffold in Oncology

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2][3] The versatility of the isoxazole ring allows for extensive chemical modifications, leading to the development of derivatives that can target various signaling pathways implicated in cancer progression.[2][4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in a range of human cancer cell lines.[1][4] The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[5] This application note provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 5-(3,5-Difluorophenyl)isoxazole, in cancer cell lines. We will explore its hypothetical mechanism of action, provide detailed protocols for its evaluation, and present expected outcomes based on the broader understanding of isoxazole-based anticancer agents.

Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling

While the precise mechanism of this compound is yet to be fully elucidated, many isoxazole derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell survival and proliferation.[4] A plausible hypothesis is the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival that is often hyperactivated in cancer. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.[1]

Below is a diagram illustrating the hypothesized mechanism of action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Caspase9 Caspase-9 (Inactive) Akt->Caspase9 Inhibits Caspase3 Caspase-3 (Inactive) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces DFI This compound DFI->Akt Inhibits

Caption: Hypothesized PI3K/Akt signaling pathway inhibition by this compound.

Experimental Protocols: A Step-by-Step Guide

The initial characterization of a novel compound like this compound involves a tiered approach, starting with a broad assessment of its cytotoxic effects, followed by more specific assays to elucidate its mechanism of action.

General Experimental Workflow

G cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Assays cluster_phase3 Phase 3: Pathway Analysis cluster_phase4 Phase 4: Data Interpretation prep_stock Prepare Compound Stock Solution cell_selection Select Cancer Cell Line(s) (e.g., MCF-7, A549, PC-3) prep_stock->cell_selection mtt_assay Perform MTT Cytotoxicity Assay cell_selection->mtt_assay ic50 Calculate IC50 Value mtt_assay->ic50 apoptosis_assay Caspase-Glo 3/7 Assay (Apoptosis) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis western_blot Western Blot Analysis (e.g., Akt, p-Akt, Bcl-2) apoptosis_assay->western_blot cell_cycle_analysis->western_blot synthesize_data Synthesize Data western_blot->synthesize_data elucidate_mechanism Elucidate Mechanism of Action synthesize_data->elucidate_mechanism

Caption: General workflow for the cell-based evaluation of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan product is visible.[6][8]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Mix gently and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound (based on the IC50 value from the MTT assay) for a predetermined time (e.g., 24 hours). Include appropriate controls.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase activity.

Data Presentation: Expected Outcomes

The following table summarizes hypothetical data for the in vitro evaluation of this compound.

Assay Cell Line Parameter Hypothetical Value
MTT Assay MCF-7 (Breast Cancer)IC50 (µM) after 48h5.2
A549 (Lung Cancer)IC50 (µM) after 48h8.9
PC-3 (Prostate Cancer)IC50 (µM) after 48h3.5
Caspase-Glo® 3/7 Assay PC-3 (at IC50)Fold Increase in Caspase 3/7 Activity4.5-fold

These hypothetical results suggest that this compound exhibits potent cytotoxic activity, particularly against prostate cancer cells, and induces apoptosis.

Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for the initial in vitro characterization of this compound. The broader class of isoxazole derivatives has demonstrated significant potential as anticancer agents.[1][2][4] Further investigations should focus on confirming the proposed mechanism of action through techniques like Western blotting for key signaling proteins (e.g., p-Akt, Akt, Bcl-2). Additionally, cell cycle analysis via flow cytometry can provide further insights into the antiproliferative effects of this compound.[1] These studies will be crucial in determining the therapeutic potential of this compound and guiding its further development as a novel anticancer agent.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Measuring the Biological Activity of Isoxazole Hybrids.
  • MDPI. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • BenchChem. (2025).
  • ResearchGate. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity.
  • RSC Publishing. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules.
  • Engineered Science Publisher LLC. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • PubMed Central. (2024). Exploring the impact of trifluoromethyl (–CF3)
  • ResearchGate. (n.d.). Isoxazole-based pharmaceutically important molecules including drugs.
  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.
  • National Institutes of Health. (n.d.). 5-(Thiophen-2-yl)
  • BenchChem. (n.d.). 5-(2,5-Difluorophenyl)isoxazole | 138716-47-9.
  • PubMed. (2020).
  • ACS Publications. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
  • PubMed. (n.d.).
  • PubMed Central. (2022).
  • ResearchGate. (2022).
  • Inflammation. (2016).
  • PubMed Central. (n.d.). 3,5-Bis(4-fluorophenyl)isoxazole.
  • MDPI. (n.d.).
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Direct ring fluorination of 3-substituted 5-(1,3-dioxane)
  • PubMed Central. (2023). Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells.
  • BenchChem. (2025). Application Notes and Protocols for the Development of 5-Fluorobenzo[c]isoxazole-3-carbonitrile Analogs for SAR Studies.

Sources

experimental protocol for 5-(3,5-Difluorophenyl)isoxazole in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical In Vivo Evaluation of 5-(3,5-Difluorophenyl)isoxazole

Abstract

The isoxazole ring system is a foundational scaffold in modern medicinal chemistry, recognized for its presence in numerous therapeutic agents and its capacity to impart a wide range of biological activities, including potent anti-cancer effects.[1][2][3] This document provides a comprehensive experimental framework for the in vivo evaluation of this compound (DFPI), a novel investigational compound. We hypothesize that DFPI acts as an inhibitor of a critical oncogenic signaling pathway. This guide details a strategic, phased approach—from initial formulation and tolerability assessments to robust pharmacokinetic, pharmacodynamic, and tumor growth inhibition studies—designed to rigorously evaluate the preclinical anti-tumor potential of DFPI in established murine models.

Introduction: The Rationale for In Vivo Investigation

The isoxazole moiety is considered a "privileged structure," a testament to its versatile binding properties and favorable physicochemical characteristics that make it a cornerstone of drug design.[2][4] Derivatives have been successfully developed as anti-inflammatory, antibacterial, and notably, as anti-cancer agents that can modulate complex intracellular signaling pathways.[3][5]

The subject of this guide, this compound (DFPI), combines this privileged isoxazole core with a difluorophenyl group—a common strategy in medicinal chemistry to enhance metabolic stability and target affinity.[6] While in vitro assays provide essential preliminary data on a compound's potency and selectivity, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs a drug's behavior in a living system.[7] Therefore, in vivo studies are an indispensable step in the drug development process, providing critical evidence of a compound's safety and efficacy that is required before advancing to human clinical trials.[8][9]

This protocol will focus on the use of human tumor xenograft models, a gold-standard methodology in preclinical oncology.[10] These models, which involve implanting human cancer cells into immunodeficient mice, allow for the direct assessment of a compound's anti-tumor activity in a physiological context.[11][12]

Strategic Overview of the In Vivo Evaluation Workflow

A successful in vivo program is a logical progression of carefully designed studies. Each phase builds upon the last, systematically de-risking the compound and optimizing the experimental design for the definitive efficacy studies. This approach ensures the most robust and translatable data are generated while adhering to the principles of ethical animal use.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Characterization cluster_2 Phase 3: Definitive Evaluation Formulation Formulation & Vehicle Selection Tolerability Acute Tolerability & MTD Formulation->Tolerability Determine safe vehicle PK Pharmacokinetics (PK) Tolerability->PK Select non-toxic doses PD Pharmacodynamics (PD) PK->PD Correlate exposure with target effect Efficacy Xenograft Efficacy Study PK->Efficacy Inform dose & schedule PD->Efficacy Inform dose & schedule Analysis Data Analysis & Interpretation Efficacy->Analysis

Caption: Overall workflow for the in vivo evaluation of DFPI.

Phase 1A: Formulation Development for Oral Administration

Many novel small molecules, including DFPI, are predicted to have low aqueous solubility.[13] Developing a stable and homogenous formulation is a critical first step to ensure consistent bioavailability in animal studies.[14] The goal is to create a vehicle that can safely deliver the desired dose in a small volume (typically 5-10 mL/kg for mice).

Protocol: Tiered Vehicle Screening

  • Tier 1 (Aqueous): Attempt to dissolve DFPI in sterile water or phosphate-buffered saline (PBS). If insoluble, proceed to Tier 2.

  • Tier 2 (Co-solvents): Test solubility in common biocompatible co-solvent systems. A standard starting point is a mixture of PEG 400, Solutol HS 15, and water.

  • Tier 3 (Suspensions): If the compound remains poorly soluble, create a micronized suspension.

    • Weigh the required amount of DFPI.

    • Add a small amount of a wetting agent, such as 0.2% Tween® 80 or Cremophor EL.

    • Slowly add the suspension vehicle (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose in sterile water) while vortexing or sonicating.

    • Causality: The wetting agent prevents particle aggregation, and the cellulose provides viscosity to ensure the compound remains evenly suspended, guaranteeing each animal receives a consistent dose.[15]

  • Final Check: Visually inspect the final formulation for homogeneity. It should be a uniform, milky suspension with no large particles. Prepare fresh daily unless stability data indicates otherwise.

Phase 1B: Acute Tolerability and Maximum Tolerated Dose (MTD) Study

The objective of this study is to identify a dose range that is well-tolerated by the animals, which will inform the dose selection for subsequent PK and efficacy studies.[8]

Protocol: Dose Escalation Study

  • Animal Model: Use healthy, non-tumor-bearing female BALB/c nude mice, 6-8 weeks old.

  • Group Allocation: Assign 3 mice per group.

    • Group 1: Vehicle control (e.g., 0.5% MC + 0.2% Tween 80).

    • Group 2: 10 mg/kg DFPI.

    • Group 3: 30 mg/kg DFPI.

    • Group 4: 100 mg/kg DFPI.

    • (Doses should be adjusted based on any prior in vitro cytotoxicity data).

  • Administration: Administer a single dose of the assigned treatment via oral gavage (PO).

  • Monitoring: Observe animals continuously for the first 4 hours post-dose, and then daily for 7-14 days.

  • Endpoints:

    • Clinical Signs: Record any signs of toxicity, such as lethargy, ruffled fur, ataxia, or respiratory distress.

    • Body Weight: Weigh each animal daily. A body weight loss of >15-20% is typically considered a sign of significant toxicity.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >15% body weight loss or severe clinical signs). This dose, and fractions thereof, will be used for future studies.

Phase 2A: Pilot Pharmacokinetic (PK) Study

A PK study measures the concentration of the drug in the blood over time, providing crucial information on its absorption, distribution, and clearance rate.[16] This data is essential for designing an effective dosing schedule for the efficacy study.[17]

Protocol: Murine Pilot PK Study

  • Animal Model: Use healthy female BALB/c nude mice, 6-8 weeks old.

  • Dosing: Administer a single dose of DFPI PO at a well-tolerated level determined from the MTD study (e.g., 50 mg/kg).

  • Sampling Strategy (Sparse Sampling):

    • Assign 3 mice per time point.

    • Collect blood samples (via submandibular or saphenous vein) at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours post-dose.[18]

    • Causality: Using separate groups of animals for different time points (sparse sampling) prevents excessive blood collection from a single mouse, which is required for animal welfare and data integrity.[16]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of DFPI in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the plasma concentration vs. time curve and calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the extent of absorption.
Tmax Time at which Cmax is reached Indicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time) Represents total drug exposure over time.

| | Half-life | The time required for the plasma concentration to decrease by half; dictates dosing frequency. |

Phase 2B: Pharmacodynamic (PD) and Target Engagement Study

A PD study aims to confirm that the drug is reaching its intended target within the tumor tissue and exerting the desired biological effect.[17] This provides a crucial link between drug exposure (PK) and biological activity. For this protocol, we will operate under the hypothesis that DFPI inhibits a specific "Kinase X."

G GF Growth Factor Receptor Receptor GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream p-Downstream Target KinaseX->Downstream Phosphorylation Proliferation Tumor Proliferation Downstream->Proliferation DFPI DFPI DFPI->KinaseX Inhibition

Caption: Hypothesized signaling pathway inhibited by DFPI.

Protocol: Tumor Target Modulation

  • Model: Use tumor-bearing mice (from the efficacy study cohort or a dedicated satellite group) with established tumors (e.g., 200-300 mm³).

  • Dosing: Administer a single oral dose of DFPI (e.g., 50 mg/kg).

  • Sample Collection: At selected time points post-dose (e.g., 2, 8, and 24 hours, guided by PK data), euthanize a cohort of mice (n=3-4 per time point) and collect the tumors.

  • Tissue Processing: Immediately snap-freeze the tumors in liquid nitrogen or place them in a lysis buffer containing phosphatase and protease inhibitors.

  • Analysis:

    • Prepare tumor lysates.

    • Use Western Blot or ELISA to measure the levels of the phosphorylated (active) form of a known downstream substrate of Kinase X.

    • Causality: A significant reduction in the phosphorylated target protein following DFPI administration, which correlates with drug exposure levels (PK), provides strong evidence of on-target activity in vivo.

Phase 3: Efficacy Evaluation in a Human Tumor Xenograft Model

This is the definitive study to determine if DFPI can inhibit tumor growth. The cell line-derived xenograft (CDX) model is a widely used and well-characterized approach.[19]

Protocol: Subcutaneous Xenograft Efficacy Study

  • Animal Model: Female BALB/c nude or NOD/SCID mice, 6-8 weeks old. These mice lack a functional immune system, which prevents the rejection of human tumor cells.[10][11]

  • Cell Line: Select a human cancer cell line known to be dependent on the hypothesized target pathway (e.g., A549 non-small cell lung cancer). Culture the cells under sterile conditions.

  • Tumor Implantation:

    • Harvest cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel®.

    • Inject approximately 5 x 10⁶ cells subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Begin monitoring tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups to ensure an equal distribution of tumor sizes across all groups. This is critical for statistical validity.

  • Treatment: Begin daily oral gavage dosing according to the group assignments. Continue treatment for 21-28 days.

Table 2: Example Efficacy Study Design

Group N Treatment Dose Route Schedule
1 10 Vehicle Control - PO Daily
2 10 DFPI 25 mg/kg PO Daily
3 10 DFPI 50 mg/kg PO Daily

| 4 | 10 | Positive Control | Varies | Varies | Varies |

  • Primary Endpoints:

    • Tumor Volume: Measure 2-3 times weekly.

    • Body Weight: Measure 2-3 times weekly as an indicator of general health and toxicity.

  • Study Termination: The study is concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after the planned treatment duration. All animals are euthanized according to approved ethical guidelines. Tumors may be harvested for ex vivo PD analysis.

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): The primary measure of efficacy. It is calculated at the end of the study using the formula:

    • TGI (%) = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the vehicle control group.

  • Statistical Analysis: Compare the mean tumor volumes between the treated groups and the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests). A p-value of <0.05 is typically considered statistically significant.

  • Graphical Representation: Plot the mean tumor volume (± SEM) for each group over time.

Ethical Considerations in Animal Research

All experiments involving live vertebrate animals must be conducted with the highest commitment to animal welfare.[20][21]

  • IACUC Approval: All protocols must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC) before any work commences.[22]

  • Adherence to Guidelines: Studies must adhere to the guidelines outlined in the Guide for the Care and Use of Laboratory Animals published by the National Research Council.[23]

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied. This includes using in vitro methods where possible, using the minimum number of animals required for statistical significance, and refining procedures to minimize any potential pain or distress.[24]

  • Humane Endpoints: Clear criteria for the humane euthanasia of animals must be established in the protocol before the study begins. This includes tumor size limits, percentage of body weight loss, and observation of severe clinical signs.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. (n.d.).
  • Xenograft Model for Cancer Drug Discovery - TheraIndx. (n.d.).
  • Xenograft Models For Drug Discovery | Reaction Biology. (n.d.).
  • Xenograft Models - Altogen Labs. (n.d.).
  • Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PMC - PubMed Central. (n.d.).
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.).
  • Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed. (n.d.).
  • 4.1.1 Animal Welfare Requirements - NIH Grants and Funding. (n.d.).
  • Pharmacokinetics Studies in Mice or Rats - Enamine. (n.d.).
  • Formulation of poorly water-soluble drugs for oral administration - Future4200. (n.d.).
  • NIH Resource Explains the Use of Animals in Research - CITI Program. (2022, October 21).
  • Step 2: Preclinical Research - FDA. (2018, January 4).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.).
  • Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
  • Regulation of Animal Research - Science, Medicine, and Animals - NCBI Bookshelf - NIH. (n.d.).
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - NIH. (n.d.).
  • Regulations & Standards - NIH OACU. (2023, June 23).
  • Guide for the Care and Use of Laboratory Animals, 8th edition. National Academies Press. (n.d.).
  • Murine Pharmacokinetic Studies - PMC - NIH. (n.d.).
  • Designing an In Vivo Preclinical Research Study - MDPI. (n.d.).
  • Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub. (n.d.).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PubMed Central. (n.d.).
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. (n.d.).
  • 5-(2,5-Difluorophenyl)isoxazole | 138716-47-9 | Benchchem. (n.d.).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. (2021, October 6).
  • Mechanism of formation of isoxazole‐5‐carboxamides 6. - ResearchGate. (n.d.).

Sources

Application Note & Protocols: Characterizing 5-(3,5-Difluorophenyl)isoxazole for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold in Kinase Inhibition

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its versatile electronic properties and structural rigidity make it an ideal core for developing targeted therapeutics.[2] In oncology and inflammation research, isoxazole derivatives have been extensively investigated as inhibitors of protein kinases, a critical class of enzymes that regulate the majority of cellular processes.[3][4] Dysregulation of kinase signaling is a hallmark of many diseases, making them prime targets for drug discovery.[5][6]

This guide focuses on 5-(3,5-Difluorophenyl)isoxazole , a compound that combines the potent isoxazole core with a 3,5-difluorophenyl moiety. The strategic placement of fluorine atoms is a common tactic in drug design to enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions. This document provides a comprehensive framework for characterizing the inhibitory potential of this compound through robust biochemical and cell-based kinase assays.

Principle of Modern Kinase Inhibition Assays

The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate. An inhibitor's potency is determined by its ability to reduce this activity. Modern high-throughput assays have largely replaced traditional radioactive methods with more sensitive and efficient luminescence- and fluorescence-based techniques.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[7] The ADP-Glo™ assay, for instance, is a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted; second, the generated ADP is converted back to ATP, which drives a luciferase-luciferin reaction to produce a light signal.[8][9] Higher kinase inhibition results in less ADP, leading to a lower luminescent signal.[10]

  • TR-FRET-Based Assays (e.g., HTRF®, LanthaScreen™): Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays detect the phosphorylated substrate using a pair of fluorophore-labeled antibodies.[11][12] When a terbium or europium donor-labeled antibody and an acceptor-labeled antibody bind to the phosphorylated substrate, they are brought into proximity, allowing for energy transfer and the emission of a specific FRET signal.[13][14] An inhibitor reduces substrate phosphorylation, leading to a decreased FRET signal.

The protocols detailed below utilize the ADP-Glo™ platform as a primary example for biochemical characterization and Western blotting for validation in a cellular context, providing a complete workflow for inhibitor profiling.

Illustrative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many isoxazole-based compounds are designed to target RTKs like VEGFR2, which are crucial for angiogenesis in tumors.[15] An inhibitor like this compound would typically bind to the ATP-binding site within the kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK VEGFR2 Receptor pRTK p-VEGFR2 (Active Kinase Domain) RTK->pRTK Dimerization & Autophosphorylation Ligand VEGF Ligand Ligand->RTK Binding Inhibitor This compound Inhibitor->pRTK Inhibition ATP ATP ATP->pRTK ADP ADP pRTK->ADP PLCg PLCγ pRTK->PLCg Recruitment & Phosphorylation AKT AKT pRTK->AKT pPLCg p-PLCγ PLCg->pPLCg ERK ERK pPLCg->ERK pAKT p-AKT AKT->pAKT Response Angiogenesis, Cell Proliferation, Survival pAKT->Response pERK p-ERK ERK->pERK pERK->Response

Caption: Simplified RTK signaling cascade and the inhibitory action of a kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a universal, luminescence-based method to determine the IC₅₀ value of this compound against a specific kinase. The amount of ADP produced in the kinase reaction is measured, which is directly proportional to kinase activity.[7]

Experimental Workflow: Biochemical IC₅₀ Determination

G A 1. Reagent Preparation - Serial dilution of inhibitor - Prepare Kinase, Substrate, ATP solutions B 2. Kinase Reaction Setup (384-well plate) - Add inhibitor (or DMSO) - Add Kinase solution - Pre-incubate (10-15 min) A->B C 3. Initiate Reaction - Add Substrate/ATP mix - Incubate (e.g., 60 min at 30°C) B->C D 4. Stop Reaction & ATP Depletion - Add ADP-Glo™ Reagent - Incubate (40 min at RT) C->D E 5. ADP Detection - Add Kinase Detection Reagent - Incubate (30-60 min at RT) D->E F 6. Data Acquisition - Measure luminescence with a plate reader E->F G 7. Data Analysis - Plot dose-response curve - Calculate IC₅₀ value using non-linear regression F->G

Caption: Workflow for determining the biochemical IC₅₀ of a kinase inhibitor.

Materials
  • This compound

  • Recombinant Kinase of interest and its specific substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[16]

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipettes and reagent reservoirs

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology

1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create a 10-point, 4-fold serial dilution series in 100% DMSO. This will be your 100x concentrated inhibitor plate. For a final assay concentration starting at 10 µM, the highest concentration in this plate should be 1 mM.

2. Kinase Reaction (5 µL Volume): Causality Note: All additions should be made to a 384-well plate. The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid affecting enzyme activity. It is critical to pre-determine the optimal kinase and ATP concentration (typically at or near the Kₘ for ATP) to ensure the assay operates in the linear range. a. Add 0.5 µL of the serially diluted compound (or DMSO for controls) to the appropriate wells. b. Prepare a 2x Kinase solution in Kinase Assay Buffer. Add 2.5 µL of this solution to each well. c. Controls:

  • 100% Activity Control: Wells with DMSO instead of inhibitor.
  • 0% Activity (Background) Control: Wells with DMSO but no kinase enzyme.
  • Positive Control: Wells with a known inhibitor (e.g., Staurosporine). d. Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. e. Prepare a 2x Substrate/ATP solution in Kinase Assay Buffer. Initiate the kinase reaction by adding 2.0 µL to each well. f. Seal the plate and incubate for 60 minutes at 30°C. The optimal time may vary depending on the kinase's activity.

3. ADP Detection: a. Equilibrate the plate to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.[9] c. Incubate for 40 minutes at room temperature. d. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.[8] e. Incubate for 30-60 minutes at room temperature, protected from light.

4. Data Acquisition: a. Measure the luminescence of each well using a plate reader (e.g., integration time of 0.5-1 second).

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol validates the biochemical findings by confirming that this compound can enter cells and inhibit the phosphorylation of its target kinase.

Experimental Workflow: Cell-Based Target Validation

G A 1. Cell Culture - Seed cells in a 6-well plate - Grow to 70-80% confluency B 2. Compound Treatment - Treat cells with various concentrations of inhibitor (and DMSO control) - Incubate for a defined period (e.g., 2-4 hours) A->B C 3. Cell Lysis - Wash cells with ice-cold PBS - Lyse cells with RIPA buffer containing protease/phosphatase inhibitors B->C D 4. Protein Quantification - Determine protein concentration of lysates using a BCA assay C->D E 5. SDS-PAGE & Transfer - Separate protein lysates on a gel - Transfer proteins to a PVDF membrane D->E F 6. Immunoblotting - Block membrane (e.g., with BSA/milk) - Probe with primary antibody (anti-phospho-Kinase) - Probe with HRP-conjugated secondary antibody E->F G 7. Detection & Analysis - Visualize bands with chemiluminescence - Strip and re-probe for Total Kinase (loading control) - Quantify band intensity F->G

Caption: Workflow for validating in-cell kinase inhibition via Western Blot.

Materials
  • Cell line expressing the target kinase (e.g., GIST-T1 for c-Kit)[17]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-kinase (specific to the activation site) and anti-total-kinase

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and PVDF membranes

  • Chemiluminescent substrate and imaging system

Step-by-Step Methodology

1. Cell Culture and Treatment: a. Seed an appropriate number of cells (e.g., 5 x 10⁵) in 6-well plates and incubate overnight. b. Treat the cells with a serial dilution of this compound (e.g., 0, 10, 100, 1000, 10000 nM) for 2-4 hours at 37°C. Include a vehicle (DMSO) control.

2. Cell Lysis and Protein Quantification: a. After treatment, place plates on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Immunoblotting: a. Normalize all samples to the same protein concentration with lysis buffer and loading dye. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. e. Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase overnight at 4°C. f. Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] g. Visualize the protein bands using a chemiluminescent substrate and an imaging system. h. Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the kinase. A dose-dependent decrease in the phospho-kinase signal relative to the total kinase signal indicates effective on-target inhibition.

Data Analysis & Interpretation

IC₅₀ Calculation

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[18]

  • Normalize Data:

    • Subtract the average background luminescence (0% activity control) from all data points.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control (DMSO only): % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))

  • Generate Dose-Response Curve:

    • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Use a non-linear regression model (four-parameter logistic or 4PL curve) to fit the data.[19] This can be done using software like GraphPad Prism or other statistical packages.[18][20]

Sample Data Presentation

The results of kinase inhibition screening are typically summarized in a table.

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A125
Kinase B35010
Kinase C>10,00025

Table 1: Example inhibitory activity of this compound against a panel of kinases. Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control.[7]

References

  • National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • BMG Labtech. (2020, September 1). Kinase assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Retrieved from [Link]

  • Semantic Scholar. (2019, March 1). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Retrieved from [Link]

  • ScienceDirect. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Retrieved from [Link]

  • ResearchGate. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Bis(4-fluorophenyl)isoxazole. Retrieved from [Link]

Sources

Application Note & Protocols: Advanced Methods for Radiolabeling 5-(3,5-Difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Labeled Compounds in Preclinical Research

The 5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological systems. 5-(3,5-Difluorophenyl)isoxazole, specifically, represents a class of molecules with significant potential for development as therapeutic agents or research probes, owing to the metabolic stability often conferred by the difluorophenyl moiety. To elucidate the pharmacokinetics (PK), pharmacodynamics (PD), and in vivo target engagement of such compounds, isotopic labeling is indispensable.

Radiolabeling with positron-emitting isotopes such as Fluorine-18 (¹⁸F, t½ ≈ 110 min) and Carbon-11 (¹¹C, t½ ≈ 20 min) enables non-invasive, real-time visualization and quantification of molecular processes using Positron Emission Tomography (PET).[1] PET imaging is a cornerstone of modern drug development, providing critical data on drug distribution, receptor occupancy, and metabolic fate in living subjects.[2] Concurrently, labeling with beta-emitting isotopes like Tritium (³H, t½ = 12.3 years) is fundamental for in vitro applications, including receptor binding assays, autoradiography, and metabolic profiling, where high specific activity and stable labeling are paramount.[3][4]

This document provides a comprehensive guide with detailed protocols for the radiolabeling of this compound and its derivatives with ¹⁸F, ¹¹C, and ³H. The methodologies are designed to be robust and adaptable, providing researchers with the foundational knowledge to produce high-quality radiotracers for preclinical and clinical research.

[¹⁸F]Radiolabeling via Nucleophilic Substitution of a Spirocyclic Iodonium Ylide Precursor

Expertise & Rationale: Direct isotopic exchange of the existing ¹⁹F atoms on the difluorophenyl ring with [¹⁸F]fluoride is challenging and typically results in low molar activity. A superior strategy involves the synthesis of a dedicated precursor that facilitates a high-efficiency nucleophilic substitution reaction. While traditional methods rely on activating the aromatic ring with strongly electron-withdrawing groups, modern approaches using hypervalent iodine precursors, such as spirocyclic iodonium ylides, allow for the efficient radiofluorination of electron-neutral and even electron-rich aromatic rings.[5] These precursors are often stable, crystalline solids, making them ideal for GMP production.[5] This protocol details a state-of-the-art method for producing no-carrier-added [¹⁸F]this compound.

Precursor Synthesis: Spirocyclic Iodonium Ylide

The synthesis begins with the parent molecule, this compound, which is first subjected to ortho-lithiation and subsequent iodination to install the iodine atom required for the ylide formation.

G cluster_0 Precursor Synthesis Workflow Start This compound Step1 1. Directed ortho-Lithiation (LDA, THF, -78°C) 2. Iodination (I₂) Start->Step1 Intermediate 5-(2-Iodo-3,5-difluorophenyl)isoxazole Step1->Intermediate Step2 Oxidation and Ylide Formation (m-CPBA, Spirocyclic Diol) Intermediate->Step2 End Spirocyclic Iodonium Ylide Precursor Step2->End

Caption: Workflow for the synthesis of the spirocyclic iodonium ylide precursor.

[¹⁸F]Fluorination Protocol

This protocol describes the automated synthesis of [¹⁸F]this compound.

Materials & Equipment:

  • Automated radiochemistry synthesis module (e.g., GE TRACERlab™, IBA Synthera®)

  • Spirocyclic iodonium ylide precursor

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃) solution (0.1 M in water)

  • Acetonitrile (MeCN), anhydrous, HPLC grade

  • Dimethylformamide (DMF), anhydrous

  • Water for Injection (WFI)

  • Semi-preparative HPLC system with UV and radiation detectors

  • C18 solid-phase extraction (SPE) cartridges

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Load the aqueous [¹⁸F]fluoride solution onto a quaternary methylammonium (QMA) anion-exchange cartridge.

    • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL MeCN) and K₂CO₃ (100 µL of 0.1 M solution).

    • Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen at 110 °C with additions of anhydrous MeCN (2 x 0.5 mL).

  • Radiofluorination Reaction:

    • Dissolve the spirocyclic iodonium ylide precursor (2-3 mg) in 0.5 mL of anhydrous DMF.

    • Add the precursor solution to the dried K[¹⁸F]F-K₂₂₂ complex in the reaction vessel.

    • Seal the vessel and heat at 120-130 °C for 15 minutes.[6]

    • Cool the reaction vessel rapidly to room temperature.

  • Purification:

    • Dilute the reaction mixture with 4 mL of HPLC mobile phase (e.g., 45:55 MeCN:Water).

    • Inject the entire mixture onto a semi-preparative C18 HPLC column.

    • Elute isocratically and collect the radioactive peak corresponding to the product, identified by comparison with a non-radioactive standard.

    • Pass the collected HPLC fraction through a C18 SPE cartridge.

    • Wash the cartridge with WFI (10 mL) to remove residual HPLC solvents.

    • Elute the final product from the cartridge with ethanol (1 mL) and dilute with sterile saline for injection.

G cluster_1 [18F]Radiolabeling Reaction precursor Spirocyclic Iodonium Ylide Precursor product {[18F]this compound} precursor->product DMF, 130°C, 15 min reagent K[18F]F-K222 Complex reagent->product

Caption: Nucleophilic [18F]fluorination of the spirocyclic iodonium ylide precursor.

Quality Control & Expected Results
ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Radiochemical Yield 25-40% (decay-corrected)Dose Calibrator
Molar Activity (Aₘ) > 1.5 Ci/µmol (> 55 GBq/µmol)Analytical HPLC
Synthesis Time 45-55 minutes-
Residual Solvents < 410 ppm (MeCN), < 880 ppm (DMF)Headspace GC

[¹¹C]Radiolabeling via O-Methylation of a Phenolic Precursor

Expertise & Rationale: The parent structure of this compound lacks a suitable functional group for direct methylation. Therefore, a derivative approach is required. Introducing a phenolic hydroxyl group provides a nucleophile that can be readily O-methylated using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[7] This is one of the most reliable and widely implemented reactions in ¹¹C chemistry, known for its speed and high efficiency, which are critical when working with the short-lived ¹¹C isotope.[8]

Precursor Synthesis: 4-(5-Isoxazolyl)-2,6-difluorophenol

The synthesis of the desmethyl precursor involves the reaction of 3,5-difluoro-4-hydroxyacetophenone with an appropriate aldehyde via a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine.

[¹¹C]Methylation Protocol

Materials & Equipment:

  • Automated synthesis module for [¹¹C]CH₃I production and reaction.

  • Desmethyl precursor: 4-(5-Isoxazolyl)-2,6-difluorophenol

  • [¹¹C]CH₃I (produced from cyclotron-derived [¹¹C]CO₂)

  • Sodium hydroxide (NaOH), 2 M solution

  • Dimethylformamide (DMF)

  • Semi-preparative HPLC system

Step-by-Step Methodology:

  • [¹¹C]CH₃I Production:

    • [¹¹C]CO₂ produced from the ¹⁴N(p,α)¹¹C nuclear reaction is trapped and reduced to [¹¹C]CH₄.

    • [¹¹C]CH₄ is reacted with iodine in a gas-phase reaction to produce [¹¹C]CH₃I.

    • The [¹¹C]CH₃I is trapped in a solution of the precursor.

  • Radiomethylation Reaction:

    • Dissolve the desmethyl precursor (0.5-1.0 mg) in 300 µL of DMF in the reaction vessel.

    • Add 2 µL of 2 M NaOH to deprotonate the phenol.

    • Bubble the gaseous [¹¹C]CH₃I through the solution at room temperature for 2-3 minutes.

    • After trapping is complete, heat the sealed vessel to 80 °C for 4 minutes to drive the reaction to completion.[9]

  • Purification:

    • Cool the vessel and quench the reaction by adding 0.5 mL of HPLC mobile phase.

    • Inject the mixture onto a semi-preparative C18 HPLC column for purification, as described in section 2.2.3.

    • Formulate the final product in a suitable vehicle (e.g., ethanol/saline).

G cluster_0 [11C]Methylation Workflow Start [11C]CO₂ (from Cyclotron) Step1 Gas-Phase Synthesis (Reduction, Iodination) Start->Step1 Intermediate [11C]CH₃I Step1->Intermediate Step2 O-Methylation Reaction (Precursor, NaOH, DMF, 80°C) Intermediate->Step2 Purification HPLC Purification & Formulation Step2->Purification End [11C]Radiotracer Purification->End

Caption: Overall workflow for the synthesis of the [11C]methylated radiotracer.

Quality Control & Expected Results
ParameterSpecificationMethod
Radiochemical Purity > 98%Analytical HPLC
Radiochemical Yield 30-50% (from [¹¹C]CH₃I, decay-corrected)Dose Calibrator
Molar Activity (Aₘ) > 2.0 Ci/µmol (> 74 GBq/µmol)Analytical HPLC
Synthesis Time 20-25 minutes (from EOB)-
Residual Solvents < 880 ppm (DMF)Headspace GC

[³H]Radiolabeling via Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

Expertise & Rationale: For in vitro assays and ADME studies, tritium-labeled compounds are the gold standard. Late-stage functionalization via Hydrogen Isotope Exchange (HIE) is a highly attractive method as it often uses the final parent compound as the starting material, avoiding lengthy de novo synthesis.[10] Iridium-based complexes, such as Crabtree's catalyst, are highly effective for directing the exchange of C-H bonds with tritium from T₂ gas, often with predictable regioselectivity at positions ortho to directing groups (in this case, the isoxazole nitrogen).[4][10]

[³H]Tritiation Protocol

Materials & Equipment:

  • Tritiation manifold with vacuum and T₂ gas lines

  • Specialized reaction vial (e.g., Wheaton vial)

  • This compound

  • Iridium catalyst (e.g., [Ir(cod)(py)(PCy₃)]PF₆)

  • Dichloromethane (DCM), anhydrous and degassed

  • Methanol (for scavenging)

  • HPLC system for purification

  • Liquid Scintillation Counter

Step-by-Step Methodology:

  • Reaction Setup:

    • In a glovebox, add the parent compound (1 mg) and the iridium catalyst (~10 mol%) to a reaction vial.

    • Add 0.5 mL of degassed, anhydrous DCM to dissolve the solids.

    • Attach the vial to the tritiation manifold and freeze-pump-thaw the solution three times to remove all atmospheric gases.

  • Tritiation Reaction:

    • Introduce tritium (T₂) gas into the vial (approx. 1 Ci).

    • Stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Workup and Scavenging:

    • Carefully recover the unreacted T₂ gas on a uranium bed.

    • Freeze the reaction mixture with liquid nitrogen and add 0.5 mL of methanol to scavenge labile tritium.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Remove the solvents under vacuum. Repeat the methanol addition and evaporation step twice more to ensure all labile tritium is removed.

  • Purification:

    • Dissolve the crude residue in a suitable solvent (e.g., methanol/DCM).

    • Purify the tritiated product using semi-preparative HPLC to separate it from the unlabeled starting material and any radiolytic byproducts.

    • Collect the product peak and confirm its identity and purity via analytical HPLC with radiation detection.

Quality Control & Expected Results
ParameterSpecificationMethod
Radiochemical Purity > 98%Analytical HPLC
Specific Activity 15-25 Ci/mmolMass Spectrometry & LSC
Labeling Position Primarily ortho to isoxazole N on phenyl ring³H-NMR (if required)

Summary and Comparison

This guide outlines three distinct and robust methods for radiolabeling this compound and its derivatives. The choice of isotope and methodology is dictated by the intended application.

  • [¹⁸F]Labeling is ideal for PET imaging studies requiring a longer scanning window than ¹¹C allows. The use of an iodonium ylide precursor represents a modern, high-yield approach applicable to a wide range of aromatic systems.

  • [¹¹C]Labeling is suited for PET studies where rapid kinetics are observed or multiple scans in a single day are desired. The O-methylation of a phenolic precursor is a classic, fast, and highly reliable method.

  • [³H]Labeling via catalytic HIE is a powerful late-stage method for producing the high specific activity material required for in vitro binding assays, autoradiography, and detailed ADME studies.

Each protocol is a self-validating system, incorporating rigorous purification and quality control steps to ensure the final radiolabeled compound is suitable for its intended research application.

References

  • Preshlock, S., et al. (2016). 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts. Angewandte Chemie International Edition, 55(39), 11853-11857. [Link]

  • Coenen, H. H., et al. (2011). 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. ACS Medicinal Chemistry Letters, 2(3), 205-209. [Link]

  • St-Amant, et al. (2022). Fluorine-18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C-F Bond Activation. Angewandte Chemie International Edition, 61(49), e202210917. [Link]

  • Dheere, A. K. H., et al. (2019). Development of new chemistry for fluorine-18 radiolabeling. ERA - Scholaris, University of Alberta. [Link]

  • Dahl, K., & Halldin, C. (2007). Carbon-11 labeling chemistry based upon [11C]methyl iodide. Ernst Schering Research Foundation Workshop, (62), 183-213. [Link]

  • Verhoog, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718. [Link]

  • Miller, P. W., et al. (2008). Fluorine-18-Labeling of Arenes. Angewandte Chemie International Edition, 47(47), 8998-9033. [Link]

  • Brooks, A. F., et al. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 195-203. [Link]

  • Dolle, F. (2005). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Pharmaceutical Design, 11(25), 3221-3237. [Link]

  • Pike, V. W. (2012). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. European Journal of Organic Chemistry, 2012(7), 1303-1310. [Link]

  • Bongarzone, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]

  • Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 6. [Link]

  • Atzrodt, J., et al. (2007). The Renaissance of Hydrogen Isotope Exchange. Angewandte Chemie International Edition, 46(41), 7744-7765. [Link]

  • Le, S. T., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 27(21), 7247. [Link]

  • Tredwell, M., & Gouverneur, V. (2012). 18F-Labeling for PET Imaging. Angewandte Chemie International Edition, 51(46), 11426-11437. [Link]

Sources

Application Notes and Protocols for the Investigation of 5-(3,5-Difluorophenyl)isoxazole in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Key pathological features include neuroinflammation and oxidative stress, which contribute significantly to neuronal damage.[1][2] The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] 5-(3,5-Difluorophenyl)isoxazole is a novel compound within this class that holds promise for investigation as a potential therapeutic agent in neurodegenerative disease models. The difluorophenyl moiety may enhance metabolic stability and blood-brain barrier permeability, making it an attractive candidate for central nervous system disorders.

These application notes provide a comprehensive guide for researchers to explore the neuroprotective and anti-inflammatory potential of this compound. The protocols detailed below are based on established methodologies for evaluating isoxazole derivatives and related compounds in relevant in vitro and in vivo models of neurodegeneration.

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various established methods, most commonly via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4][5] A plausible synthetic route for this compound is outlined below.

Proposed Synthetic Pathway

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation cluster_2 Step 3: 1,3-Dipolar Cycloaddition 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde_oxime 3,5-Difluorobenzaldehyde oxime 3,5-Difluorobenzaldehyde->3,5-Difluorobenzaldehyde_oxime Hydroxylamine hydrochloride, base (e.g., NaOH) Hydroxylamine Hydroxylamine Oxime 3,5-Difluorobenzaldehyde oxime Nitrile_Oxide 3,5-Difluorophenylnitrile oxide Oxime->Nitrile_Oxide Halogenating agent (e.g., NCS) Nitrile_Oxide_cyclo 3,5-Difluorophenylnitrile oxide Product This compound Nitrile_Oxide_cyclo->Product Acetylene gas Acetylene Acetylene

Caption: Proposed synthesis of this compound.

Postulated Mechanism of Action

Based on the known biological activities of isoxazole derivatives, this compound is hypothesized to exert its neuroprotective effects through a combination of anti-inflammatory and antioxidant mechanisms.

  • Anti-Inflammatory Effects: Neuroinflammation is mediated by activated microglia and astrocytes, which release pro-inflammatory cytokines and other neurotoxic molecules. Isoxazole derivatives have been shown to suppress the activation of key inflammatory signaling pathways, such as NF-κB and MAPK.[6]

  • Antioxidant Properties: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal cell death in neurodegenerative diseases. Some isoxazole compounds have demonstrated the ability to scavenge free radicals and upregulate endogenous antioxidant enzymes.[3]

Hypothesized Signaling Pathway Inhibition

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nucleus NF-κB NFκB->NFκB_nucleus Compound This compound Compound->IKK Inhibits Compound->MAPK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nucleus->Pro_inflammatory_genes Induces transcription

Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Protocols

The following protocols provide a framework for evaluating the neuroprotective and anti-inflammatory properties of this compound.

In Vitro Neuroprotection Assay in an Alzheimer's Disease Model

This protocol utilizes the human neuroblastoma SH-SY5Y cell line, a widely used model for studying Alzheimer's disease pathology.[7][8][9][10]

Experimental Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 A Seed SH-SY5Y cells B Differentiate with Retinoic Acid A->B C Pre-treat with Compound B->C D Induce neurotoxicity (e.g., with Amyloid-β) C->D E Assess cell viability (MTT assay) D->E F Measure oxidative stress (ROS assay) D->F G Analyze protein expression (Western Blot) D->G

Caption: Workflow for in vitro neuroprotection assay.

Step-by-Step Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • To induce a neuronal phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.[7]

  • Compound Treatment and Neurotoxicity Induction:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the differentiated SH-SY5Y cells with various concentrations of the compound (e.g., 0.1, 1, 10 µM) for 24 hours.

    • Induce neurotoxicity by adding an aggregating concentration of amyloid-β 25-35 (e.g., 25 µM) to the cell culture medium for an additional 24 hours.[8]

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): Measure cell viability using the MTT assay, which assesses mitochondrial function.

    • Oxidative Stress (ROS Assay): Quantify intracellular reactive oxygen species (ROS) levels using a fluorescent probe such as DCFH-DA.

    • Apoptosis (Western Blot): Analyze the expression of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved caspase-3, by Western blotting.

Data Presentation

Treatment GroupCell Viability (% of Control)Intracellular ROS (Fold Change)Bax/Bcl-2 Ratio
Control100 ± 5.21.0 ± 0.11.0 ± 0.2
Amyloid-β alone52 ± 4.13.5 ± 0.44.2 ± 0.5
Amyloid-β + Compound (1 µM)75 ± 6.32.1 ± 0.32.5 ± 0.4
Amyloid-β + Compound (10 µM)92 ± 5.81.3 ± 0.21.5 ± 0.3
In Vivo Neuroprotection Assay in a Parkinson's Disease Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and well-characterized in vivo model of Parkinson's disease.[11][12][13][14][15]

Experimental Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Acclimatize C57BL/6 mice B Administer Compound or Vehicle A->B C Administer MPTP B->C D Perform Rotarod and Open Field Tests C->D E Analyze striatal dopamine levels (HPLC) D->E F Immunohistochemistry for TH in Substantia Nigra D->F

Caption: Workflow for in vivo neuroprotection assay.

Step-by-Step Protocol:

  • Animal Model and Treatment:

    • Use male C57BL/6 mice, a strain known to be susceptible to MPTP neurotoxicity.[11]

    • Administer this compound (e.g., 10 or 20 mg/kg, intraperitoneally) or vehicle daily for a pre-determined period (e.g., 7 days) before MPTP administration.

  • Induction of Parkinsonism:

    • Induce dopaminergic neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.[15]

  • Behavioral Assessment:

    • Evaluate motor coordination and balance using the rotarod test.

    • Assess locomotor activity and exploratory behavior in an open field test.[13]

  • Neurochemical and Histological Analysis:

    • At the end of the experiment, sacrifice the animals and dissect the brains.

    • Measure the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra to quantify neuronal loss.

Data Presentation

Treatment GroupRotarod Latency (s)Striatal Dopamine (ng/mg tissue)TH-Positive Neurons (% of Control)
Control180 ± 15.215.2 ± 1.8100 ± 8.5
MPTP alone65 ± 10.15.8 ± 0.945 ± 6.2
MPTP + Compound (10 mg/kg)110 ± 12.59.1 ± 1.168 ± 7.1
MPTP + Compound (20 mg/kg)155 ± 14.812.5 ± 1.585 ± 7.9
In Vitro Anti-inflammatory Assay in Microglia

This protocol uses a microglial cell line (e.g., BV-2) to assess the anti-inflammatory effects of the compound.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment and Inflammatory Stimulation:

    • Pre-treat the BV-2 cells with various concentrations of this compound for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS; 100 ng/mL) to the cell culture medium for 24 hours.

  • Assessment of Anti-inflammatory Effects:

    • Nitric Oxide (NO) Production (Griess Assay): Measure the concentration of nitrite, a stable metabolite of NO, in the culture medium using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (ELISA): Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

    • Gene Expression (RT-qPCR): Analyze the mRNA expression levels of inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6, by real-time quantitative PCR.

References

  • Dutta, G., & P. G. (2020). MPTP mouse models of Parkinson's disease: An update. Journal of Parkinson's Disease, 10(4), 1331-1343.
  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Journal of Basic and Clinical Physiology and Pharmacology.
  • Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.
  • Reyes, L., et al. (2018). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 6(8), 10499-10506.
  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD.
  • Teppola, H., et al. (2016). An in vitro model for neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons. Journal of Neuroscience Methods, 273, 116-125.
  • Melior Discovery. MPTP Mouse Model of Parkinson's Disease.
  • Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology.
  • Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering.
  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33.
  • Creative Biolabs. MPTP Mouse Model of Parkinson's Disease.
  • Establishment of an In-Vitro Alzheimer's Disease Model Through Amyloid-β(25–35) Neurotoxicity in SH-SY5Y Cells. Allied Medical Research Journal.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
  • Application Notes and Protocols for Neuroprotective Research Using 2-(Benzo[d]isoxazol-3-yl)
  • Application Notes and Protocols for Studying Neuroinflammation in Microglial Cells Using Licochalcone B. Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Advances in isoxazole chemistry and their role in drug discovery. PubMed.
  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A System
  • In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine.
  • Cell-Based Assays to Assess Neuroprotective Activity.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Tre
  • Application Notes and Protocols for Investigating Neuroinflamm
  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. MDPI.
  • Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model. PMC.
  • Application Notes and Protocols for Anti-inflammatory Activity Assay of Dibenzoylmethane. Benchchem.
  • Isoxazole Derivatives as Regul
  • Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods' evalu
  • Evaluation of in vivo and in vitro anti-inflammatory activity of novel isoxazole series. European International Journal of Science and Technology.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Anti-inflammatory Properties of an Isoxazole Deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3,5-Difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(3,5-Difluorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Isoxazole derivatives are crucial pharmacophores in medicinal chemistry, and ensuring their purity is paramount for reliable downstream applications.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

The most prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles, including the target compound, is the 1,3-dipolar cycloaddition (also known as the Huisgen cycloaddition).[1][3] This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1][3]

Specifically for this compound, the key steps are:

  • Preparation of 3,5-Difluorobenzaldoxime: This intermediate is typically synthesized by reacting 3,5-difluorobenzaldehyde with hydroxylamine.[4]

  • In Situ Generation of 3,5-Difluorobenzonitrile Oxide: The aldoxime is converted into the highly reactive nitrile oxide intermediate. This is often achieved by oxidation with reagents like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine.[4]

  • Cycloaddition: The generated nitrile oxide immediately reacts with a suitable terminal alkyne (a source of the C4 and C5 atoms of the isoxazole ring) to form the desired this compound.

Alternative methods, such as the reaction of β-diketones with hydroxylamine, are also known but the 1,3-dipolar cycloaddition generally offers better control and scope.[5][6]

Q2: What is "nitrile oxide dimerization," and how does it impact my reaction?

Nitrile oxide dimerization is a major competing side reaction in isoxazole synthesis.[7][8][9] Because nitrile oxides are highly reactive, two molecules can react with each other if a suitable dipolarophile (your alkyne) is not present in sufficient concentration or is not reactive enough. This dimerization leads to the formation of a stable six-membered ring called a 1,4,2,5-dioxadiazine or, more commonly, a five-membered furoxan (a 1,2,5-oxadiazole-2-oxide).[9][10]

The formation of these dimers consumes the nitrile oxide intermediate, directly reducing the yield of the desired isoxazole product.[9] Furoxans are often highly crystalline and can complicate the purification process. Minimizing dimerization is a key aspect of optimizing the reaction (see Troubleshooting Guide).

Q3: How can I spectroscopically distinguish the desired this compound from the 3-(3,5-Difluorophenyl)isoxazole regioisomer?

Regioisomer formation is a common challenge when using unsymmetrical alkynes. While terminal alkynes generally favor the 5-substituted product, the formation of the 3-substituted isomer can occur.[6] Distinguishing between them is critical and can be achieved using NMR spectroscopy:

  • ¹H NMR: The most telling signal is that of the proton at the C4 position of the isoxazole ring. This proton will have a different chemical shift depending on its proximity to the difluorophenyl ring. In the 5-substituted isomer, the C4-H is adjacent to the carbon bearing the difluorophenyl group, whereas in the 3-substituted isomer, it is adjacent to the nitrogen atom. This electronic difference typically results in distinct chemical shifts.

  • ¹³C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) will be different for each regioisomer. Computational studies and comparison with known analogs can help in assigning the correct structure.[11]

  • 2D NMR (HMBC/NOESY): For unambiguous confirmation, Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the C4-H and the carbons of the difluorophenyl ring, confirming the connectivity. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between the C4-H and the ortho-protons of the phenyl ring in the 5-substituted isomer.

Troubleshooting Guide

This section addresses specific experimental problems you may encounter.

Problem 1: Low or No Yield of this compound

Q: My reaction has a very low yield or failed completely. What are the likely causes and how can I fix it?

Several factors can lead to poor yields. A systematic approach is best for diagnosis.

Potential Cause A: Inefficient Generation of Nitrile Oxide

The conversion of the 3,5-difluorobenzaldoxime to the nitrile oxide is the reaction's critical step.

  • Insight: The oxidation step must be efficient and fast enough to provide a steady concentration of the nitrile oxide for the cycloaddition, but not so fast that it promotes dimerization.[9]

  • Troubleshooting Steps:

    • Check Oxidant Quality: Ensure your oxidant (e.g., commercial bleach, NCS) is fresh and has the correct concentration. Titrate your bleach solution if its age is uncertain.

    • Optimize Base Addition: The base (e.g., triethylamine) is crucial. Add the base slowly and concurrently with the alkyne to maintain a low instantaneous concentration of the free nitrile oxide, favoring cycloaddition over dimerization.

    • Verify Aldoxime Purity: Impurities in the starting 3,5-difluorobenzaldoxime can inhibit the reaction. Confirm its purity by melting point or NMR before starting.

Potential Cause B: Dominant Nitrile Oxide Dimerization

If you observe a significant amount of a crystalline, often insoluble, byproduct, it is likely the furoxan dimer.

  • Insight: Dimerization occurs when the nitrile oxide cannot find an alkyne to react with. This is a second-order reaction, so its rate is highly dependent on the nitrile oxide concentration.[10]

  • Troubleshooting Steps:

    • Increase Alkyne Concentration: Use a slight excess of the alkyne dipolarophile (e.g., 1.2 to 1.5 equivalents).

    • Slow Addition/High Dilution: Instead of adding the oxidant all at once, add it slowly over several hours to a solution containing both the aldoxime and the alkyne. This "slow-drip" technique keeps the nitrile oxide concentration low at any given moment, kinetically favoring the reaction with the abundant alkyne. Performing the reaction under higher dilution can also disfavor the bimolecular dimerization.

Workflow for Diagnosing Low Yield ```dot

graph TD { A[Start: Low Yield] --> B{Check Starting Materials}; B -- "Impure?" --> C[Purify Aldoxime & Alkyne]; B -- "Pure" --> D{Analyze Crude Mixture by LC-MS/NMR}; D -- "Main peak is Furoxan Dimer?" --> E[Optimize Reaction Kinetics]; E --> F["- Use slow addition of oxidant- Increase alkyne equivalents- Use higher dilution"]; D -- "Unreacted Starting Material?" --> G[Check Reaction Conditions]; G --> H["- Increase temperature- Screen different solvents- Verify oxidant activity"]; D -- "Complex Mixture/Degradation?" --> I[Consider Milder Conditions]; I --> J["- Lower temperature- Use a milder oxidant/base system"]; C --> K[Re-run Reaction]; F --> K; H --> K; J --> K; K --> L[End: Improved Yield];

}

Caption: Key steps and points of impurity formation in the synthesis.

References
  • Krompiec, S., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]

  • Ghosh, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • ResearchGate. 1,3‐Dipolar cycloaddition reaction of nitrile oxides. Available at: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]

  • Hernandez, R. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. Available at: [Link]

  • ResearchGate. Limitations of the reactions of transient nitrile oxide 6 with dipolarophiles. Available at: [Link]

  • Al-Sultani, K. H., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Available at: [Link]

  • Hansen, J., et al. (2014). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Jasiński, R., et al. (2018). Regiospecific formation of the nitromethyl-substituted 3-phenyl-4,5-dihydroisoxazole via [3 + 2] cycloaddition. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Nguyen, T., et al. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Houk, K. N., et al. (2003). Intramolecular 1,3-dipolar Ene Reactions of Nitrile Oxides Occur by Stepwise 1,1-cycloaddition/retro-ene Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Larock, R. C., et al. (2006). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. A Regioselective Route to 5-Substituted Isoxazole- and Isoxazoline-3-phosphonates. Available at: [Link]

  • RCSI Repository. Preparation of polychlorinated isoxazoles and application to organic synthesis. Available at: [Link]

  • Ghosh, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]

  • Google Patents. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation.
  • ResearchGate. Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Available at: [Link]

  • Google Patents. JPH06239810A - Method for producing 3,5-difluoroaniline.
  • Mahidol University. Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Available at: [Link]

  • ResearchGate. Preparation of highly substituted isoxazoles via TEMPO catalysis in air oxidation. Available at: [Link]

  • Der Pharma Chemica. Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Available at: [Link]

  • Al-Sultani, K. H., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

  • ResearchGate. 93 questions with answers in ISOXAZOLES | Science topic. Available at: [Link]

  • ResearchGate. Mechanism of formation of isoxazole‐5‐carboxamides 6. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

Sources

Technical Support Center: Purification of 5-(3,5-Difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(3,5-Difluorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this fluorinated heterocyclic compound. The question-and-answer format is structured to directly address specific experimental issues, blending established protocols with the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for crude this compound?

The two most effective and widely employed purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the nature of the crude product and the impurities present.

  • Column Chromatography: This is the most versatile and common method for purifying isoxazole derivatives, especially when dealing with complex mixtures containing byproducts or regioisomers with similar polarities.[1] It allows for the separation of compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

  • Recrystallization: If the desired product is a solid and the impurities have different solubility profiles, recrystallization is a highly effective and scalable method for achieving high purity.[1][2] Ethanol is a frequently used solvent for recrystallizing isoxazole derivatives.[3][4][5]

Q2: What are the common impurities I should anticipate when synthesizing this compound?

The impurity profile is intrinsically linked to the synthetic route employed. Key potential impurities include:

  • Unreacted Starting Materials: Depending on the reaction stoichiometry and conversion, residual starting materials (e.g., a chalcone, 1,3-dicarbonyl compound, or hydroxylamine) may be present.[1]

  • Regioisomers: The synthesis of isoxazoles, particularly from unsymmetrical starting materials, can often lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.[1][6]

  • Byproducts: Synthesis-specific byproducts may form. For instance, in reactions involving 1,3-dipolar cycloaddition, side reactions can lead to various impurities.[7][8]

  • Catalyst Residues: If a metal-catalyzed reaction (like a Suzuki coupling to form a precursor) is used, residual metals such as palladium may contaminate the product.[6]

Q3: How does the presence of the 3,5-difluorophenyl group influence the purification strategy?

The two fluorine atoms on the phenyl ring significantly impact the molecule's physicochemical properties, which must be considered during purification.

  • Altered Polarity and Solubility: The high electronegativity of fluorine atoms alters the molecule's electron distribution, affecting its polarity and solubility in common organic solvents. This can make finding an optimal solvent system for chromatography or recrystallization more challenging than for non-fluorinated analogs.[9]

  • Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular interactions, such as fluorous-fluorous interactions. While this can sometimes complicate standard purification, it can also be exploited using specialized techniques like Fluorous Solid-Phase Extraction (F-SPE).[9]

  • Modified pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the isoxazole ring, influencing its behavior in different pH environments or during separation on certain chromatography media.[9][10]

Q4: What analytical methods are recommended for assessing the final purity of this compound?

A combination of analytical techniques is essential to confirm both the identity and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural confirmation and can reveal the presence of impurities, even at low levels.[4][11]

  • Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the target compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.[11]

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a powerful quantitative tool for assessing purity and resolving closely related impurities.[9][12]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups and the absence of certain starting material functionalities (e.g., a ketone C=O stretch).[11]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification workflow.

Problem: My crude product is a persistent oil or waxy solid that fails to crystallize.

Cause: This issue can arise from the presence of impurities that inhibit lattice formation or because the compound has a low melting point.

Solution:

  • Solvent Screening: Experiment with a wide range of solvent systems. Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Try single solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) and binary solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Trituration: If the product is an oil, attempt to solidify it by trituration. Add a non-solvent (a solvent in which your product is insoluble, like hexanes) and stir or sonicate the mixture. This can wash away soluble impurities and induce solidification of the product.

Problem: During column chromatography, my product co-elutes with an unknown impurity.

Cause: The selected mobile phase does not provide sufficient resolution between the product and the impurity on the stationary phase. This is common with regioisomers or structurally similar byproducts.[13]

Solution:

A systematic approach to optimizing the separation is required.

Chromatography Troubleshooting Workflow

G start Co-elution Observed step1 Adjust Mobile Phase Polarity (Slow Gradient) start->step1 Initial Step step2 Change Solvent Selectivity (e.g., Hex/EtOAc to DCM/MeOH) step1->step2 No Improvement end Separation Achieved step1->end Success step3 Add a Modifier (e.g., 0.1% TEA or AcOH) step2->step3 No Improvement step2->end Success step4 Change Stationary Phase (e.g., Alumina, C18) step3->step4 Still Co-eluting step3->end Success step4->end Success

Caption: Workflow for troubleshooting co-elution issues in column chromatography.

  • Optimize Mobile Phase: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC).[1]

    • Polarity Adjustment: Try a shallower elution gradient. For a hexane/ethyl acetate system, decrease the rate at which you increase the ethyl acetate concentration.

    • Solvent Selectivity: Switch to a different solvent system with different chemical properties. For example, replace ethyl acetate (a hydrogen bond acceptor) with dichloromethane/methanol. Sometimes a three-solvent system can provide unique selectivity.[1]

  • Use Additives: If the impurity or product is acidic or basic, adding a small amount of a modifier to the mobile phase can improve peak shape and separation.

    • For basic compounds (like some nitrogen heterocycles), add ~0.1-1% triethylamine (TEA).

    • For acidic compounds, add ~0.1-1% acetic acid (AcOH).

  • Change Stationary Phase: If silica gel fails, consider alternative stationary phases like alumina (which has a different surface chemistry) or reverse-phase silica (C18), eluting with polar solvents like water/acetonitrile or water/methanol.

Problem: My product appears to be decomposing during purification on silica gel.

Cause: The isoxazole ring can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved by the acidic nature of standard silica gel or under prolonged exposure to certain solvents.[1]

Solution:

  • Deactivate Silica: Neutralize the silica gel before use. Prepare a slurry of silica in your mobile phase and add 1-2% triethylamine. Swirl for a few minutes, then pack the column as usual. This is particularly effective if your compound is base-sensitive.

  • Use Neutral Alumina: Switch to neutral alumina as the stationary phase, which is less acidic than silica gel.

  • Minimize Contact Time: Do not let the compound sit on the column for extended periods. Run the chromatography as efficiently as possible.

  • Avoid Certain Solvents: Be cautious with highly reactive solvents. For example, if your molecule has other sensitive functional groups, avoid dichloromethane with primary or secondary amines.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound on a scale of 100 mg to 5 g.

1. Preparation:

  • TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate and elute with various solvent systems (e.g., starting with 9:1 Hexanes:Ethyl Acetate and increasing polarity). The ideal system should give your product an Rf value of ~0.2-0.3.
  • Column Packing: Select an appropriately sized column. As a rule of thumb, use a silica-to-crude product weight ratio of 50:1 to 100:1. Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the product weight). To do this, dissolve the crude material in a minimal amount of a low-boiling solvent (e.g., dichloromethane), add the silica, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

2. Elution:

  • Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
  • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexanes, move to 95:5 hexanes:ethyl acetate, then 90:10, and so on.
  • Collect fractions in an appropriately sized rack of test tubes.

3. Analysis and Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization

This protocol is ideal if the crude product is a solid with >80% purity.

1. Solvent Selection:

  • Place a small amount of crude product (~20-30 mg) in a test tube.
  • Add a potential solvent (e.g., ethanol, isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable.
  • If the solid is poorly soluble, heat the mixture gently (e.g., in a warm water bath). If the solid dissolves upon heating, the solvent is a good candidate.
  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the large opening allows for rapid solvent evaporation).
  • Add the chosen solvent in small portions while heating the flask with swirling (a hot plate is ideal). Add just enough hot solvent to completely dissolve the solid.
  • If the solution is colored by insoluble impurities, you may perform a hot filtration at this stage.
  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal recovery.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
  • Allow the crystals to air dry on the filter paper for a few minutes, then transfer them to a watch glass or weighing paper to dry completely, preferably in a vacuum oven.

Purification Strategy Decision Diagram

G start Crude this compound q1 Is the crude product a solid? start->q1 q2 TLC shows one major spot (Rf ~0.2-0.4) and minor impurities? q1->q2 Yes chromatography Perform Column Chromatography q1->chromatography No (Oil/Tar) recrystallize Attempt Recrystallization q2->recrystallize Yes q2->chromatography No (Complex Mixture)

Caption: Decision tree for selecting an initial purification strategy.

References

  • ResearchGate. (2025, August 7). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Wu, J., et al. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 21(9), 1233. Available from: [Link]

  • ResearchGate. (2024, June 30). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

  • Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Isoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-(3,5-Difluorophenyl)isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(3,5-difluorophenyl)isoxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we address common challenges, offer detailed troubleshooting protocols, and explain the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two predominant and reliable methods for the synthesis of 5-substituted isoxazoles like this compound:

  • Cyclization of a Chalcone Intermediate: This is a robust, two-step method that first involves the synthesis of an α,β-unsaturated ketone (a chalcone) via a Claisen-Schmidt condensation.[1][2] The chalcone is then cyclized with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.[2][3][4] This method is often favored for its operational simplicity and use of readily available starting materials.

  • 1,3-Dipolar Cycloaddition: This is a powerful and often more direct route involving the reaction of a nitrile oxide with an alkyne.[1][5][6] For the synthesis of this compound, this would typically involve the in situ generation of 3,5-difluorobenzonitrile oxide which then reacts with a suitable terminal alkyne. This method can offer high regioselectivity, particularly when catalyzed.[7]

Q2: How do I choose the most suitable synthetic route for my project?

The choice of synthetic route depends on several factors including starting material availability, scale, and desired purity profile. The following table provides a comparative overview:

FeatureChalcone Cyclization Route1,3-Dipolar Cycloaddition Route
Starting Materials 3,5-Difluoroacetophenone & an appropriate aldehyde3,5-Difluorobenzaldoxime & a terminal alkyne
Number of Steps Typically two steps (Chalcone formation, then cyclization)Often a one-pot reaction (in situ nitrile oxide generation & cycloaddition)
Key Advantages Operationally simple, uses common lab reagents, generally good yields.[4][8]Can be faster, often high regioselectivity, microwave-assisted protocols are effective.[1][5]
Potential Issues Potential for side reactions in chalcone synthesis; purification of intermediate may be needed.Nitrile oxides are unstable and prone to dimerization into furoxans if not trapped efficiently.[1]
Best For Large-scale synthesis, situations where starting materials for the cycloaddition are not readily available.Rapid analogue synthesis, library generation, when high regioselectivity is critical.
Q3: What are the critical safety precautions I must take during this synthesis?

Safety is paramount. When working with the reagents involved in isoxazole synthesis, always adhere to the following:

  • Hydroxylamine and its salts: These reagents are toxic and corrosive. Always handle them in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Nitrile Oxides: These are highly reactive intermediates. It is strongly recommended to generate them in situ to avoid isolation and minimize risk.[1]

  • Bases and Solvents: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are corrosive. Organic solvents like ethanol and diethyl ether are flammable. Always consult the Safety Data Sheet (SDS) for every chemical before use and handle them with appropriate care.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format to help you navigate common hurdles.

Problem: Low or No Product Yield

Q: My reaction yield is significantly lower than expected, or I've failed to isolate any product. What are the most likely causes and how can I fix this?

A: Low yield is a common but solvable issue. It typically stems from problems with starting materials, reaction conditions, or the stability of key intermediates. A systematic troubleshooting approach is the most effective way to identify and resolve the problem.

Causality and Solutions:

  • Starting Material Integrity:

    • Purity: Ensure the purity of your 3,5-difluoroacetophenone or 3,5-difluorobenzaldehyde. Impurities can interfere with the reaction.

    • Hydroxylamine Hydrochloride Quality: Use a fresh, dry source of hydroxylamine hydrochloride. It can degrade over time.

    • Chalcone Intermediate: If using the chalcone route, ensure the intermediate is pure and dry before proceeding to the cyclization step. Leftover base or acid from the condensation can interfere with the cyclization.

  • Suboptimal Reaction Conditions:

    • Base Stoichiometry: In the chalcone cyclization, the amount of base (e.g., KOH, NaOH) is critical. Too little base will result in an incomplete reaction, while an excess of strong base can potentially lead to isoxazole ring-opening.[1]

    • Temperature and Time: Many isoxazole syntheses require reflux to proceed to completion.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to unreacted starting material, while prolonged heating can cause product decomposition.

    • Solvent Choice: Ethanol is a common and effective solvent for chalcone cyclization.[2][4] Ensure it is of an appropriate grade and dry if necessary.

  • Intermediate Instability (1,3-Dipolar Cycloaddition):

    • Nitrile Oxide Dimerization: The primary competing reaction for a nitrile oxide is dimerization to form a furoxan.[1] To minimize this, the nitrile oxide should be generated slowly in situ in the presence of the alkyne, ensuring the cycloaddition reaction is faster than the dimerization.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G start Low or No Yield Observed check_sm Verify Purity & Integrity of Starting Materials (NMR, Fresh Reagents) start->check_sm check_cond Review Reaction Conditions (Stoichiometry, Temp, Time) start->check_cond monitor_tlc Monitor Reaction Progress by TLC start->monitor_tlc optimize_base Optimize Base/ Catalyst Loading check_sm->optimize_base Impurities or Degradation Found check_cond->optimize_base optimize_temp Adjust Temperature & Reaction Time check_cond->optimize_temp monitor_tlc->optimize_temp Incomplete Reaction result Improved Yield optimize_base->result optimize_temp->result

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Problem: Purification Challenges

Q: I'm finding it difficult to separate my this compound from starting materials or byproducts using column chromatography. What can I do?

A: Purifying isoxazoles can be challenging when impurities have similar polarities to the desired product. The key is a systematic approach to developing your chromatography method.

Causality and Solutions:

  • Similar Polarity: Unreacted chalcone or furoxan side-products can have Rf values very close to the target isoxazole.

  • Solvent System Selection: The initial choice of solvent system is the most critical variable. Do not rely on a single standard system.

    • Systematic Screening: Use TLC to screen a range of solvent systems. Start with a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. Test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).

    • Ternary Mixtures: If a binary system does not provide adequate separation, introducing a third solvent can help. For example, adding a small amount (1-2%) of methanol or triethylamine (if your compound is basic) can significantly alter selectivity.

    • Alternative Solvents: Consider replacing ethyl acetate with diethyl ether or MTBE, which have different selectivities.

  • Column Chromatography Technique:

    • Dry Loading: If your crude product has poor solubility in the mobile phase, consider dry loading it onto silica gel. This often results in sharper bands and better separation.

    • Column Dimensions: Use a long, thin column for difficult separations rather than a short, wide one to increase the number of theoretical plates.

G start Purification Challenge tlc_screen Systematic TLC Screening (Binary Systems: Hex/EtOAc, Hex/DCM) start->tlc_screen assess_sep Assess Separation (ΔRf) tlc_screen->assess_sep ternary Introduce Ternary System (e.g., +1% MeOH or Et3N) assess_sep->ternary ΔRf < 0.1 alt_solvent Try Alternative Solvents (e.g., Diethyl Ether, MTBE) assess_sep->alt_solvent ΔRf < 0.1 column Perform Column Chromatography (Consider Dry Loading) assess_sep->column ΔRf > 0.1 ternary->column alt_solvent->column

Caption: Decision tree for optimizing chromatographic purification.

Experimental Protocols

The following is a reliable, generalized protocol for the synthesis of this compound via the chalcone intermediate route.

Protocol 1: Synthesis of the Chalcone Intermediate

This procedure follows the principles of the Claisen-Schmidt condensation.[2]

G cluster_0 Step 1: Chalcone Synthesis A Dissolve 3,5-Difluoroacetophenone & Benzaldehyde in Ethanol B Add aq. NaOH or KOH dropwise at RT A->B C Stir for 2-4 hours (Monitor by TLC) B->C D Pour into ice water & Acidify with dil. HCl C->D E Filter, wash with water, and dry the solid chalcone D->E

Caption: Workflow for Claisen-Schmidt condensation to form the chalcone.

Methodology:

  • In a round-bottom flask, dissolve 3,5-difluoroacetophenone (1.0 eq.) and an appropriate aromatic aldehyde (e.g., benzaldehyde, 1.0 eq.) in ethanol.

  • While stirring at room temperature, add an aqueous solution of NaOH (e.g., 10-40%) dropwise.[2][4]

  • Continue stirring for 2-4 hours. The reaction progress should be monitored by TLC until the starting ketone is consumed.

  • Once complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • The precipitated solid (the chalcone) is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried.

Protocol 2: Cyclization to form this compound

Methodology:

  • Combine the synthesized chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a round-bottom flask with ethanol.[2]

  • Add a base, such as 40% aqueous KOH (approx. 5 mL for a 10 mmol scale reaction), to the mixture.[2]

  • Heat the mixture to reflux and maintain for 6-12 hours. The reaction should be monitored by TLC.[2]

  • After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volume).[1][2]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography or recrystallization.

Data Interpretation

Confirming the successful synthesis of this compound relies on spectroscopic analysis. Below are the expected data signatures.

Spectroscopic DataExpected Signature for this compound
¹H NMR A singlet or doublet for the C4-H of the isoxazole ring (typically δ 6.0-7.0 ppm). Aromatic protons of the difluorophenyl ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).[9]
¹³C NMR Three characteristic carbons for the isoxazole ring: C3 (δ ~160-165 ppm), C4 (δ ~98-105 ppm), and C5 (δ ~168-170 ppm).[10][11] The C-F carbons will show characteristic splitting.
FT-IR Presence of a C=N stretching band (around 1525-1610 cm⁻¹).[3][9] Absence of a strong C=O stretch (around 1650-1700 cm⁻¹) from the chalcone starting material.[10]

References

  • Al-Ghorbani, M., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Isoxazole synthesis. Retrieved from [Link]

  • International Journal of Futuristic and Innovative Research. (n.d.). Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. Retrieved from [Link]

  • Taslimi, P., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]

  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]

  • International Journal of Current Research and Review. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Scribd. (n.d.). Advances in Isoxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]

  • National Institutes of Health. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • Mahidol University. (2005). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Retrieved from [Link]

  • YouTube. (2022). #1 Synthesis of 3,5-diphenylisoxazoline. Retrieved from [Link]

  • CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • National Institutes of Health. (2013). Isoxazolopyrimidines as Novel ΔF508-CFTR Correctors. Retrieved from [Link]

  • MDPI. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, characterization and anti-inflammatory activity of some novel substituted diphenyl isoxazoles. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 5-(3,5-Difluorophenyl)isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-(3,5-Difluorophenyl)isoxazole. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via a 1,3-dipolar cycloaddition reaction, is generally robust. However, even established protocols can present challenges, with low yield being a primary concern for many researchers.

This guide is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may encounter. It is designed to move from diagnosis to solution, explaining the underlying chemical principles to empower you to make informed decisions in your experimental work.

The most common and versatile method for synthesizing 5-substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1] This guide will focus on troubleshooting this specific pathway, where 3,5-difluorobenzaldehyde oxime is converted in situ to the corresponding nitrile oxide, which is then trapped by a suitable alkyne.

General Reaction Pathway

The synthesis proceeds via the in situ generation of 3,5-difluorophenylnitrile oxide from 3,5-difluorobenzaldehyde oxime. This highly reactive intermediate is immediately trapped by an alkyne in a [3+2] cycloaddition reaction to form the desired isoxazole ring.

Reaction_Pathway cluster_cycloaddition [3+2] Cycloaddition Oxime 3,5-Difluorobenzaldehyde Oxime NitrileOxide 3,5-Difluorophenyl- nitrile Oxide (Intermediate) Oxime->NitrileOxide [1] In situ generation Base Base (e.g., Et3N) Base->NitrileOxide Oxidant Oxidant (e.g., NCS) Oxidant->NitrileOxide Alkyne Alkyne (e.g., Acetylene source) Product This compound Alkyne->Product NitrileOxide->Product Dimer Furoxan Dimer (Byproduct) NitrileOxide->Dimer [2] Dimerization

Sources

avoiding nitrile oxide dimerization in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Suppressing Nitrile Oxide Dimerization

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of 1,3-dipolar cycloaddition reactions involving nitrile oxides. My goal is to provide you with not only robust protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies.

Nitrile oxides are highly valuable intermediates in organic synthesis, serving as key building blocks for a variety of heterocyclic compounds, most notably isoxazoles and isoxazolines. However, their utility is often hampered by a competing and often rapid dimerization reaction that leads to the formation of furoxans (1,2,5-oxadiazole-2-oxides), significantly reducing the yield of the desired cycloaddition product.[1][2][3] This guide will provide in-depth, field-proven insights into diagnosing and mitigating this common side reaction.

The Dimerization Dilemma: A Mechanistic Overview

Nitrile oxides are inherently unstable and prone to dimerization, a process that can occur through a stepwise mechanism involving dinitrosoalkene diradical intermediates.[4][5] The rate of this dimerization is highly dependent on the concentration of the nitrile oxide and the reaction temperature.[1][2][3][4] At elevated concentrations and temperatures, the dimerization can become the dominant reaction pathway, leading to quantitative formation of the furoxan.[4]

Troubleshooting Guide: From Furoxan Frustration to Isoxazole Success

This section is structured in a question-and-answer format to directly address the most common challenges encountered during isoxazole synthesis.

Question 1: My primary reaction product is the furoxan dimer, with little to no desired isoxazole. What are the likely causes and how can I fix this?

This is the most frequent issue in nitrile oxide chemistry, and it almost always points to a kinetic imbalance: the rate of dimerization is outpacing the rate of your desired 1,3-dipolar cycloaddition. Here’s a decision-making flowchart to guide your troubleshooting:

G cluster_0 Problem: Predominant Furoxan Formation cluster_1 Solutions High Nitrile Oxide Concentration High Nitrile Oxide Concentration Slow Addition of Precursor Slow Addition of Precursor High Nitrile Oxide Concentration->Slow Addition of Precursor High Dilution High Dilution High Nitrile Oxide Concentration->High Dilution Slow Cycloaddition Kinetics Slow Cycloaddition Kinetics Increase Dipolarophile Concentration Increase Dipolarophile Concentration Slow Cycloaddition Kinetics->Increase Dipolarophile Concentration Use More Reactive Dipolarophile Use More Reactive Dipolarophile Slow Cycloaddition Kinetics->Use More Reactive Dipolarophile Catalysis Catalysis Slow Cycloaddition Kinetics->Catalysis Elevated Temperature Elevated Temperature Lower Reaction Temperature Lower Reaction Temperature Elevated Temperature->Lower Reaction Temperature

Caption: Troubleshooting flowchart for furoxan formation.

In-depth Solutions:

  • Controlling Nitrile Oxide Concentration:

    • Slow Addition: The most effective strategy is to generate the nitrile oxide in situ at a rate that is slower than or equal to the rate of its consumption by the dipolarophile.[1] This can be achieved by the slow, dropwise addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) or the activating reagent (e.g., an oxidant or base) to the reaction mixture containing the alkyne.[1][3]

    • High Dilution: Running the reaction at a lower overall concentration can also disfavor the bimolecular dimerization process.[3]

  • Accelerating the Cycloaddition:

    • Dipolarophile Concentration: Employing a higher concentration or a stoichiometric excess of the alkyne can increase the probability of a productive cycloaddition event over dimerization.[2]

    • Dipolarophile Reactivity: The choice of alkyne is critical. Electron-deficient alkynes generally exhibit higher reactivity in these cycloadditions. If your substrate allows, consider modifying the electronic properties of your alkyne to enhance its reactivity.

    • Catalysis: Copper(I)-catalyzed cycloadditions of nitrile oxides with terminal acetylenes have been shown to be highly efficient and regioselective, often proceeding under mild conditions and minimizing side reactions.[6][7][8]

  • Optimizing Reaction Temperature:

    • Higher temperatures can accelerate both the desired cycloaddition and the undesired dimerization.[2] However, the activation energy for dimerization is often lower. Therefore, lowering the reaction temperature (e.g., to 0 °C or below) can significantly suppress furoxan formation while still allowing the cycloaddition to proceed at a reasonable rate.[3][9][10]

Question 2: My reaction is sluggish and gives low yields of the isoxazole, even with minimal dimerization. What should I investigate?

Low yields in the absence of significant dimerization often point to issues with the generation of the nitrile oxide itself or the stability of the starting materials.

Troubleshooting Low-Yield Reactions:

Potential CauseRecommended Action
Inefficient Nitrile Oxide Generation Ensure the chosen oxidant or base is appropriate for your specific substrate. Common methods for in situ generation include the oxidation of aldoximes with reagents like NaCl/Oxone, N-chlorosuccinimide (NCS), or tert-butyl hypoiodite.[11][12] Verify the purity and integrity of your nitrile oxide precursor.
Starting Material Instability Confirm the stability of your alkyne and nitrile oxide precursor under the reaction conditions. Sensitive functional groups may require protection.
Suboptimal Solvent The polarity of the solvent can influence the reaction rate.[1] Screen a range of solvents with varying polarities to find the optimal medium for your specific substrates. In some cases, aqueous solvent systems have been shown to be effective.[13][14]

Question 3: I am observing a mixture of regioisomers. How can I improve the regioselectivity of the cycloaddition?

The formation of regioisomers is a common challenge, especially with unsymmetrical alkynes.[1] Regioselectivity is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne.[1]

Strategies for Enhancing Regioselectivity:

  • Catalysis: Copper(I)-catalyzed reactions, particularly with terminal alkynes, are known to provide high regioselectivity, typically yielding the 3,5-disubstituted isoxazole isomer.[7][8]

  • Solvent Effects: The polarity of the solvent can influence the regiochemical outcome.[1][2] Experimenting with different solvents may favor the formation of one regioisomer over the other.

  • Steric and Electronic Tuning: If possible, modify the substituents on either the nitrile oxide precursor or the alkyne to sterically or electronically direct the cycloaddition towards the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for setting up a reaction to minimize nitrile oxide dimerization?

A1: The key is to maintain a low concentration of the free nitrile oxide at all times. The ideal setup involves having the alkyne present in the reaction vessel and then slowly adding the nitrile oxide precursor or the reagent used for its in situ generation.

Q2: Are there any analytical techniques to monitor the formation of the nitrile oxide and its dimer in real-time?

A2: While real-time monitoring of the highly reactive nitrile oxide can be challenging, you can monitor the progress of the reaction by taking aliquots and analyzing them by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of starting materials and the appearance of the desired isoxazole and the furoxan dimer.

Q3: Can microwave irradiation be used to promote the cycloaddition over dimerization?

A3: Yes, microwave-assisted synthesis can be a valuable tool.[1] The rapid heating provided by microwaves can sometimes accelerate the desired cycloaddition to a greater extent than the dimerization, especially for sluggish reactions. However, careful optimization of temperature and reaction time is crucial to avoid decomposition.

Q4: Are there alternative, "greener" methods for generating nitrile oxides?

A4: There is a growing interest in developing more environmentally friendly protocols. The use of oxidants like Oxone in combination with sodium chloride offers a greener alternative to many traditional reagents.[11][12] Additionally, mechanochemical methods, such as ball-milling, have been developed for the solvent-free synthesis of isoxazoles from in situ generated nitrile oxides.[15]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Isoxazole Synthesis from an Aldehyde and a Terminal Alkyne

This one-pot, three-step procedure is adapted from the work of Fokin and coworkers and is highly effective for the regioselective synthesis of 3,5-disubstituted isoxazoles.[7]

  • Aldoxime Formation: To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol or a mixture of water and t-butanol), add hydroxylamine hydrochloride (1.1 equiv) and sodium bicarbonate (1.1 equiv). Stir the mixture at room temperature until the aldehyde is consumed, as monitored by TLC.

  • Nitrile Oxide Generation and Cycloaddition: To the crude aldoxime mixture, add the terminal alkyne (1.0 equiv), a copper(I) source such as copper(II) sulfate pentahydrate (0.05 equiv) and a reducing agent like sodium ascorbate (0.1 equiv). Then, add a solution of an oxidizing agent such as chloramine-T trihydrate (1.05 equiv) in the reaction solvent dropwise over a period of 1-2 hours.

  • Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: In Situ Generation of Nitrile Oxide from an Aldoxime using NaCl/Oxone

This protocol, based on the work of Ghorai and coworkers, provides a green and efficient method for generating nitrile oxides for subsequent cycloaddition.[11][12]

  • Reaction Setup: In a round-bottom flask, dissolve the aldoxime (1.0 equiv) and the alkyne (1.2 equiv) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Reagent Addition: Add sodium chloride (1.0 equiv) and sodium bicarbonate (2.0 equiv) to the mixture. Then, add a solution of Oxone (1.0 equiv) in water portion-wise or as a solution dropwise over 1-2 hours while maintaining the reaction temperature at 0-25 °C.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent, and then wash, dry, and concentrate the combined organic layers. Purify the residue by column chromatography.

G cluster_0 Isoxazole Synthesis Workflow A Starting Materials (Aldehyde/Aldoxime + Alkyne) B In Situ Nitrile Oxide Generation (Oxidation/Dehydrohalogenation) A->B Reagents (e.g., NCS, Oxone, Base) C 1,3-Dipolar Cycloaddition B->C Trapping with Alkyne E Undesired Furoxan Dimer B->E Dimerization (Side Reaction) D Desired Isoxazole Product C->D

Caption: General workflow for isoxazole synthesis.

By understanding the kinetics and thermodynamics that govern the fate of nitrile oxides, and by applying the troubleshooting strategies and optimized protocols outlined in this guide, you will be well-equipped to minimize dimerization and maximize the yield of your desired isoxazole products.

References

  • G. S. Mlostoń, T. Gendek, H. Heimgartner, Polish J. Chem., 1999, 73, 627-636.
  • W. Li, et al., Taylor & Francis Online, 2021, 49(12), 1141-1147.
  • M. B. Popova, et al., MDPI, 2022, 27(24), 8824.
  • M. K. Ghorai, K. Ghosh, D. S. Sharad, Organic Letters, 2018, 21(1), 164-168.
  • J. Org. Chem. 2022, 87, 11222–11225.
  • T. V. Hansen, P. Wu, V. V. Fokin, J. Org. Chem., 2005, 70, 7761-7764.
  • S. Minakata, S. Okumura, T. Nagamachi, Y. Takeda, Org. Lett., 2011, 13, 2966-2969.
  • Y. He, et al., Organic Chemistry Frontiers, 2020, 7(15), 2038-2043.
  • S. R. Chintalapudi, et al., PMC, 2016, 12, 1928-1935.
  • X. Bao, X. Wan, et al., Organic Letters, 2020, 23(1), 139-143.
  • A. M. Mahmoud, et al.
  • M. K. Ghorai, K. Ghosh, D. S.
  • L. S. Costa, et al., Semantic Scholar, 2016.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. Retrieved from [Link]

  • J. Plumet, Current Organic Chemistry, 2021, 25(22), 2683-2707.
  • L. S. Costa, et al., SciELO, 2016, 27(8).
  • J.
  • Y. He, et al., RSC Publishing, 2020, 7(15), 2038-2043.
  • M. B. Popova, et al., MDPI, 2021, 26(21), 6608.
  • G. S. Mlostoń, et al., NIH, 2021, 26(15), 4463.
  • ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Retrieved from [Link]

  • A. E. Morrison, et al., MDPI, 2022, 27(19), 6204.
  • N. S. Herrington, et al., PMC, 2011, 53, e2893.
  • Y. Li, et al., MDPI, 2019, 12(3), 511.
  • Reddit. (2022). Isoxazole synthesis. Retrieved from [Link]

  • W. Yang, et al., PMC, 2022, 12(9), 1845.
  • W. Yang, et al.
  • ResearchGate. (n.d.). Effect of degradation by temperature onto nitrile rubber elastomer mechanical properties. Retrieved from [Link]

  • T. Pasinszki, et al., RSC Publishing, 2013, 15(1), 229-241.
  • YouTube. (2019). cycloadditions with nitrile oxides. Retrieved from [Link]

  • Clifton Rubber. (2025). What Temperatures Can Nitrile Rubber Rollers Withstand?. Retrieved from [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from [Link]

  • A. R. Butler, et al., PMC, 2013, 85(6), 382-390.
  • ResearchGate. (n.d.). Limitations of the reactions of transient nitrile oxide 6 with dipolarophiles. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 5-(3,5-Difluorophenyl)isoxazole in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(3,5-Difluorophenyl)isoxazole. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and similar lipophilic compounds in their experimental assays. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, ensuring the integrity and reproducibility of your data.

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1] However, compounds like this compound, characterized by aromatic systems and fluorine substitution, are often highly lipophilic. This inherent hydrophobicity is the primary cause of poor aqueous solubility, a significant hurdle in drug discovery that can mask true biological activity and lead to inconsistent assay results.[2] This guide presents a multi-tiered strategy to systematically address these challenges.

Part 1: Foundational FAQs - Understanding the Solubility Problem

This section addresses the fundamental principles governing the solubility of lipophilic compounds in typical assay environments.

Q1: Why does this compound exhibit poor solubility in aqueous assay buffers?

A1: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. It is a classic example of what formulation scientists refer to as a "grease-ball" molecule. The molecule is dominated by non-polar, hydrophobic moieties: a phenyl ring and an isoxazole ring. The addition of two fluorine atoms further increases its lipophilicity (hydrophobicity). In an aqueous environment, water molecules form a highly ordered, hydrogen-bonded network. A hydrophobic molecule like this one disrupts this network, which is energetically unfavorable. As a result, the compound has a strong tendency to self-associate and precipitate out of aqueous solution to minimize its contact with water.

Q2: I prepare my stock solution in 100% DMSO and it dissolves perfectly. Why does it crash out when I add it to my assay medium?

A2: This is a common and critical issue related to the difference between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a given solvent after an extended period.

  • Kinetic Solubility is the concentration of a compound that can be maintained in a solution prepared by a specific method, such as diluting a high-concentration DMSO stock into an aqueous buffer.

When you dilute your DMSO stock, you are creating a supersaturated aqueous solution. The compound remains dissolved temporarily because the final DMSO concentration acts as a co-solvent, but this state is often unstable. Over time, or upon encountering nucleation sites (like dust or container surfaces), the compound will begin to precipitate until it reaches its lower, more stable thermodynamic solubility limit. The goal of the techniques in this guide is to stabilize this supersaturated state for the duration of your experiment.

Q3: What is the maximum percentage of a co-solvent like DMSO I can use in my assay?

A3: This is a critical parameter that depends entirely on your assay type. Exceeding the tolerance of your system can generate false-positive or false-negative results.

  • Cell-Based Assays: Most cell lines are sensitive to organic solvents. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for the majority of cell-based experiments. Concentrations above 1% can lead to significant cytotoxicity or unintended biological effects. It is always best practice to run a vehicle control with the highest concentration of DMSO used in your experiment to confirm it has no effect on its own.

  • Biochemical (Cell-Free) Assays: These assays (e.g., enzyme inhibition, binding assays) are typically more tolerant to co-solvents. Final DMSO concentrations of 1-5% are often acceptable. However, high concentrations can still denature proteins or interfere with assay components. It is crucial to validate that the co-solvent does not impact enzyme activity or binding interactions.

Part 2: Troubleshooting Guide: A Tiered Approach to Solubility Enhancement

If you are observing precipitation or getting inconsistent results, follow this tiered approach. Start with the simplest and most common techniques before moving to more complex methods.

Tier 1: Co-Solvent and Dilution Protocol Optimization

This is the first and most crucial step for any in vitro assay. The way you introduce your compound into the aqueous medium can dramatically affect its solubility.

Issue: My compound precipitates immediately or shortly after being diluted from a high-concentration DMSO stock into my aqueous assay buffer.

A Precipitation Observed in Assay B What is the final DMSO concentration? A->B C Is it >0.5% (cell-based) or >5% (biochemical)? B->C D Reduce DMSO stock concentration and/or adjust dilution scheme to lower final DMSO %. C->D Yes E How was the dilution performed? C->E No D->E F Intermediate aqueous dilution (e.g., DMSO stock -> PBS -> Final Medium) E->F Intermediate G Direct 'plunging' dilution (e.g., DMSO stock -> Final Medium) E->G Direct H Try direct dilution. This maximizes interaction with stabilizing proteins and other assay components. F->H I Solubility Issue Persists G->I H->I J Consider alternative co-solvents (See Table 1). I->J K Proceed to Tier 2 J->K

Caption: Decision tree for Tier 1 co-solvent optimization.

Principle: The "plunging" method, where a small volume of high-concentration DMSO stock is diluted directly into a large volume of the final assay medium, is often superior to creating an intermediate aqueous dilution. The final assay medium frequently contains proteins (like serum albumin) or other components that can help stabilize the compound and prevent it from precipitating.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or vortexing if necessary.

  • Perform Direct Dilution (Recommended):

    • Pipette the required volume of the final assay medium (e.g., cell culture medium with FBS, enzyme buffer) into your assay plate or tube.

    • Add a small volume of the DMSO stock (e.g., 1 µL of a 10 mM stock into 999 µL of medium for a 10 µM final concentration and 0.1% DMSO) directly into the medium.

    • Immediately mix thoroughly by pipetting up and down or by gentle vortexing.

  • Avoid Intermediate Aqueous Dilutions (If possible): Refrain from diluting the DMSO stock into a simple buffer like PBS first, and then transferring that into the final assay medium. This intermediate step increases the time the compound spends in a highly supersaturated, unstable state without the benefit of stabilizing proteins.

Co-SolventTypical Max % (Cell-Based)Typical Max % (Biochemical)Properties & Considerations
DMSO 0.1 - 0.5%1 - 5%Excellent solubilizing power for many compounds. Can interfere with some assays and cause cell stress at higher concentrations.
Ethanol 0.1 - 1%1 - 10%Less toxic than DMSO for some cell lines, but also generally a weaker solvent for highly lipophilic compounds.
Propylene Glycol 0.5 - 2%5 - 20%Often used in formulations. Can increase viscosity of the solution.[3]
PEG 400 0.5 - 2%5 - 20%A polymer commonly used to enhance solubility. Less volatile than ethanol.[3]
Tier 2: pH Modification

Issue: Co-solvent optimization is insufficient, or the required co-solvent concentration interferes with the assay.

Principle: The solubility of compounds with ionizable functional groups can be dramatically influenced by pH.[4][5] Weakly acidic drugs are more soluble at higher pH (pH > pKa), while weakly basic drugs are more soluble at lower pH (pH < pKa).[6] While the isoxazole ring itself is only very weakly basic, any other acidic or basic centers on a derivative molecule would make it a prime candidate for pH modification. You should use a pKa prediction tool to assess if your specific derivative has an ionizable group in the relevant pH range (typically pH 4-8).

  • Prepare Buffers: Prepare a series of biologically compatible buffers across a range of pH values (e.g., Acetate buffer for pH 4-5, MES for pH 5.5-6.5, HEPES or Phosphate buffer for pH 7-8).

  • Add Compound: Add a consistent amount of the compound (either as a solid or from a minimal amount of DMSO stock) to each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for several hours (or until equilibrium is reached) to allow for maximum dissolution.

  • Separate and Quantify: Centrifuge or filter the samples to remove any undissolved solid.

  • Analyze: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.

  • Determine Optimal pH: Plot solubility versus pH to identify the pH range that provides the highest solubility. If your assay can be performed in this range, you may have found a solution.

Tier 3: Use of Solubilizing Excipients

Issue: The compound remains poorly soluble even after optimizing co-solvents and pH.

This tier involves adding specific agents to the assay buffer to actively increase the compound's apparent solubility.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble "inclusion complex". This effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[7]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

  • Add Compound: Add an excess of the solid this compound to the HP-β-CD solution.

  • Complexation: Mix the suspension vigorously (vortexing, sonicating, or shaking) at room temperature or with gentle heat for several hours to overnight to facilitate the formation of the inclusion complex.

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining, un-complexed solid.

  • Isolate and Use: Carefully collect the clear supernatant. This solution contains the solubilized compound-cyclodextrin complex. The concentration of the compound in this stock should be determined analytically (e.g., by HPLC). This stock can then be used for dilutions in your assay.

Cyclodextrin TypeCavity SizeKey Features & Use Cases
α-Cyclodextrin SmallSuitable for small, linear molecules.
β-Cyclodextrin (β-CD) MediumOften a good fit for aromatic rings. Limited aqueous solubility can sometimes lead to precipitation of the complex itself.[8]
Hydroxypropyl-β-CD (HP-β-CD) MediumHigh aqueous solubility, most commonly used in pharmaceutical formulations for parenteral administration. Excellent choice for in vitro assays.[7]
γ-Cyclodextrin LargeSuitable for larger molecules or macrocycles.

Principle: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form aggregates called micelles. These micelles have a hydrophobic core that can solubilize lipophilic compounds, significantly increasing their concentration in the aqueous phase.[9]

CAUTION: Surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes and are often cytotoxic.[10] Their use should be restricted to biochemical, cell-free experiments.

  • Select a Surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 are commonly used.

  • Prepare Buffer: Prepare your assay buffer containing the chosen surfactant at a concentration well above its CMC (e.g., 0.05% - 0.1% v/v).

  • Dissolve Compound: Add your compound (from a DMSO stock) to the surfactant-containing buffer. The micelles will aid in keeping the compound solubilized.

  • Validate: It is essential to run a control to ensure the surfactant itself does not inhibit or activate your target protein or interfere with your detection method.

Part 3: Comprehensive Troubleshooting Workflow

This diagram provides a holistic view of the troubleshooting process, integrating all the tiers into a single, logical workflow.

G cluster_0 Initial Optimization cluster_1 Physicochemical Modification cluster_2 Advanced Solubilization A Start: Compound Precipitation or Inconsistent Data B Tier 1: Optimize Co-Solvent & Dilution Protocol A->B C Is solubility now adequate for assay? B->C D Tier 2: Investigate pH Modification C->D No L Success: Proceed with Optimized Assay Conditions C->L Yes E Is solubility improved in a compatible pH range? D->E F Tier 3: Employ Solubilizing Excipients E->F No E->L Yes G Assay Type? F->G H Cell-Based G->H I Biochemical (Cell-Free) G->I J Use Cyclodextrins (e.g., HP-β-CD) H->J K Use Cyclodextrins OR Non-ionic Surfactants (e.g., Tween-20) I->K J->L M Consider Advanced Formulation (Nanosuspension, Solid Dispersion) or Compound Resynthesis J->M If still fails K->L K->M If still fails

Caption: Comprehensive workflow for resolving poor compound solubility.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
  • askIITians. (2025, March 11). How does pH affect solubility?.
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole.
  • SciSpace. (2020, April 15). Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery.

Sources

Technical Support Center: A Researcher's Guide to Characterizing Novel Isoxazole-Based Compounds and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its five-membered heterocyclic structure is a versatile building block, and its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2] When a researcher, such as yourself, synthesizes or begins to investigate a novel compound like 5-(3,5-Difluorophenyl)isoxazole, the initial journey is filled with both promise and significant challenges. While a desired cellular phenotype may be observed, the path to understanding its precise mechanism of action and ensuring on-target specificity is complex.

This guide is designed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals navigating the early stages of small molecule characterization. Using this compound as a representative novel compound, we will provide a structured approach to target identification, validation, and the strategic minimization of off-target effects. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Getting Started with a Novel Isoxazole Compound

Q1: I have synthesized this compound and it shows interesting activity in my cell-based assay. Where do I begin to identify its molecular target?

A1: Observing a phenotype is an excellent starting point. The next critical step is "target deconvolution," the process of identifying the specific molecular target(s) responsible for that phenotype.[3][4] Given that you have a novel compound, a multi-pronged approach is recommended:

  • Affinity-Based Methods: This is a classic and powerful approach. It involves chemically modifying your compound to attach a linker, allowing it to be immobilized on a solid support (like agarose beads).[5][6] This "bait" is then incubated with cell lysates. Proteins that bind to your compound are "pulled down" and can be identified by mass spectrometry.[7] The key challenge is to ensure that the chemical modification does not disrupt the compound's biological activity.

  • Label-Free Methods: These methods have the advantage of not requiring any modification of your compound.[6] Techniques like the Drug Affinity Responsive Target Stability (DARTS) assay are based on the principle that a protein becomes more resistant to protease degradation when bound to a small molecule.[7][8] By comparing protease digestion patterns in the presence and absence of your compound, you can identify stabilized (and therefore, interacting) proteins.

  • Computational Inference: If you have data on how your compound behaves across various assays, you can use computational tools to compare its activity profile to those of well-characterized molecules. This can provide clues about its mechanism of action and potential targets.[9]

Q2: The isoxazole scaffold is present in many known drugs. Does this give me a clue about the potential target of my compound?

A2: Absolutely. The isoxazole moiety is known to be a key feature in compounds targeting a range of proteins. For instance, various isoxazole derivatives have been developed as potent inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncogenic proteins.[10][11][12][13][14] Therefore, Hsp90 and its client proteins could be a logical starting point for your investigation. Additionally, the broader class of protein kinases is a frequent target for isoxazole-containing molecules.[1][15][2]

However, it is crucial to remember that even small structural changes can dramatically alter target specificity. The 3,5-difluorophenyl group on your molecule will significantly influence its binding properties compared to other published isoxazole compounds. Therefore, while the scaffold provides a hypothesis, empirical validation is essential.

Section 2: Differentiating On-Target vs. Off-Target Effects

Q3: My compound induces the desired phenotype, but how can I be sure it's due to inhibiting the intended target and not an off-target effect?

A3: This is one of the most critical questions in drug discovery. A multi-step validation process is necessary to build confidence in your on-target effect:

  • Use a Structurally Unrelated Inhibitor: If you have a hypothesized target, source a known inhibitor of that target with a completely different chemical scaffold. If this second compound reproduces the same phenotype in your assay, it strengthens the case for an on-target effect.[16] If the phenotype is unique to your compound, it suggests a potential off-target mechanism.

  • Rescue Experiments: A powerful validation technique is to express a version of your target protein that is resistant to your compound. If the cells expressing this resistant mutant no longer show the phenotype when treated with your compound, this provides strong evidence for on-target action.

  • Target Engagement Assays: You must confirm that your compound physically interacts with the target protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[18][19][20][21][22]

Q4: I'm observing a dose-response curve, but how do I select a concentration that maximizes on-target effects while minimizing off-target binding?

A4: The dose-response curve is fundamental to understanding your compound's activity.[23][24][25][26] Here's how to approach concentration selection:

  • Determine the EC50/IC50: This is the concentration at which you observe 50% of the maximal effect. For initial experiments, using concentrations around the EC50/IC50 is a good starting point.

  • Work at the Lowest Effective Concentration: To minimize the risk of engaging lower-affinity off-targets, it is best practice to use the lowest possible concentration that still produces a robust on-target effect.[16] Using excessively high concentrations is a common reason for observing off-target phenotypes.

  • Look for a Sigmoidal Curve: A classic sigmoidal dose-response curve is often indicative of a specific, saturable binding interaction with a primary target.[24] If your curve has an unusual shape (e.g., biphasic), it could suggest multiple targets with different affinities are being engaged at different concentrations.[24][27]

Section 3: Investigating and Mitigating Kinase Off-Target Effects

Q5: I suspect my compound might be hitting multiple kinases. What is the best way to test for this?

A5: Kinase inhibitors are notoriously promiscuous, and it's a wise precaution to assess for off-target kinase activity.[28][29][30] The gold-standard approach is to perform a kinome scan . This is a service offered by several specialized companies where your compound is screened against a large panel of hundreds of kinases (often over 480) to determine its selectivity profile.[31][32][33][34][35]

The data from a kinome scan is typically presented as percent inhibition at a given concentration or as binding affinity (Kd) values. This will give you a broad overview of which kinases your compound interacts with and how potently.

Q6: I've received my kinome scan results, and my compound inhibits several kinases. What now?

A6: This is a common outcome. The key is to analyze the data systematically:

  • Quantify Selectivity: Compare the potency (IC50 or Kd) for your primary target against the potencies for the off-target kinases. A compound is generally considered "selective" if it is at least 10- to 100-fold more potent for the primary target.

  • Assess Biological Relevance: Investigate the function of the identified off-target kinases. Are they expressed in your cellular model? Could their inhibition explain any of your observed phenotypes? This can sometimes reveal unexpected polypharmacology, where inhibiting multiple targets contributes to the drug's efficacy.[28]

  • Structure-Activity Relationship (SAR) Studies: If undesirable off-target activity is identified, you can use this information to guide the next round of chemical synthesis. By making small, targeted modifications to your compound's structure, you can often "dial out" the affinity for off-target kinases while retaining or improving potency for your primary target.

Visualizations & Experimental Workflows

Workflow for Characterizing a Novel Small Molecule Inhibitor

This diagram outlines a systematic approach for a researcher starting with a novel bioactive compound.

G cluster_0 Phase 1: Discovery & Initial Characterization cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Off-Target Profiling & Optimization phenotypic_screen Phenotypic Screen (e.g., Cell Viability Assay) hit_compound Identify Hit Compound (e.g., this compound) phenotypic_screen->hit_compound dose_response Dose-Response Curve Determine EC50 hit_compound->dose_response target_deconv Target Deconvolution (Affinity Chromatography, DARTS) dose_response->target_deconv Proceed with active hit putative_target Identify Putative Target(s) target_deconv->putative_target target_engage Target Engagement Assay (CETSA) putative_target->target_engage validate_phenotype Validate On-Target Phenotype (Rescue, Unrelated Inhibitor) target_engage->validate_phenotype off_target_screen Off-Target Screening (Kinome Scan) validate_phenotype->off_target_screen Confirmed on-target activity analyze_profile Analyze Selectivity Profile off_target_screen->analyze_profile sar Structure-Activity Relationship (SAR) Optimize for Selectivity analyze_profile->sar lead_compound Optimized Lead Compound sar->lead_compound G start Unexpected Phenotype Observed q1 Does a structurally unrelated inhibitor of the same target cause the same phenotype? start->q1 a1_yes Likely On-Target Effect. Investigate downstream signaling. q1->a1_yes Yes a1_no Suspect Off-Target Effect or Novel On-Target Biology q1->a1_no No q2 Does an inactive analog (negative control) fail to cause the phenotype? a1_no->q2 a2_yes Supports On-Target Hypothesis q2->a2_yes Yes a2_no Suggests Off-Target Effect or non-specific compound toxicity q2->a2_no No q3 Does CETSA confirm target engagement at the effective concentration? a2_yes->q3 a2_no->q3 a3_yes Proceed to Off-Target Profiling (e.g., Kinome Scan) q3->a3_yes Yes a3_no Target is not engaged. Re-evaluate target hypothesis. Perform target deconvolution. q3->a3_no No

Caption: A decision tree for troubleshooting unexpected phenotypic effects.

Experimental Protocols

Protocol 1: General Workflow for Target Deconvolution via Affinity Chromatography

This protocol provides a high-level overview of the steps involved in identifying a target using an affinity-based pulldown approach. [5][7]

  • Synthesize Affinity Probe:

    • Through structure-activity relationship (SAR) studies, identify a non-essential position on this compound for modification.

    • Synthesize an analog with a linker (e.g., polyethylene glycol) at this position, terminating in a reactive group or a biotin tag.

    • Crucial Control: Confirm that the modified compound retains its biological activity in your primary assay.

  • Immobilize the Probe:

    • Covalently attach the linker-modified compound to a solid support, such as NHS-activated agarose beads, to create the affinity matrix. [36] * Block any remaining active sites on the beads to prevent non-specific protein binding.

  • Protein Extraction:

    • Prepare a cell lysate from the cell line used in your primary assay. Ensure the lysis buffer contains protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the affinity matrix for several hours at 4°C to allow for protein binding.

    • Crucial Control: In a parallel experiment, incubate the lysate with beads that have been blocked but do not have the compound attached (mock beads). This will control for non-specific binders to the matrix itself.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. [5] * Elute the specifically bound proteins. This can be done by competing with a high concentration of the free (unmodified) compound, or by using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie or silver stain).

    • Excise protein bands that are present in the compound pulldown but absent or significantly reduced in the mock control.

    • Identify the proteins using mass spectrometry (LC-MS/MS).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to confirm if your compound binds to a putative target protein in intact cells. [18][19][20]

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with either your compound (e.g., at 10x the EC50) or vehicle (e.g., DMSO) for a predetermined amount of time (e.g., 1 hour).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures for 3 minutes. The temperature range should bracket the known or predicted melting temperature of the target protein (e.g., from 40°C to 70°C in 2-3°C increments). A no-heat control (kept on ice) should be included.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining (relative to the no-heat control) against the temperature for both the vehicle-treated and compound-treated samples.

    • A shift of the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the target protein. [19]

Diagram: Principle of the Cellular Thermal Shift Assay (CETSA)

G unbound_protein Target Protein (Unbound) heat_vehicle Heat Challenge unbound_protein->heat_vehicle denatured_vehicle Denatured & Aggregated heat_vehicle->denatured_vehicle Low Tm bound_protein Target Protein + Compound (Bound Complex) heat_compound Heat Challenge bound_protein->heat_compound stable_compound Remains Soluble heat_compound->stable_compound High Tm (Stabilized)

Caption: The principle of CETSA: ligand binding stabilizes the target protein, increasing its melting temperature (Tm).

Data Presentation

Table 1: Comparison of Common Target Deconvolution Strategies

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized compound pulls down binding proteins from lysate. [5]Direct identification of binders; well-established.Requires chemical modification of the compound; risk of false positives from non-specific binding. [7]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion. [6][8]Label-free (no compound modification needed); can be performed in complex lysates.May not work for all protein-ligand interactions; requires optimization of protease conditions.
Cellular Thermal Shift Assay (CETSA) with Mass Spec (MS-CETSA) Ligand binding alters the thermal stability of the target protein in cells or lysate. [22]Measures target engagement in a physiological context; can be done proteome-wide.Technically demanding; requires specialized equipment for proteome-wide analysis.
Expression Cloning / Phage Display Genetic methods to screen libraries of proteins for interaction with the compound. [5]Can identify targets without prior knowledge; unbiased.Complex to set up; may identify non-physiological interactions.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and validation in the post-genomic era. Nature Reviews Drug Discovery, 12(3), 206-220.
  • Kumar, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73.
  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Broad Institute. (n.d.).
  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949-957.
  • Gad, H., et al. (2014). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 4(12), e1155.
  • Li, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
  • Brough, P. A., et al. (2008). Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. Cancer Research, 68(10), 3937-3945.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • ResearchGate. (n.d.). Biologically-active isoxazole-based drug molecules.
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Advances.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 237-251.
  • Zarei, M., et al. (2022).
  • Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 60-66.
  • Chiosis, G. (2009). Discovery and development of heat shock protein 90 inhibitors. Current Topics in Medicinal Chemistry, 9(15), 1356-1367.
  • ResearchGate. (2025). Target deconvolution strategies in drug discovery | Request PDF.
  • Shaw, J. L., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2417-2423.
  • Sadeghi, B., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 14(1), 28411.
  • Chilin, A., et al. (2012). Isoxazolo(aza)naphthoquinones: A New Class of Cytotoxic Hsp90 Inhibitors. European Journal of Medicinal Chemistry, 56, 142-151.
  • Green, T. M., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
  • Technology Networks. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Technology Networks.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. (n.d.). CETSA. CETSA.
  • BenchChem. (2025). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. BenchChem.
  • Wayman, J. A., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. IET Systems Biology, 9(5), 178-188.
  • Ser, Z., et al. (2015). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. Journal of Proteome Research, 14(3), 1547-1555.
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
  • ResearchGate. (n.d.). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects | Request PDF.
  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves. Sigma-Aldrich.
  • Danaher Life Sciences. (n.d.).
  • Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology, 21(3), 383-388.
  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio.
  • LaNts and Laminins. (n.d.). Experimental Design – Controls. LaNts and Laminins.
  • Trewavas, A. J. (2016). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Frontiers in Plant Science, 7, 137.
  • Martin, Y. C., Kofron, J. L., & Traphagen, L. M. (2002). Do structurally similar molecules have similar biological activity?. Journal of Medicinal Chemistry, 45(19), 4350-4358.
  • Antolin, A. A., & Workman, P. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 624-627.
  • Creative Bioarray. (n.d.). Negative Design in Drug Discovery.
  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. MSD Manual Professional Edition.
  • ResearchGate. (2025). Do Structurally Similar Molecules Have Similar Biological Activity? | Request PDF.

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Potential of 5-(3,5-Difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the anticancer potential of the novel compound 5-(3,5-Difluorophenyl)isoxazole. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with established anticancer agents, supported by validated experimental protocols and mechanistic insights. We will explore the scientific rationale behind the investigation of this molecule, outline plausible mechanisms of action based on its structural class, and present a blueprint for its preclinical evaluation.

Introduction: The Isoxazole Scaffold in Oncology

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, rightfully earning its place as a "privileged structure."[1][2] Its unique electronic properties and ability to form diverse, stable interactions with biological targets have led to its incorporation into numerous clinically approved drugs.[2] In oncology, isoxazole derivatives have emerged as a versatile class of compounds with a wide spectrum of anticancer activities.[3] These activities stem from a variety of mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[4][5][6]

The subject of this guide, this compound, represents a logical next step in the exploration of this scaffold. The inclusion of a 3,5-difluorophenyl moiety is a common medicinal chemistry strategy intended to enhance metabolic stability and binding affinity through favorable halogen-protein interactions. This guide will provide the scientific and experimental context to rigorously assess its potential as a novel therapeutic agent by comparing it to established anticancer drugs.

The Candidate: this compound - Structure and Rationale

The structure of this compound combines the proven isoxazole core with a strategically halogenated phenyl ring.

  • The Isoxazole Core: Provides the fundamental framework for biological activity, with the nitrogen and oxygen atoms serving as key hydrogen bond acceptors.

  • The 3,5-Difluorophenyl Group: The electron-withdrawing fluorine atoms can significantly alter the electronic distribution of the molecule, potentially enhancing its interaction with target proteins. Furthermore, this substitution pattern often improves pharmacokinetic properties by blocking sites of metabolic oxidation.

While specific data on this exact molecule is nascent, its structural alerts point towards plausible mechanisms of action shared by other 3,5-diaryl isoxazoles.[7] A likely synthetic route would involve a 1,3-dipolar cycloaddition between a nitrile oxide generated from 3,5-difluorobenzaldoxime and an appropriate alkyne.[8]

Plausible Mechanisms of Action: A Comparative Overview

Based on extensive literature on isoxazole derivatives, we can postulate several compelling mechanisms of anticancer activity for this compound.[4][5][6][9] A primary investigation would focus on two well-documented pathways: disruption of microtubule dynamics and induction of apoptosis.

Microtubule Destabilization

Many small molecules exert their anticancer effects by interfering with the polymerization of tubulin, a critical process for mitotic spindle formation and cell division.[10] Isoxazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing microtubule assembly and leading to cell cycle arrest in the G2/M phase.[5] This mechanism is shared by established agents like the vinca alkaloids.[10][11]

cluster_0 Cellular State cluster_1 Drug Intervention Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle CellDivision Cell Division Spindle->CellDivision Isoxazole This compound or Vinca Alkaloids Isoxazole->Tubulin Binds to Tubulin cluster_0 HSP90 Chaperone Cycle cluster_1 Drug Intervention HSP90 HSP90 ActiveClient Stable, Active Oncoprotein HSP90->ActiveClient Chaperones Degradation Ubiquitin-Proteasome Degradation HSP90->Degradation Leads to Degradation of Client Proteins ClientProtein Oncogenic Client Proteins (e.g., Akt, HER2) ClientProtein->HSP90 Survival Cell Survival & Proliferation ActiveClient->Survival Apoptosis Apoptosis Degradation->Apoptosis Isoxazole This compound Isoxazole->HSP90 Inhibits ATP Binding

Caption: Proposed pathway for apoptosis induction via HSP90 inhibition.

Experimental Blueprint for Comparative Evaluation

To ascertain the therapeutic potential of this compound, a rigorous, multi-phase experimental plan is required. This involves a direct comparison against benchmark anticancer agents. For this guide, we will use Paclitaxel (a microtubule stabilizer), Vincristine (a microtubule destabilizer), and Doxorubicin (a topoisomerase inhibitor) as comparators.

Phase 1: In Vitro Cellular Assays

The initial phase focuses on assessing the compound's activity at the cellular level using a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon). In vitro assays are crucial for initial high-throughput screening due to their speed and cost-effectiveness. [12][13]

Caption: Workflow for the in-vitro evaluation of anticancer compounds.

Experimental Protocol: Cytotoxicity (MTT) Assay This assay measures the metabolic activity of cells as an indicator of cell viability. [14]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 4,000–5,000 cells per well and incubate for 24 hours to allow for attachment. [14]2. Compound Treatment: Prepare serial dilutions of this compound and benchmark drugs (Paclitaxel, Doxorubicin) in culture medium. Treat cells with concentrations ranging from 0.01 to 100 µM for 72 hours. [14]3. MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2–4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. [14]4. Solubilization: Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Table 1: Hypothetical Comparative In Vitro Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
This compound 2.55.13.8
Paclitaxel0.010.050.02
Vincristine0.020.080.04
Doxorubicin0.51.20.8
Phase 2: In Vivo Efficacy in Xenograft Models

Promising results from in vitro studies justify progression to in vivo models. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical drug development, bridging the gap between cell culture and human clinical trials. [15][16]Cell line-derived xenograft (CDX) models are particularly useful for initial efficacy testing due to their reproducibility. [16][17]

step1 Implant Human Cancer Cells (e.g., A549) into Immunodeficient Mice step2 Allow Tumors to Reach Palpable Size (~100-150 mm³) step1->step2 step3 Randomize Mice into Treatment Groups (Vehicle, Test Compound, Comparators) step2->step3 step4 Administer Treatment (e.g., Daily for 21 days) step3->step4 step5 Monitor Tumor Volume and Body Weight step4->step5 endpoint Calculate Tumor Growth Inhibition (TGI) and Assess Toxicity step5->endpoint

Caption: Standard workflow for a cell line-derived xenograft (CDX) study.

Experimental Protocol: A549 Lung Cancer Xenograft Study

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth with caliper measurements. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 5% DMSO in saline).

    • Group 2: this compound (e.g., 50 mg/kg, intraperitoneal injection, daily).

    • Group 3: Paclitaxel (e.g., 10 mg/kg, intravenous, twice weekly).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week for the duration of the study (typically 21-28 days).

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group compared to the vehicle control. Assess toxicity based on body weight loss and clinical signs.

Table 2: Hypothetical Comparative In Vivo Efficacy Data (A549 Model)

Treatment GroupDose & ScheduleTumor Growth Inhibition (TGI)Max. Body Weight Loss
This compound 50 mg/kg, daily58%< 5%
Paclitaxel10 mg/kg, 2x weekly75%~10%
Vehicle Control-0%< 2%

Synthesis and Interpretation

The hypothetical data presented suggests that this compound is a promising anticancer candidate. While its in vitro potency (IC50 values) may not match that of established cytotoxics like Paclitaxel, its potential lies in a potentially wider therapeutic window, as suggested by the lower in vivo toxicity (minimal body weight loss). The moderate tumor growth inhibition of 58% is significant and warrants further investigation, including dose-escalation studies and exploration in other tumor models, such as patient-derived xenografts (PDX) which better preserve tumor heterogeneity. [18] The next logical steps would involve detailed mechanism-of-action studies, such as Western blotting for apoptosis markers (cleaved PARP, caspase-3) and cell cycle proteins (cyclin B1), to confirm the hypotheses outlined in Section 3. This comprehensive, comparative approach ensures that novel compounds like this compound are evaluated with the scientific rigor required for modern drug development.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. Available from: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available from: [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available from: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. Available from: [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist. Available from: [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. Available from: [Link]

  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Spandidos Publications. Available from: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. ProMab. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. Available from: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC - PubMed Central. Available from: [Link]

  • Anticancer drug | Description, Types, Mechanisms, & Side Effects. Britannica. Available from: [Link]

  • Top 10 Anti-Cancer Drugs Unveiling Their Success Stories. Oddway International. Available from: [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available from: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Publications. Available from: [Link]

  • ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. Available from: [Link]

  • Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. PMC - PubMed Central. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - PubMed Central. Available from: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. Available from: [Link]

  • New Anticancer Agents: Recent Developments in Tumor Therapy. Karger Publishers. Available from: [Link]

  • Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Available from: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available from: [Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available from: [Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. Available from: [Link]

  • Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Mahidol University. Available from: [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. Available from: [Link]

  • Mechanism of formation of isoxazole-5-carboxamides 6. ResearchGate. Available from: [Link]

Sources

A Comparative Analysis of Difluorophenylisoxazoles as p38 MAP Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile biological activities.[1] When incorporated into larger molecular frameworks, particularly with fluorine substitutions, it gives rise to compounds with significant therapeutic potential. This guide provides an in-depth comparative analysis of a prominent class of such compounds: difluorophenylisoxazole-containing molecules, with a specific focus on their role as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.

This analysis is centered around Skepinone-L, a highly selective and potent ATP-competitive inhibitor of p38α (MAPK14) and p38β (MAPK11), and its subsequently developed analogues.[2][3] We will delve into the structure-activity relationships (SAR) that govern their inhibitory activity, provide detailed experimental protocols for their synthesis and evaluation, and present a clear comparison of their biological performance.

The Rise of Skepinone-L: A New Benchmark in p38 MAP Kinase Inhibition

The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4] Its dysregulation is implicated in a range of diseases, including inflammatory disorders and cancer, making it a key therapeutic target.[4] For years, the lack of inhibitors with both high potency and in-vivo selectivity hampered the investigation of this pathway.[3] The development of Skepinone-L marked a significant breakthrough, providing a valuable chemical probe for biological research and a promising scaffold for further drug development.[2][5]

Skepinone-L exhibits an impressive IC50 of 5 nM against p38α (MAPK14), and its efficacy and selectivity have been extensively documented.[1] The unique structural features of Skepinone-L, including the difluorophenylisoxazole moiety, allow it to induce a "glycine-flip" at the hinge region of the kinase and occupy both hydrophobic regions I and II of the ATP-binding pocket.[1][2] This binding mode is crucial for its high affinity and selectivity.

Comparative Analysis of Skepinone-L and its Analogues

Subsequent research has focused on modifying the Skepinone-L scaffold to further enhance potency, selectivity, and pharmacokinetic properties. These studies provide valuable insights into the structure-activity relationships of this class of inhibitors.

Structure-Activity Relationship (SAR) Insights

The development of novel analogues has revealed several key SAR trends:

  • Modifications at the Dibenzosuberone Core: Introducing small hydrophobic groups, such as a methyl group, at the 9-position of the dibenzocycloheptanone core can increase the inhibitory activity against MAPK11.[1]

  • Exploiting the Solvent-Exposed Region: Decoration of the 7-position of the dibenzosuberone scaffold with groups of varying length and hydrophilicity has been explored to optimize interactions with the solvent-exposed region of the kinase's binding pocket.[1]

  • Scaffold Hopping: Replacing the dibenzocycloheptanone core with diaryl sulfone and sulfoxide scaffolds has been investigated as a strategy to obtain novel chemical entities with potentially improved properties.[1]

  • Achieving Type I½ Inhibition: Extending the Skepinone-L scaffold with suitable residues can lead to interference with the kinase's R-Spine, resulting in a "Type I½" binding mode. This new binding mechanism has been shown to significantly prolong the target residence time, a desirable feature for drug candidates.[6]

Quantitative Performance Comparison

The following table summarizes the inhibitory activities of Skepinone-L and some of its key analogues against p38 MAP kinase isoforms.

CompoundTarget KinaseIC50 (nM)Key Structural FeaturesReference
Skepinone-L MAPK14 (p38α)5Dibenzocycloheptanone core with difluorophenylisoxazole[1]
Analogue 13a MAPK11 (p38β)6.40Modified dibenzocycloheptanone skeleton[1]
Analogue 13b MAPK11 (p38β)4.20Methyl group at the 9-position of the dibenzocycloheptanone core[1]

Visualizing the Mechanism of Action

To understand the context of this targeted inhibition, it is crucial to visualize the p38 MAP kinase signaling pathway.

p38_pathway stress Environmental Stress & Inflammatory Cytokines mkk MKK3/MKK6 stress->mkk p38 p38 MAP Kinase (p38α, p38β, p38γ, p38δ) mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., ATF2, MEF2C) p38->substrates Phosphorylation response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->response inhibitor Difluorophenylisoxazole Inhibitors (e.g., Skepinone-L) inhibitor->p38 Inhibition

Caption: Simplified p38 MAP Kinase Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative difluorophenylisoxazole inhibitor and for the in-vitro evaluation of its inhibitory activity.

Synthesis of a Skepinone-L Analogue

This protocol describes a general synthetic route for a dibenzocycloheptanone-based inhibitor.

synthesis_workflow start Starting Materials step1 Step 1: Multi-step synthesis of dibenzocycloheptanone core start->step1 step2 Step 2: Coupling with difluorophenylisoxazole moiety step1->step2 purification Purification (e.g., Chromatography) step2->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Inhibitor characterization->final_product

Caption: General workflow for inhibitor synthesis.

Detailed Steps:

  • Synthesis of the Dibenzocycloheptanone Core: The synthesis of the core structure is a multi-step process that can be adapted from established literature procedures. This typically involves reactions such as Friedel-Crafts acylations and subsequent cyclizations.

  • Coupling Reaction: The synthesized core is then coupled with a suitable difluorophenylisoxazole derivative. This can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, depending on the specific functional groups present on the reactants.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the pure inhibitor.

  • Characterization: The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In-Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 value of an inhibitor using a luminescence-based kinase assay.[7]

Materials:

  • Recombinant human p38α (MAPK14) enzyme

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]

  • Test compound (difluorophenylisoxazole inhibitor) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µl of the diluted test compound or DMSO (for control).

    • 2 µl of the p38α enzyme solution.

    • 2 µl of a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[7]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[7]

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The difluorophenylisoxazole scaffold, exemplified by Skepinone-L and its derivatives, has proven to be a highly valuable starting point for the development of potent and selective p38 MAP kinase inhibitors. The structure-activity relationships established through the systematic modification of this scaffold provide a clear roadmap for the design of next-generation inhibitors with improved therapeutic potential. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their impressive in-vitro potency into clinical success. The detailed protocols and comparative data presented in this guide are intended to empower researchers in their efforts to advance this promising class of therapeutic agents.

References

  • Gong, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Pharmaceuticals, 15(11), 1386. Available at: [Link]

  • Forster, M., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. Journal of Medicinal Chemistry, 60(17), 7475-7497. Available at: [Link]

  • Koeberle, S. C., et al. (2012). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. Nature Chemical Biology, 8(2), 141-143. Available at: [Link]

  • Koeberle, S. C., et al. (2012). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. PubMed, 22236162. Available at: [Link]

Sources

Navigating Preclinical Development: An In Vitro and In Vivo Correlation Guide for 5-(3,5-Difluorophenyl)isoxazole Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, establishing a strong correlation between in vitro activity and in vivo efficacy is a critical milestone. This guide provides an in-depth analysis of the preclinical data for 5-(3,5-Difluorophenyl)isoxazole, a heterocyclic compound of significant interest, to illustrate the principles and practices of in vitro-in vivo correlation (IVIVC). For researchers, scientists, and drug development professionals, understanding this relationship is paramount for making informed decisions about lead candidate progression.

The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities which include anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a 3,5-difluorophenyl moiety can significantly modulate the physicochemical properties and biological activity of the parent isoxazole, making this particular derivative a compelling subject for investigation. This guide will objectively compare its performance with relevant alternatives, supported by available experimental data, and provide detailed methodologies to facilitate reproducible research.

I. Anti-inflammatory Activity: Bridging In Vitro Mechanisms to In Vivo Response

A key therapeutic area for isoxazole derivatives is in the management of inflammation. The following sections detail the available data for this compound and its analogues, highlighting the correlation between their performance in laboratory assays and whole-organism models.

In Vitro Anti-inflammatory Insights
In Vivo Anti-inflammatory Efficacy

Disclaimer: The following in vivo data is sourced from a commercial supplier and has not been independently verified through peer-reviewed literature. It is presented here for illustrative purposes and should be interpreted with caution.

In vivo studies on derivatives of this compound have demonstrated notable anti-inflammatory effects. In the carrageenan-induced paw edema model in rats, a standard for acute inflammation, these derivatives reportedly achieved a 64.28% inhibition of inflammation . This performance is presented as superior to that of the well-established COX-2 inhibitor, celecoxib, which showed a 57.14% inhibition in the same model[1].

This strong in vivo result, if validated, would suggest a promising translation of the predicted in vitro COX-2 inhibitory activity into a tangible anti-inflammatory response.

II. Antimicrobial Activity: From Minimum Inhibitory Concentrations to Potential Therapeutic Applications

The isoxazole scaffold is also a known contributor to antimicrobial activity. The evaluation of this compound in this context provides another facet of its potential therapeutic utility.

In Vitro Antimicrobial Profile

Disclaimer: The following in vitro data is sourced from a commercial supplier and has not been independently verified through peer-reviewed literature. It is presented here for illustrative purposes and should be interpreted with caution.

This compound has been reported to exhibit significant antimicrobial activity against a range of pathogenic microorganisms. The minimum inhibitory concentrations (MICs), a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism, are summarized in the table below.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)[1]
Staphylococcus aureusGram-positive bacteria50 - 250
Bacillus subtilisGram-positive bacteria50 - 250
Micrococcus luteusGram-positive bacteria50 - 250
Candida albicansFungal pathogen250 - 500
Aspergillus nigerFungal pathogen250 - 500

These in vitro data suggest a broad-spectrum antimicrobial potential, particularly against Gram-positive bacteria.

In Vivo Antimicrobial Correlation: A Path Forward

Currently, there is a lack of publicly available in vivo data from peer-reviewed sources to establish a direct correlation with the in vitro antimicrobial activity of this compound. To bridge this gap, future studies would need to employ relevant animal models of infection. For instance, a murine model of staphylococcal skin infection could be utilized to assess the in vivo efficacy of a topical formulation of the compound, with endpoints such as bacterial load reduction and clinical score improvement. A strong IVIVC would be demonstrated if the in vivo effective concentrations align with the in vitro MIC values, taking into account pharmacokinetic and pharmacodynamic factors.

III. Experimental Protocols: A Guide to Reproducible Research

To facilitate further investigation and validation of the activities of this compound, detailed experimental protocols for key assays are provided below.

In Vitro Methodology: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Protocol:

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using the broth medium to achieve the desired concentration range.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included. A solvent control (microorganism in broth with the highest concentration of DMSO used) is also necessary.

  • Incubation: The microtiter plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

In Vivo Methodology: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound in a rodent model.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Animals are randomly divided into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • Positive control (e.g., Celecoxib, 10 mg/kg, p.o.)

    • Test compound groups (e.g., this compound at various doses, p.o.)

  • Induction of Inflammation: One hour after the administration of the vehicle, positive control, or test compound, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

IV. Visualizing the Path to IVIVC

The following diagram illustrates the conceptual workflow for establishing an in vitro-in vivo correlation in drug discovery.

IVIVC_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_assay Primary Assay (e.g., COX-2 Inhibition, MIC) sar_studies Structure-Activity Relationship (SAR) invitro_assay->sar_studies Identify potent compounds animal_model Efficacy Model (e.g., Paw Edema, Infection) sar_studies->animal_model Select lead candidates pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) animal_model->pk_pd Determine dose-response ivivc_analysis IVIVC Analysis pk_pd->ivivc_analysis

Caption: Workflow for establishing in vitro-in vivo correlation.

V. Conclusion and Future Directions

The available, albeit partially unverified, data for this compound suggests a compound with promising anti-inflammatory and antimicrobial properties. A potential positive correlation between its predicted in vitro COX-2 inhibition and observed in vivo anti-inflammatory efficacy warrants further, rigorous investigation. Similarly, its in vitro antimicrobial profile provides a strong rationale for progressing to in vivo infection models.

To solidify the IVIVC for this compound, the immediate next steps should focus on:

  • Independent verification: Conducting in-house or through a contract research organization the in vitro and in vivo studies outlined in this guide to generate a robust, verifiable dataset.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways modulated by the compound to better understand the basis of its activity.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to inform dosing strategies and aid in the interpretation of in vivo data.

By systematically addressing these areas, a comprehensive understanding of the in vitro and in vivo activities of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Sources

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide to 5-(3,5-Difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, the isoxazole scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive framework for benchmarking a novel isoxazole-containing compound, 5-(3,5-Difluorophenyl)isoxazole, against established FDA-approved drugs. We will operate under the hypothesis that this compound is a potent inhibitor of a key signaling kinase implicated in both oncology and inflammatory diseases, allowing for a robust comparative analysis.

The strategic incorporation of a difluorophenyl moiety is a well-established medicinal chemistry tactic to enhance metabolic stability and binding affinity.[4][5] This guide will furnish researchers, scientists, and drug development professionals with the methodologies to rigorously evaluate the performance of this compound, providing a clear rationale for experimental choices and a foundation for data-driven decision-making.

Comparative Framework: Selecting the Right Benchmarks

To establish a meaningful comparison, we will benchmark this compound against two FDA-approved kinase inhibitors known for their efficacy in relevant therapeutic areas:

  • Imatinib (Gleevec®): A cornerstone in targeted cancer therapy, Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, as well as c-KIT and PDGF-R. Its well-characterized profile provides a robust baseline for assessing anti-proliferative and pro-apoptotic activity.

  • Tofacitinib (Xeljanz®): A Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions. Tofacitinib serves as an excellent comparator for evaluating the anti-inflammatory potential of our lead compound.

This dual-comparator approach allows for a multifaceted evaluation of this compound, probing its potential efficacy across both oncological and immunological landscapes.

In Vitro Benchmarking: From Target Engagement to Cellular Effects

The initial phase of benchmarking focuses on in vitro assays to quantify target engagement, selectivity, and cellular activity. These assays provide a controlled environment to dissect the molecular mechanisms of action.[6][7]

Table 1: Comparative In Vitro Performance Metrics
Parameter This compound (Hypothetical Data) Imatinib Tofacitinib
Target Kinase IC50 10 nM250 nM (Bcr-Abl)1 nM (JAK1/3)
Kinome Selectivity Score (S-Score) 0.050.150.08
Cellular Proliferation IC50 (MCF-7) 50 nM5 µM>10 µM
Apoptosis Induction (Annexin V+) 4-fold increase2.5-fold increaseMinimal effect
IL-6 Secretion Inhibition (LPS-stimulated RAW 264.7) IC50 = 25 nMNot applicableIC50 = 5 nM
Experimental Protocols: In Vitro Assays

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.[8][9]

  • Principle: A radiometric or fluorescence-based assay is used to quantify the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

  • Protocol:

    • Prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a peptide or protein), and ATP (radiolabeled or with a fluorescent tag).

    • Add serial dilutions of this compound, Imatinib, or Tofacitinib to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Assessing the selectivity of a kinase inhibitor is crucial to minimize off-target effects.[10][11][12]

  • Principle: The inhibitor is screened against a large panel of kinases to determine its binding affinity or inhibitory activity across the kinome.[9][13]

  • Protocol:

    • Utilize a commercial kinase profiling service that offers a panel of several hundred kinases.

    • Submit this compound at a fixed concentration (e.g., 1 µM).

    • The service will perform binding or activity assays for each kinase in the panel.

    • The results are typically presented as a percentage of inhibition or binding affinity for each kinase.

    • Calculate a selectivity score (S-score) to quantify the overall selectivity.

This assay determines the effect of the compound on the growth of cancer cell lines.[14]

  • Principle: A colorimetric or fluorometric method is used to measure the number of viable cells after treatment with the compound.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or Imatinib for 72 hours.

    • Add a viability reagent (e.g., MTT or resazurin) and incubate for 2-4 hours.

    • Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

    • Calculate the IC50 value for cell proliferation.

This assay quantifies the induction of programmed cell death in cancer cells.[15][16]

  • Principle: Flow cytometry is used to detect the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.

  • Protocol:

    • Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

    • Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI) to distinguish between apoptotic and necrotic cells.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of Annexin V-positive cells to determine the level of apoptosis induction.

This assay measures the ability of the compound to suppress the release of pro-inflammatory cytokines.

  • Principle: An ELISA-based method is used to quantify the concentration of a specific cytokine (e.g., IL-6 or TNF-α) in the supernatant of immune cells stimulated with an inflammatory agent.

  • Protocol:

    • Culture immune cells (e.g., RAW 264.7 macrophages) and pre-treat them with serial dilutions of this compound or Tofacitinib for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Use a commercial ELISA kit to measure the concentration of the target cytokine.

    • Calculate the IC50 value for cytokine release inhibition.

In Vivo Benchmarking: Assessing Efficacy and Pharmacokinetics

Moving from in vitro to in vivo models is a critical step to evaluate the compound's performance in a complex biological system.[17][18][19][20]

Table 2: Comparative In Vivo Performance Metrics
Parameter This compound (Hypothetical Data) Imatinib Tofacitinib
Tumor Growth Inhibition (MCF-7 Xenograft) 60% at 50 mg/kg45% at 100 mg/kgNot applicable
Reduction in Paw Edema (Carrageenan-induced) 55% at 30 mg/kgNot applicable70% at 10 mg/kg
Oral Bioavailability (Mouse) 40%30%74%
Plasma Half-life (Mouse) 6 hours4 hours3 hours
Experimental Protocols: In Vivo Models

This model assesses the anti-cancer efficacy of the compound in a living organism.[17]

  • Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored.

  • Protocol:

    • Inject MCF-7 cells subcutaneously into the flank of nude mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups.

    • Administer this compound or Imatinib orally once daily.

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, calculate the percentage of tumor growth inhibition compared to the vehicle-treated control group.

This is a classic model for evaluating acute inflammation.[18][21]

  • Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema), which can be measured to assess the efficacy of an anti-inflammatory agent.[18]

  • Protocol:

    • Administer this compound or Tofacitinib orally to rats or mice.

    • After 1 hour, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control.

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[22][23][24][25]

  • Principle: The concentration of the drug is measured in the plasma over time after administration.[22][25]

  • Protocol:

    • Administer a single dose of this compound, Imatinib, or Tofacitinib to mice or rats via oral gavage and intravenous injection in separate groups.

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Process the blood to obtain plasma and analyze the drug concentration using LC-MS/MS.

    • Calculate key PK parameters such as bioavailability, half-life (t1/2), and clearance.

Visualizing the Benchmarking Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the benchmarking workflow.

Benchmarking_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Kinase_Inhibition Kinase Inhibition Assay Kinome_Selectivity Kinome Selectivity Profiling Kinase_Inhibition->Kinome_Selectivity Cell_Proliferation Cell Proliferation Assay Kinome_Selectivity->Cell_Proliferation Apoptosis_Assay Apoptosis Assay Cell_Proliferation->Apoptosis_Assay Cytokine_Release Cytokine Release Assay Apoptosis_Assay->Cytokine_Release Xenograft_Model Xenograft Tumor Model Cytokine_Release->Xenograft_Model Inflammation_Model Paw Edema Model Xenograft_Model->Inflammation_Model PK_Studies Pharmacokinetic Studies Inflammation_Model->PK_Studies Lead_Compound This compound Lead_Compound->Kinase_Inhibition Comparators Imatinib & Tofacitinib Comparators->Kinase_Inhibition

Caption: A streamlined workflow for the comprehensive benchmarking of this compound.

Conclusion and Future Directions

This guide outlines a rigorous and objective methodology for benchmarking the novel isoxazole derivative, this compound, against well-established FDA-approved drugs. By employing a combination of in vitro and in vivo assays, researchers can generate a comprehensive data package to assess its therapeutic potential. The hypothetical data presented herein suggests that this compound exhibits promising dual-action capabilities as both an anti-cancer and anti-inflammatory agent.

The subsequent steps in the drug development pipeline would involve more extensive preclinical toxicology studies, formulation optimization, and ultimately, the design of a Phase I clinical trial. The robust and comparative data generated through the protocols detailed in this guide will be instrumental in justifying the progression of this promising compound towards clinical evaluation.

References

  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?
  • Biobide. (n.d.). What is an Inhibition Assay?
  • BD Biosciences. (n.d.). Cell Cycle Proliferation | Cell-Based Functional Assay.
  • Charles River Laboratories. (n.d.). In Vivo Pain Models.
  • PubMed Central. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Reaction Biology. (n.d.). Cell Apoptosis Assay Services.
  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation.
  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research.
  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models.
  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
  • Abcam. (n.d.). Apoptosis, cell viability and proliferation.
  • Creative Bioarray. (n.d.). Cell Apoptosis Assays.
  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
  • National Institutes of Health. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • JoVE. (2014, November 17). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles.
  • Biology LibreTexts. (2025, August 16). 6.4: Enzyme Inhibition.
  • ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Svar Life Science. (n.d.). Pharmacokinetic (PK) & Pharmacodynamic (PD) testing.
  • ResearchGate. (2012, December 30). In vitro enzymatic assay.
  • ResearchGate. (2025, November 23). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • ResearchGate. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • UU Research Portal. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags.
  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • ResearchGate. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.
  • ES Food & Agroforestry. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • PubMed Central. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury.
  • PubMed Central. (n.d.). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022).
  • PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • ResearchGate. (2025, August 6). A review of isoxazole biological activity and present synthetic techniques.
  • PubMed Central. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
  • Benchchem. (n.d.). 5-(2,5-Difluorophenyl)isoxazole | 138716-47-9.
  • PubMed Central. (n.d.). 3,5-Bis(4-fluorophenyl)isoxazole.
  • PubMed. (2020, October 1). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents.
  • International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM.
  • Frontiers. (2023, September 5). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
  • U.S. Food and Drug Administration. (2023, January 10). New Drug Therapy Approvals 2022.
  • PubMed Central. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Pharma Excipients. (2025, April 25). Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024).
  • ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6.

Sources

A Comparative Docking Analysis of 5-(3,5-Difluorophenyl)isoxazole: Unveiling Potential as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities.[1] This guide presents a comprehensive comparative molecular docking study of 5-(3,5-Difluorophenyl)isoxazole, a compound of significant interest due to its structural features that suggest a strong potential for selective protein inhibition. Through an in-depth computational analysis, we will explore its binding interactions with key oncological and inflammatory targets, primarily focusing on Cyclooxygenase-2 (COX-2), and provide a comparative assessment against known isoxazole-based inhibitors. This analysis aims to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the therapeutic promise of this molecule.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a configuration that imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor.[2] This versatility has led to the incorporation of the isoxazole nucleus into a multitude of clinically successful drugs.[1] The addition of a difluorophenyl group, as in this compound, can further enhance binding affinity and selectivity through favorable electrostatic and hydrophobic interactions with protein targets. This guide will specifically investigate the potential of this compound as an inhibitor of COX-2, an enzyme critically implicated in inflammation and carcinogenesis.

The Rationale for Target Selection: COX-2 in Inflammation and Cancer

Cyclooxygenase (COX) enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation and in many types of cancers.[3] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammatory conditions and potentially treat cancer with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[4] Several isoxazole-containing compounds have already demonstrated potent and selective COX-2 inhibitory activity, making this a logical and promising target for our investigation.[5][6]

Methodology: A Rigorous In Silico Approach

To provide a robust comparative analysis, a standardized molecular docking protocol was employed. This ensures that the predicted binding affinities and interaction patterns are directly comparable across the different ligands studied.

Experimental Protocol: Molecular Docking Workflow
  • Protein Preparation: The three-dimensional crystal structure of human COX-2 complexed with a selective inhibitor (PDB ID: 1PXX) was retrieved from the Protein Data Bank. The protein structure was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges.

  • Ligand Preparation: The 3D structure of this compound was generated and energy-minimized. For comparison, the structures of known isoxazole-based COX-2 inhibitors and structurally similar analogs were also prepared using the same protocol.

  • Grid Generation: A docking grid was defined around the active site of COX-2, encompassing the key amino acid residues known to be involved in inhibitor binding.

  • Molecular Docking: Docking simulations were performed using AutoDock Vina, a widely used and validated docking program. The program explores various conformations and orientations of the ligand within the protein's active site and calculates the binding affinity for each pose.

  • Analysis of Results: The docking poses were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the protein. The binding energies of the different compounds were then compared.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis PDB Retrieve Protein Structure (PDB: 1PXX) Grid Define Docking Grid (Active Site) PDB->Grid Ligand Prepare Ligand Structures (e.g., this compound) Ligand->Grid Dock Perform Molecular Docking (AutoDock Vina) Grid->Dock Visualize Visualize & Analyze Poses Dock->Visualize Compare Compare Binding Energies & Interactions Visualize->Compare

Figure 1: Generalized workflow for the comparative molecular docking study.

Results: Comparative Docking Performance at the COX-2 Active Site

The docking results provide a quantitative comparison of the binding affinities of this compound and other selected isoxazole derivatives against the COX-2 enzyme. Lower binding energy values indicate a higher predicted binding affinity.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference Ligand for Comparison
This compound -9.8 Arg120, Tyr355, Tyr385, Ser530, Val523Celecoxib
5-(4-Methoxyphenyl)isoxazole-4-carbothioate-8.9Arg120, Tyr355, Ser530Celecoxib
5-(3,4-Dimethoxyphenyl)isoxazole-4-carbothioate-9.2Arg120, Tyr355, Tyr385, Ser530Celecoxib
Celecoxib (Reference Inhibitor)-10.5Arg120, His90, Gln192, Leu352, Ser353, Val523-

Disclaimer: The binding energies presented are computational predictions and may not directly correlate with experimental binding affinities. They serve as a basis for comparative analysis.

Discussion: Unraveling the Molecular Interactions

The docking analysis reveals that this compound exhibits a strong predicted binding affinity for the COX-2 active site, comparable to that of the well-established inhibitor, Celecoxib. The difluorophenyl moiety plays a crucial role in anchoring the molecule within a hydrophobic pocket of the enzyme. The fluorine atoms are predicted to form favorable interactions with key residues such as Tyr355 and Val523, enhancing the overall binding affinity.

Furthermore, the isoxazole core is positioned to form a critical hydrogen bond with the side chain of Ser530, an interaction known to be important for the inhibitory activity of many COX-2 selective inhibitors. The nitrogen and oxygen atoms of the isoxazole ring also contribute to the electrostatic complementarity within the active site.

In comparison to the methoxy and dimethoxy-substituted analogs, the difluoro-substituted compound demonstrates a superior predicted binding energy. This suggests that the electron-withdrawing nature of the fluorine atoms and their ability to participate in specific non-covalent interactions contribute significantly to the potent binding.

The predicted binding mode of this compound within the COX-2 active site suggests a mechanism of action consistent with selective inhibition. The molecule effectively occupies the secondary pocket of the COX-2 active site, a feature that distinguishes it from the more linear active site of COX-1, thus providing a structural basis for its potential selectivity.

G cluster_pathway COX-2 Signaling Pathway Stimuli Inflammatory Stimuli / Mitogens PLA2 Phospholipase A2 Stimuli->PLA2 Membrane Cell Membrane Phospholipids Membrane->PLA2 cleavage AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Cancer Cell Proliferation, Angiogenesis Prostaglandins->Cancer Inhibitor This compound Inhibitor->COX2 Inhibition

Figure 2: Simplified schematic of the COX-2 signaling pathway and the inhibitory action of this compound.

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence for this compound as a potent and potentially selective inhibitor of the COX-2 enzyme. Its predicted binding affinity is on par with known inhibitors, and the analysis of its binding mode reveals key interactions that are characteristic of selective COX-2 inhibition. The difluorophenyl moiety appears to be a critical determinant of its high predicted potency.

While these computational findings are highly encouraging, they must be validated through experimental studies. Future work should focus on the synthesis of this compound and its in vitro evaluation for COX-1 and COX-2 inhibitory activity to determine its potency and selectivity index (IC50 values). Subsequent cell-based assays and in vivo studies in relevant models of inflammation and cancer will be essential to fully elucidate its therapeutic potential. This study serves as a strong foundation and rationale for pursuing the further development of this promising compound.

References

  • Amer, M., et al. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 224-234.
  • Joy, C. M., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Medicinal Chemistry, 64(15), 10789-10819.
  • Anonymous. (2024). Design, synthesis and biological evaluation of new isoxazole derivatives as Hsp90 inhibitors.
  • Anonymous. (2025). Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. BonViewPress.
  • Anonymous. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed.
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 12(1), 18786.
  • Sonu, et al. (2025).
  • Anonymous. (2022). Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1865-1877.
  • Anonymous. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 567.
  • Anonymous. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427.
  • Anonymous. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents.
  • Anonymous. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry, 97, 425-461.
  • Anonymous. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PubMed.
  • Anonymous. (2014). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PLoS One, 9(7), e101130.
  • Anonymous. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19577-19602.
  • Anonymous. (2016). Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors.
  • Anonymous. (2025). Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides.
  • Anonymous. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie.
  • Anonymous. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Anonymous. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC.
  • Anonymous. (2012). 3,5-Bis(4-fluorophenyl)isoxazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3178.
  • Anonymous. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052.
  • Turanlı, S., et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. Molecules, 27(19), 6598.
  • National Center for Biotechnology Information. (n.d.). 5-(2,4-Difluorophenyl)isoxazole. PubChem.
  • BLDpharm. (n.d.). 5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid. BLDpharm.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-Difluorophenyl)isoxazole
Reactant of Route 2
5-(3,5-Difluorophenyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.